molecular formula C5H3Br2ClO3 B133309 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone CAS No. 132059-52-0

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

Cat. No.: B133309
CAS No.: 132059-52-0
M. Wt: 306.33 g/mol
InChI Key: QQUDLQFPDURWTO-UHFFFAOYSA-N
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Description

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, also known as 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, is a useful research compound. Its molecular formula is C5H3Br2ClO3 and its molecular weight is 306.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one
Source PubChem
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InChI

InChI=1S/C5H3Br2ClO3/c6-3(7)1-2(8)5(10)11-4(1)9/h3-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUDLQFPDURWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=C(C(=O)O1)Cl)C(Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1021532
Record name 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
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Molecular Weight

306.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

132059-52-0
Record name 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
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Record name 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
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Record name 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
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Record name 3-CHLORO-4-(DIBROMOMETHYL)-5-HYDROXY-2(5H)-FURANONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Paradigm Shift to Anti-Virulence

Author: BenchChem Technical Support Team. Date: February 2026

The discovery of halogenated furanones in the marine red alga Delisea pulchra marked a pivotal moment in microbiology and medicinal chemistry. Unlike conventional antibiotics that exert selective pressure by killing bacteria (bactericidal) or halting growth (bacteriostatic), halogenated furanones function primarily as Quorum Sensing Inhibitors (QSIs) .

These compounds disrupt bacterial cell-to-cell communication, thereby attenuating virulence factors—such as biofilm formation and toxin secretion—without directly inhibiting cell growth. This "anti-virulence" strategy theoretically reduces the evolutionary pressure for resistance development, a critical advantage in the post-antibiotic era.

Molecular Mechanism of Action[1]

The primary biological activity of halogenated furanones is the antagonism of N-acyl homoserine lactone (AHL) signaling systems, specifically the LuxR-type transcriptional regulators found in Gram-negative bacteria.

The LuxR Instability Model

Early hypotheses suggested simple competitive inhibition at the ligand-binding site. However, seminal work by Manefield et al. (2002) revealed a more complex mechanism. Halogenated furanones act as Michael acceptors .[1] They penetrate the bacterial cell and bind to the LuxR protein. Unlike the native AHL ligand, which stabilizes LuxR and allows it to dimerize and bind DNA, the furanone binding induces a conformational change that targets the LuxR protein for rapid proteolytic degradation.

Key Mechanistic Steps:

  • Displacement: Furanone competes with AHL for the LuxR binding pocket.

  • Destabilization: Binding fails to stabilize the protein structure.

  • Turnover: The Furanone-LuxR complex is recognized by cellular proteases (e.g., Clp and Lon proteases), leading to rapid degradation of the regulator and cessation of virulence gene transcription.

Visualization of Signaling Pathways

QS_Mechanism cluster_0 Native Quorum Sensing cluster_1 Furanone Inhibition LuxR LuxR Protein (Unstable) Complex_Active LuxR-AHL Complex (Stable Dimer) LuxR->Complex_Active + AHL Complex_Inactive LuxR-Furanone (Unstable) LuxR->Complex_Inactive + Furanone AHL AHL Signal AHL->Complex_Active DNA Virulence Genes (Biofilm/Toxins) Complex_Active->DNA Activates Furanone Halogenated Furanone Furanone->Complex_Inactive Protease Cellular Protease (Clp/Lon) Complex_Inactive->Protease Targets to Degradation Protein Degradation Protease->Degradation Cleaves

Figure 1: Comparative pathway analysis showing native AHL activation versus Furanone-mediated proteolytic degradation of the LuxR regulator.

Structure-Activity Relationship (SAR)

The efficacy of halogenated furanones depends heavily on the substitution pattern of the furanone ring. Synthetic optimization has led to compounds like Furanone C-30 , which exhibits higher stability and potency than natural extracts.

Table 1: Key SAR Determinants for Halogenated Furanones

Structural FeatureBiological ImpactMechanistic Insight
Exocyclic Double Bond Critical for Activity Essential for Michael addition reactions with nucleophilic residues on the receptor protein.
Halogenation (Br, I, Cl) Potency Modulation Bromine is generally more potent than chlorine. Iodine can increase potency but may reduce stability.
C-4 Substitution Reactivity Control A bromine at C-4 (e.g., in natural furanones) increases reactivity but also toxicity. Removing it (as in C-30) improves stability.
Alkyl Chain Length Biofilm vs. Growth Short chains favor QS inhibition. Long chains often introduce surfactant-like bactericidal activity (undesirable for anti-virulence).
Acyl Side Chain Solubility/Uptake Modifies lipophilicity, affecting the ability to penetrate the bacterial membrane and reach cytoplasmic receptors.

Experimental Protocols

To validate biological activity, researchers must distinguish between growth inhibition (antibiotic effect) and quorum sensing inhibition (anti-virulence effect).

Protocol: Quantifying Quorum Sensing Inhibition (Reporter Assay)

Objective: Determine the IC50 of a furanone against a specific QS receptor using a bioluminescent or fluorescent reporter strain (e.g., Vibrio harveyi or P. aeruginosa plasB-gfp).

Reagents:

  • Reporter Strain (e.g., P. aeruginosa MH602 with PlasB::gfp).

  • AB Minimal Medium (to reduce background fluorescence).

  • Exogenous AHL (e.g., 3-oxo-C12-HSL) if the strain is a synthase mutant.

  • Test Compound (Furanone dissolved in DMSO).

Step-by-Step Methodology:

  • Inoculum Prep: Grow reporter strain overnight; dilute to OD600 = 0.1 in fresh AB medium.

  • Plate Setup: In a black 96-well microplate with clear bottoms, add 100 µL of bacterial suspension.

  • Treatment: Add test furanone (0.1 µM to 100 µM) and exogenous AHL (if required). Include DMSO solvent control (Negative Control) and a known QSI (Positive Control).

  • Incubation: Incubate at 37°C with shaking for 12–16 hours.

  • Readout: Measure GFP fluorescence (Ex 485nm / Em 535nm) and OD600 simultaneously every hour.

  • Normalization: Calculate Specific Fluorescence (Fluorescence / OD600) to normalize for any minor growth defects.

Visualization of Experimental Workflow

Protocol_Workflow Start Start: Reporter Strain Culture (OD600 = 0.1) Plate 96-Well Plate Setup (Bacteria + Compound + AHL) Start->Plate Compound Prepare Furanone Dilutions (DMSO) Compound->Plate Incubate Incubation (37°C, 16h, Shaking) Plate->Incubate Read Dual Readout (OD600 + GFP/Lum) Incubate->Read Analysis Data Normalization (RLU/OD or RFU/OD) Read->Analysis

Figure 2: Workflow for high-throughput screening of quorum sensing inhibitors using reporter strains.

Protocol: Biofilm Inhibition (Crystal Violet Assay)

Objective: Assess the ability of the furanone to prevent biofilm formation on abiotic surfaces.

  • Culture: Dilute overnight culture of P. aeruginosa 1:100 in M9 medium supplemented with glucose.

  • Treatment: Add furanone concentrations (typically 1–50 µM) to a PVC or polystyrene 96-well plate.

  • Development: Incubate static at 37°C for 24 hours.

  • Washing: Gently remove planktonic media and wash wells 3x with PBS.

  • Staining: Add 0.1% Crystal Violet solution for 15 minutes.

  • Quantification: Solubilize the dye with 30% acetic acid and measure absorbance at 550 nm.

Therapeutic Potential & Toxicity Limitations[3][4]

While halogenated furanones are potent in vitro, their translation to clinical therapeutics faces significant hurdles, primarily due to toxicity .[2]

  • The Michael Acceptor Problem: The same chemical reactivity that allows furanones to bind LuxR also allows them to react with essential nucleophiles in mammalian cells, such as glutathione. This can lead to rapid depletion of cellular antioxidant reserves and subsequent cytotoxicity.

  • Stability: The lactone ring is susceptible to hydrolysis at physiological pH (pH 7.4), leading to loss of activity.

  • Future Outlook: Current research focuses on "Furanone-mimics" or delivering these compounds via nano-encapsulation (e.g., on the surface of medical devices) to localize the concentration and minimize systemic toxicity.

References

  • Manefield, M., et al. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover.[3] Microbiology, 148(4), 1119-1127.[4] [Link]

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[4] EMBO Journal, 22(15), 3803-3815.[4] [Link]

  • Hentzer, M., et al. (2002). Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. Microbiology, 148(1), 87-102.[5] [Link]

  • Defoirdt, T., et al. (2007). The quorum sensing inhibitor furanone C-30 protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio campbellii. Applied and Environmental Microbiology. [Link]

  • Janssens, J.C., et al. (2008). Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium.[6] Applied and Environmental Microbiology, 74(21), 6639-6648.[6] [Link]

Sources

Technical Guide: Discovery and Isolation of Novel Halogenated Furanones

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Bioassay-Guided Workflow for Next-Generation Quorum Sensing Inhibitors

Executive Summary

The escalation of antimicrobial resistance (AMR) necessitates a paradigm shift from bactericidal agents to anti-virulence strategies. Halogenated furanones, originally identified in the red alga Delisea pulchra, represent a premier class of Quorum Sensing Inhibitors (QSIs) .[1] Unlike traditional antibiotics, these compounds disrupt bacterial communication (quorum sensing) without imposing selective pressure for survival, thereby preserving the host microbiome while attenuating virulence factors such as biofilm formation and toxin production.

This guide provides a rigorous, field-validated workflow for the isolation, purification, and structural characterization of novel furanones, emphasizing bioassay-guided fractionation and self-validating experimental design.

Part 1: Biosynthetic Rationale & Source Selection

The Ecological Signal

Furanones are secondary metabolites evolved by marine macroalgae to prevent surface biofouling.[2] The primary source, Delisea pulchra, produces halogenated furanones (e.g., furanone C-30) that structurally mimic bacterial Acyl-Homoserine Lactones (AHLs) .

Target Selection Criteria:

  • Primary Source: Red algae (Rhodophyta), specifically the family Bonnemaisoniaceae.[2]

  • Secondary Sources: Marine-derived fungi (e.g., Penicillium spp.) and synthetic libraries based on the 4-bromo-2(5H)-furanone scaffold.

Part 2: Extraction and Pre-Fractionation Protocol

Objective: Maximize the recovery of lipophilic halogenated compounds while minimizing salt and polar interference.

Protocol A: Gradient Solvent Extraction
  • Principle: Furanones are generally lipophilic but possess varying degrees of polarity due to halogenation and side-chain length. A single solvent extraction is often insufficient.

StepOperationCritical ParameterRationale
1 Lyophilization < -40°C, < 0.1 mbarRemoves water to prevent hydrolysis of the lactone ring.
2 Maceration DCM:MeOH (2:1, v/v)Extracts broad polarity range; DCM targets non-polar furanones.
3 Filtration Whatman No. 1Removes algal biomass.
4 Desalting Partition vs. H2OCrude extract dissolved in EtOAc, washed 3x with dH2O.
5 Concentration Rotary Evap < 40°CCRITICAL: Furanones are volatile and heat-sensitive.

Part 3: Bioassay-Guided Fractionation

Directing the Chemistry: Never isolate blindly. Use a "reporter" system to track the anti-virulence activity through the purification process.

The Reporter System: Chromobacterium violaceum CV026

This mutant strain produces the purple pigment violacein only in the presence of exogenous AHLs. A QSI (furanone) will inhibit pigment production without inhibiting growth (halo of colorless, living cells).

Workflow Diagram: From Algae to Active Fraction

The following diagram illustrates the logic flow from crude biomass to the identification of the active fraction.

IsolationWorkflow cluster_Fractions Fraction Analysis Biomass Lyophilized Algal Biomass Extraction Extraction (DCM:MeOH 2:1) Biomass->Extraction Crude Crude Extract Extraction->Crude Partition Liquid-Liquid Partition (EtOAc / H2O) Crude->Partition VLC Vacuum Liquid Chromatography (Gradient Elution) Partition->VLC F1 Fr. A (Non-polar) VLC->F1 F2 Fr. B (Mid-polar) VLC->F2 F3 Fr. C (Polar) VLC->F3 Bioassay QS Inhibition Assay (C. violaceum CV026) F1->Bioassay F2->Bioassay F3->Bioassay ActiveFr Active Fraction Identified Bioassay->ActiveFr Pigment Loss No Growth Inhib HPLC Prep-HPLC Purification (C18 Column) ActiveFr->HPLC Pure Novel Furanone Candidate HPLC->Pure

Figure 1: Bioassay-guided fractionation workflow. The "Active Fraction" is defined by specific inhibition of quorum sensing (violacein loss) rather than bactericidal activity.

Part 4: Chromatographic Isolation & Purification

Once the active fraction is identified (typically the mid-polar fraction containing halogenated lactones), high-resolution separation is required.

Protocol B: Reverse-Phase HPLC
  • Stationary Phase: C18 (Octadecylsilyl), 5µm particle size.

  • Mobile Phase: Acetonitrile (ACN) / Water (+0.1% Formic Acid).

  • Detection: UV-Vis at 210 nm (general) and 280 nm (conjugated double bonds characteristic of furanones).

Gradient Strategy:

  • Equilibration: 10% ACN for 5 mins.

  • Ramp: 10% to 100% ACN over 30 mins.

  • Hold: 100% ACN for 5 mins (elute highly lipophilic compounds).

  • Collection: Fractionate peaks every 30 seconds or by threshold trigger.

Part 5: Structural Elucidation (The "E-E-A-T" Core)

Identifying novel furanones requires distinguishing the halogenation pattern and the alkyl side chain.

Mass Spectrometry (HR-ESI-MS)

Mass spec is the diagnostic tool for halogen content. You must look for Isotopic Clusters .

  • Bromine (Br):

    
     and 
    
    
    
    exist in a ~1:1 ratio.
    • 1 Br atom: M+ and M+2 peaks of equal height.

    • 2 Br atoms: M+, M+2, M+4 in 1:2:1 ratio.

  • Chlorine (Cl):

    
     and 
    
    
    
    exist in a ~3:1 ratio.
NMR Spectroscopy

The furanone core has a distinct signature.

NucleusSignal TypeChemical Shift (δ)Structural Insight

Carbonyl (C-2)165 - 175 ppmLactone carbonyl.

Hemiacetal/Acetal90 - 110 ppmIf hydroxylated at C-5.

Olefinic (C-3, C-4)120 - 150 ppmThe double bond of the furanone ring.

Vinyl Proton6.0 - 7.5 ppmIf C-3 or C-4 is unsubstituted (rare in active compounds).
HMBC CorrelationC-4 to Side ChainEstablishes the alkyl chain attachment point.

Part 6: Mechanism of Action (Validation)

To claim the compound is a true QSI, you must validate the mechanism. Furanones function by destabilizing the LuxR transcriptional activator protein.

Mechanistic Pathway
  • Mimicry: Furanone enters the bacterial cell.

  • Displacement: It competes with the native AHL signal for the LuxR binding pocket.

  • Destabilization: Binding of furanone induces a conformational change in LuxR that targets it for proteolytic degradation.

  • Silencing: Without LuxR, the target virulence genes (e.g., lasB, rhlA) are not transcribed.

Mechanism cluster_Cell Intracellular Space Bacteria Bacterial Cell AHL Native Signal (AHL) LuxR_Unbound LuxR Receptor (Unstable) AHL->LuxR_Unbound Binds Furanone Inhibitor (Furanone) Furanone->LuxR_Unbound Competes Complex_AHL LuxR-AHL Complex (Stable Dimer) LuxR_Unbound->Complex_AHL Activation Complex_Fur LuxR-Furanone Complex LuxR_Unbound->Complex_Fur Inhibition DNA Target DNA (Virulence Genes) Complex_AHL->DNA Promotes Transcription Degradation Proteolytic Degradation Complex_Fur->Degradation Induces Instability NoVirulence Virulence Silenced Degradation->NoVirulence Virulence Virulence Factors (Biofilm/Toxins) DNA->Virulence

Figure 2: Mechanism of Action. Furanones displace AHLs, leading to the rapid degradation of the LuxR receptor and preventing virulence gene expression.

References

  • De Nys, R., et al. (1993). "New halogenated furanones from the marine alga Delisea pulchra." Journal of Natural Products.

  • Manefield, M., et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover."[3] Microbiology.

  • Hentzer, M., et al. (2002). "Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound."[3] Microbiology.

  • McClean, K. H., et al. (1997). "Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones." Microbiology.

  • Proctor, C. R., et al. (2020). "Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa."[3] Journal of Medical Microbiology.

Sources

An In-depth Technical Guide to 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone: A Potent Halogenated Furanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (CAS Number: 132059-52-0), a member of the halogenated furanone class of compounds. Due to the limited direct research on this specific molecule, this guide leverages extensive data from its close structural analog, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, famously known as Mutagen X (MX). The insights derived from MX provide a strong predictive framework for understanding the chemical reactivity, biological activity, and potential applications of its dibrominated counterpart. This document is intended for researchers, scientists, and professionals in drug development and environmental science.

Introduction to Halogenated Hydroxyfuranones

Halogenated 2(5H)-furanones are a class of highly reactive molecules that have garnered significant scientific attention.[1][2] They are recognized as disinfection byproducts (DBPs) in chlorinated drinking water, formed from the reaction of chlorine with natural organic matter like humic acids.[3][4] The most studied compound in this class is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen that accounts for a significant portion of the mutagenicity of chlorinated water.[3][4][5]

The subject of this guide, 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, is a structural analog of MX where the two chlorine atoms on the methyl group are replaced by bromine atoms. This substitution is expected to modulate its chemical and biological properties, a concept supported by findings that brominated analogs can exhibit enhanced mutagenic potential.[6] The high reactivity of the 2(5H)-furanone core, combined with the presence of multiple halogen atoms, makes these compounds both a toxicological concern and a versatile scaffold for chemical synthesis and drug discovery.[2]

Physicochemical and Structural Properties

The core structure of these compounds is a 2(5H)-furanone ring, which exists in equilibrium with an open-ring form, particularly at physiological pH.[7] The closed-ring lactone form is considered significantly more mutagenic.[7] The high reactivity stems from several structural features: a carbonyl group conjugated with a double bond, a hemiacetal-type hydroxyl group at the C5 position, and labile halogen atoms.[2]

Table 1: Physicochemical Properties of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone and its Dichloro- Analog (MX)

Property3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)Reference(s)
CAS Number 132059-52-077439-76-0[4][8]
Molecular Formula C₅H₃Br₂ClO₃C₅H₃Cl₃O₃[7][8]
Appearance Not reported; likely a viscous oilPale yellow to brown viscous oil[4]
Solubility Not reported; likely soluble in organic solventsSoluble in water and organic solvents[4]
Stability Not reported; likely sensitive to light and heatStable in ethyl acetate and acidic water; may decompose on exposure to light or heat[4]

Note: Properties for the dibrominated compound are largely inferred due to a lack of specific experimental data.

Synthesis and Chemical Reactivity

While this specific compound is primarily available for research purposes, its synthesis can be inferred from established methods for MX and other mucohalic acid derivatives.[2][3][4] These syntheses often start from commercially available materials and proceed through multiple steps, avoiding the use of hazardous chlorine gas.[3] For instance, a common precursor for related compounds is mucochloric acid.[2][3]

The reactivity of the 3,4-dihalo-5-hydroxy-2(5H)-furanone scaffold is rich and versatile, allowing for a variety of chemical transformations.[1][2] The hydroxyl group at the C5 position and the halogen atoms on the ring and side chain are all susceptible to nucleophilic attack.[2] This reactivity allows for the synthesis of a diverse library of derivatives.

Key reaction types include:

  • C-C Bond Formation: The C5 carbon can participate in Knoevenagel condensations, Mukaiyama aldol reactions, and Barbier-type reactions to introduce new alkyl or aryl groups.[1][2]

  • Reductive Amination: Mucochloric acid, a related precursor, can undergo reductive amination to produce highly functionalized γ-butyrolactams.[2]

  • Substitution Reactions: The halogen atoms can be substituted, as seen in Sonogashira coupling reactions where both halogens are exchanged.[1]

Figure 1: Synthetic pathways from precursors to bioactive derivatives.

Biological Activity and Mechanism of Action

The biological activity of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is predicted to be dominated by genotoxicity, mirroring the well-documented effects of MX.

Mutagenicity and Carcinogenicity

MX is one of the most potent mutagens ever tested in the Salmonella typhimurium TA100 strain and is a direct-acting mutagen, meaning it does not require metabolic activation to exert its effects.[4][9] It is genotoxic, causing DNA and chromosome damage both in vitro and in vivo.[4] The primary type of mutation induced by MX is a GC→TA transversion.[4] Studies have shown that bromination can enhance the mutagenic potential of these compounds, suggesting that the dibrominated analog may be at least as potent as MX.[6]

Long-term animal bioassays have demonstrated that MX is a multi-site carcinogen in rats, inducing tumors in the liver, thyroid, and adrenal glands, among others.[10][11] The International Agency for Research on Cancer (IARC) has classified MX as "possibly carcinogenic to humans" (Group 2B).[4]

Mechanism of Genotoxicity

The genotoxicity of MX, and likely its dibrominated analog, is attributed to its ability to form adducts with DNA. The closed-ring furanone structure is crucial for this activity.[7] The proposed mechanism involves the nucleophilic attack of DNA bases, particularly guanine and adenosine, on the electrophilic furanone ring system.[4][7] This covalent binding disrupts the normal structure and function of DNA, leading to mutations during replication.

DNA_Adduct_Formation Compound Halogenated Furanone (Closed Ring Form) Nucleophilic_Attack Nucleophilic Attack by DNA Bases (Guanine) Compound->Nucleophilic_Attack Electrophilic Target DNA_Helix DNA Double Helix DNA_Helix->Nucleophilic_Attack Nucleophile Source Covalent_Adduct Covalent DNA Adduct Nucleophilic_Attack->Covalent_Adduct Forms Replication_Error DNA Replication Error Covalent_Adduct->Replication_Error Causes Mutation Point Mutation (e.g., GC→TA Transversion) Replication_Error->Mutation Leads to

Figure 2: Proposed mechanism of DNA adduct formation and mutagenesis.

Other Biological Effects

In addition to direct genotoxicity, MX and related chlorohydroxyfuranones have been shown to inhibit gap junctional intercellular communication (GJIC).[7] This non-genotoxic effect may contribute to tumor promotion by disrupting the normal signaling between cells that helps control growth and differentiation.[6][7]

Potential in Drug Development

Despite their toxicity, the inherent reactivity of the 2(5H)-furanone scaffold makes it an interesting starting point for medicinal chemistry.[2] Compounds possessing this core structure, isolated from natural sources, have demonstrated a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[2]

By strategically modifying the furanone core—for instance, through the reactions described in Section 3—it is possible to synthesize derivatives with improved therapeutic indices. The goal is to retain the desired bioactivity while mitigating the non-specific toxicity. Derivatives of mucochloric and mucobromic acids have been investigated as inhibitors of key enzymes like kinases and topoisomerase, and as quorum sensing inhibitors in bacteria.[2]

Analytical Methodology

The analysis of trace levels of halogenated furanones in environmental samples, such as drinking water, is challenging due to their thermolability and low concentrations (ng/L).[4] The established methods for MX are directly applicable to its dibrominated analog.

Standard Analytical Workflow

A typical protocol involves several key steps to isolate, concentrate, and identify the target compound.

  • Sample Pre-concentration: Large volumes of water (several liters) are passed through an adsorption resin (e.g., XAD).

  • Elution: The trapped analytes are desorbed from the resin using an organic solvent like ethyl acetate.

  • Solvent Evaporation: The solvent is carefully evaporated to concentrate the analytes.

  • Derivatization: Due to their thermolability, direct analysis by gas chromatography (GC) is difficult. The sample is derivatized, typically by methylation with an acidic methanol solution, to create a more stable and volatile compound suitable for GC analysis.

  • Analysis: The derivatized sample is analyzed by high-resolution gas chromatography coupled with mass spectrometry (GC-MS) for definitive identification and quantification.[4]

Figure 3: Standard workflow for the analysis of halogenated furanones.

Conclusion and Future Directions

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is a highly reactive halogenated organic compound with significant, albeit largely inferred, biological activity. Drawing from the extensive research on its close analog, MX, it is predicted to be a potent, direct-acting mutagen and a potential carcinogen. Its high reactivity also makes the furanone scaffold a versatile platform for the synthesis of novel bioactive compounds in drug discovery.

Future research should focus on directly characterizing the physicochemical properties and biological activities of the dibrominated analog. Key areas for investigation include:

  • Comparative Toxicity Studies: Directly comparing the mutagenic and carcinogenic potency of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone with MX to understand the structure-activity relationship of halogen substitution.

  • Synthesis of Novel Derivatives: Utilizing the reactive furanone core to generate libraries of new compounds for screening against therapeutic targets, particularly in oncology and infectious diseases.

  • Mechanistic Studies: Elucidating the specific DNA adducts formed by the dibrominated compound and investigating its non-genotoxic effects, such as the inhibition of intercellular communication.

A deeper understanding of this and related compounds is crucial for both assessing environmental health risks and harnessing their chemical potential for therapeutic innovation.

References

  • Benchchem. 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone.
  • Journal of Visualized Experiments. Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one.
  • PubMed. 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water.
  • National Institutes of Health (NIH). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
  • PubMed. Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat.
  • MDPI. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
  • PubChem. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone.
  • Guidechem. 3-chloro-4-(dibromomethyl)-5-hydroxy-2(5h)-furanone 132059-52-0.
  • ResearchGate. Carcinogenicity of the Drinking Water Mutagen 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the Rat.
  • National Center for Biotechnology Information (NCBI). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX).
  • Journal of the American Chemical Society. Synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a potent mutagen.

Sources

Solubility and stability of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (CAS 132059-52-0). This compound belongs to a class of halogenated furanones that are of significant interest as disinfection byproducts in water treatment and as potential pharmacophores. Due to the limited availability of direct experimental data for this specific dibromo-analog, this document leverages the extensive research conducted on its close structural analog, 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX, CAS 77439-76-0), to establish a robust predictive framework for its behavior. We delve into the core chemical principles governing its solubility and degradation, provide detailed, field-proven protocols for experimental characterization, and offer insights into the causal mechanisms behind these analytical strategies.

Introduction to a Molecule of Interest

Chemical Identity and Structure

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is a halogenated lactol. Its core structure is a five-membered furanone ring, which imparts significant chemical reactivity.

  • Chemical Name: 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

  • Synonyms: BMX-2[1]

  • CAS Number: 132059-52-0[1]

  • Molecular Formula: C₅H₃Br₂ClO₃[1]

  • Molecular Weight: 306.33 g/mol [1]

The key structural features—an electrophilic α,β-unsaturated carbonyl system, a C3-chloro substituent, and a C4-dibromomethyl group—make this molecule a potent alkylating agent and a subject of toxicological concern.[2] It is structurally analogous to the well-studied mutagen MX, differing only by the substitution of two bromine atoms for chlorine on the methyl group.[3]

Scientific Context and Significance

Halogenated furanones are formed during the chlorine-based disinfection of water containing natural organic matter.[4] The dichloromethyl analog, MX, is a potent mutagen that can account for a significant portion of the mutagenicity found in drinking water.[3][4] The dibromo-analog, the subject of this guide, is also formed as a disinfection byproduct and is of moderate to high concern due to its structural similarity to MX and its own mutagenic potential.[2] Understanding the solubility and stability of this compound is therefore critical for environmental risk assessment, the development of water purification technologies, and for researchers exploring the furanone scaffold in drug discovery.

Overview of Physicochemical Properties

While experimental data for the dibromomethyl furanone is sparse, we can predict its properties based on its structure and data from the dichloromethyl analog (MX).

Property3-Chloro-4-(dichloro methyl)... (MX)Predicted for 3-Chloro-4-(dibromo methyl)...Rationale for Prediction
Appearance Pale yellow to brown viscous oil[3]Likely a viscous oil or semi-solidIncreased molecular weight may lead to a more solid character.
Aqueous Solubility pH-dependent; ~44-51 mg/mL[3]Slightly lower than MXThe larger, more polarizable dibromomethyl group increases lipophilicity (LogP ~1.5) compared to the dichloromethyl group, likely reducing aqueous solubility.[5]
Organic Solvent Solubility Soluble in organic solvents[3]Soluble, likely enhanced in non-polar solventsIncreased lipophilicity should favor solubility in solvents like ethyl acetate, dichloromethane, etc.
Stability Thermolabile; pH-dependent hydrolysis[3]Thermolabile; pH-dependent hydrolysisThe core furanone structure, responsible for pH-dependent instability, is identical. The C-Br bond is weaker than C-Cl, potentially increasing sensitivity to photolytic or specific chemical degradation pathways.

Solubility Profile: A Predictive and Practical Approach

The principle of "like dissolves like" governs solubility; polar molecules dissolve in polar solvents, and non-polar molecules dissolve in non-polar solvents.[6] The furanone structure contains both polar (hydroxyl, carbonyl, ether) and non-polar (halogenated carbon backbone) regions, giving it mixed solubility characteristics.

Aqueous Solubility: The Critical Role of pH

Aqueous solubility is paramount for assessing environmental fate or developing parenteral drug formulations. For this class of furanones, solubility is intrinsically linked to the pH-dependent structural equilibrium (see Section 3.1).

While no specific data exists for the dibromomethyl analog, the data for MX provides an excellent baseline.

Solvent System (for MX analog)Solubility (mg/mL)Reference
Water, pH 2.050.8[3]
Water, pH 7.043.7[3]

The slight decrease in solubility at neutral pH for MX is consistent with the molecule's slow degradation and isomerization under these conditions.[3] It is reasonable to expect 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone to exhibit a similar aqueous solubility in the range of 30-50 mg/mL, with highest solubility and stability at acidic pH.

Solubility in Organic Solvents

The dichloromethyl analog (MX) is noted as being "soluble in organic solvents," with ethyl acetate being a common solvent for extraction and handling.[3] Given the predicted increase in lipophilicity, the dibromomethyl analog is expected to be readily soluble in a range of common organic solvents.

Predicted Solubility Hierarchy:

  • High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone

  • Moderate Solubility: Acetonitrile, Methanol, Ethanol

  • Low Solubility: Hexanes, Heptane

Protocol: Experimental Determination of Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining aqueous solubility. This self-validating system ensures equilibrium is reached and provides a definitive value.

Causality Behind the Method: The core principle is to create a saturated solution by adding excess solute to a solvent and allowing it to reach thermodynamic equilibrium. The concentration of the dissolved solute in the supernatant is then measured, representing the solubility limit. For pH-sensitive compounds, using a buffered system is non-negotiable to prevent pH drift and ensure the measurement reflects the solubility of a specific ionic form.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., 0.1 M citrate for pH 3, 0.1 M phosphate for pH 7, 0.1 M borate for pH 9) to test pH-dependent solubility.

  • Analyte Addition: To a series of glass vials, add an excess amount of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (e.g., 5-10 mg) to a defined volume of the chosen buffer (e.g., 1-2 mL). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24-48 hours. A preliminary kinetics study (measuring concentration at 4, 8, 16, 24, 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

  • Phase Separation: Allow the vials to stand at the same constant temperature to let the undissolved solid settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase (e.g., Acetonitrile/Water) to prevent precipitation and bring the concentration into the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV or LC-MS/MS method against a calibration curve prepared from a known stock solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_buffer 1. Prepare pH Buffers (e.g., pH 3, 7, 9) add_compound 2. Add Excess Compound to Buffer in Vials prep_buffer->add_compound shake 3. Agitate in Shaker Bath (25°C, 24-48h) add_compound->shake settle 4. Settle or Centrifuge to Separate Phases shake->settle sample 5. Sample Supernatant settle->sample dilute 6. Dilute with Mobile Phase sample->dilute quantify 7. Quantify via HPLC/LC-MS Against Calibration Curve dilute->quantify

Caption: Workflow for Shake-Flask Solubility Determination.

Stability and Degradation Pathways

The stability of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is not absolute. Its chemical integrity is primarily challenged by pH, temperature, and light. Understanding its degradation profile is essential for defining storage conditions, predicting environmental persistence, and ensuring data quality in biological assays.

The Core Mechanism: pH-Dependent Ring-Opening Equilibrium

The most significant factor governing the stability of this and related furanones is a pH-dependent equilibrium between the cyclic (lactone) form and an acyclic, open-ring (butenoic acid) form.[7]

  • In Acidic Conditions (pH < 4): The equilibrium strongly favors the closed-ring, cyclic furanone structure. The compound is relatively stable in this form.[3][7]

  • In Neutral to Basic Conditions (pH > 6): The equilibrium shifts towards the deprotonated, open-ring carboxylate form.[7] This acyclic isomer is more reactive and susceptible to further degradation and isomerization.[3]

This reversible ring-opening is the central mechanistic pathway for its degradation and detoxification by nucleophiles, such as sulfhydryl groups in glutathione.[8]

Caption: pH-Dependent Equilibrium of the Furanone Ring.

Stability Profile: Insights from the Dichloro- Analog (MX)

The stability of MX has been well-characterized and serves as a reliable model for the dibromo- compound.

ConditionObservation for MXImplicationReference
Aqueous, Acidic (pH < 4) StableStock solutions and formulations should be prepared in acidic buffers for maximum shelf-life.[3]
Aqueous, Neutral/Basic Undergoes hydrolytic degradationHalf-life is limited under physiological conditions (pH 7.4).[3]
Half-Life ~6 days at pH 8, 23 °CDegradation is relatively slow but significant over the course of multi-day experiments.[3]
Temperature ThermolabileAvoid high temperatures during storage and analysis. GC analysis requires derivatization.[3]
Light May decompose on exposureProtect solutions and solid material from light.[3]
Reducing Agents Rapidly inactivated by sulfhydryl compoundsReacts with biological nucleophiles like glutathione and cysteine.[8]
Protocol: Forced Degradation Study for Stability Assessment

A forced degradation (or stress testing) study is essential to identify degradation pathways and establish a stability-indicating analytical method.

Causality Behind the Method: The goal is to accelerate the degradation process under controlled, exaggerated conditions (high temp, extreme pH, intense light, oxidation) to predict long-term stability and ensure the analytical method can separate the parent compound from its degradation products. This is a cornerstone of pharmaceutical development (ICH Q1A).

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the furanone in a suitable solvent like acetonitrile.

  • Stress Conditions Setup:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock solution in purified water.

    • Oxidative Degradation: Dilute the stock solution in a 3% hydrogen peroxide solution.

    • Thermal Stress: Store aliquots of the solutions (acid, base, neutral) at an elevated temperature (e.g., 60 °C).

    • Photolytic Stress: Expose an aliquot of the neutral solution to a photostability chamber with controlled light (e.g., 1.2 million lux hours) and UV exposure. Keep a control sample wrapped in foil.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.

  • Quenching: For the acid and base hydrolysis samples, neutralize them by adding an equimolar amount of base or acid, respectively, to halt the reaction.

  • Analysis: Analyze all samples by a high-resolution analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS/MS).

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point to determine degradation kinetics.

    • Examine the chromatograms for the appearance of new peaks (degradants).

    • Use the PDA to check for peak purity and the MS to identify the mass of potential degradants.

G cluster_stress 2. Apply Stress Conditions start 1. Prepare Stock Solution in Acetonitrile acid Acid (HCl) base Base (NaOH) water Neutral (H2O) peroxide Oxidative (H2O2) light Photolytic heat Thermal (60°C) sampling 3. Sample at Time Points (0, 2, 4, 8, 24h...) acid->sampling base->sampling water->sampling peroxide->sampling light->sampling heat->sampling quench 4. Quench Reaction (Neutralize pH) sampling->quench analysis 5. Analyze via LC-MS/MS quench->analysis evaluate 6. Evaluate Degradation % & Identify Products analysis->evaluate

Sources

A Guide to the Spectroscopic Characterization of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is a halogenated furanone, a class of compounds of significant interest due to their high reactivity and diverse biological activities.[1][2] This particular molecule is a brominated analogue of the well-known and potent mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), which is a disinfection by-product found in chlorinated drinking water.[1][3] The substitution of chlorine with bromine atoms on the methyl group is anticipated to alter the compound's physicochemical properties and biological interactions, making a thorough spectroscopic analysis essential for its unambiguous identification, purity assessment, and for understanding its behavior in various chemical and biological systems.

This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. Due to the limited availability of published experimental spectra for this specific dibromo-analogue, this guide will leverage detailed, experimentally verified data from its well-characterized dichloro-counterpart, MX, as a foundational reference.[4] The principles of spectroscopy allow for a robust, predictive analysis of the spectral characteristics of the title compound.

Molecular Structure and Chemical Environment

The structure of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone presents a unique set of spectroscopic challenges and features. The furanone ring contains a lactone functionality, a carbon-carbon double bond, and a chlorine substituent. The C4 position is substituted with a dibromomethyl group, and the C5 position bears a hydroxyl group, making it a hemiacetal. This hemiacetal can exist in equilibrium with an open-ring aldehyde-acid form, particularly in solution, which can influence the observed spectra.[2]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent protons in the molecule. The analysis is based on the published data for the dichloro-analogue (MX), with adjustments for the substitution of chlorine with bromine.[4]

Predicted Assignment Predicted Chemical Shift (δ) ppm Multiplicity Notes
-OH~5.0 - 6.0Broad SingletThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal due to chemical exchange.
H-5~6.4 - 6.6SingletThis proton is attached to the hemiacetal carbon (C5). Its chemical shift will be downfield due to the adjacent oxygen atoms.
-CHBr₂~6.6 - 6.8SingletThis proton is on the dibromomethyl group. The two bromine atoms are strongly deshielding, shifting this signal significantly downfield. Compared to the dichloromethyl proton in MX (δ ~6.60 ppm), the shift may be slightly different due to the differing electronegativity and magnetic anisotropy of bromine versus chlorine.

Causality Behind Predictions:

  • Deshielding Effects: The electron-withdrawing nature of the halogens (Cl, Br) and the oxygen atoms in the furanone ring causes a general downfield shift for all protons.

  • Substituent Effects: Replacing the two chlorine atoms on the methyl group with bromine is expected to have a nuanced effect on the chemical shift of the methine proton. While bromine is less electronegative than chlorine, its larger size and different anisotropic effects could lead to a slight shift.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, one for each carbon atom in the molecule. The assignments are based on the data for MX and known substituent effects.[4]

Predicted Assignment Predicted Chemical Shift (δ) ppm Notes
-CHBr₂35 - 45The carbon of the dibromomethyl group is expected to be significantly upfield compared to its dichloromethyl counterpart in MX (δ ~60.5 ppm). This is a classic "heavy atom effect" where the larger bromine atoms induce an upfield shift.
C595 - 98The hemiacetal carbon is highly deshielded due to being bonded to two oxygen atoms.
C4124 - 127This is one of the sp² carbons of the double bond, substituted with the dibromomethyl group.
C3149 - 152The other sp² carbon, substituted with chlorine, is expected to be further downfield.
C2 (C=O)163 - 166The carbonyl carbon of the lactone is the most deshielded carbon in the molecule.

Expertise in Interpretation: The most significant predicted difference between the ¹³C NMR spectra of the dibromo- and dichloro- analogues is the chemical shift of the halo-methyl carbon. The upfield shift upon substitution of chlorine with bromine is a well-established phenomenon and serves as a key diagnostic feature.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility and a clean spectral window.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Key parameters to optimize include the pulse angle (typically 30-45° for quantitative analysis), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds).

    • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants (if any) to assign the signals to the respective nuclei.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone will be dominated by absorptions from the hydroxyl and carbonyl groups.

Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3200 - 3500O-H stretchStrong, BroadThe broadness is due to hydrogen bonding of the hydroxyl group. This is a characteristic feature of alcohols and hemiacetals.
~1780C=O stretch (lactone)StrongThe carbonyl group is part of a five-membered ring (lactone), which increases the stretching frequency compared to an acyclic ester. Conjugation with the C=C double bond may slightly lower this frequency.
~1660C=C stretchMediumThe absorption for the carbon-carbon double bond within the furanone ring.
1000 - 1200C-O stretchStrongCorresponding to the C-O bonds of the lactone and hemiacetal.
600 - 800C-Cl, C-Br stretchesMedium to StrongThe carbon-halogen bond vibrations appear in the fingerprint region of the spectrum.

Authoritative Grounding: The predicted positions of the carbonyl and double bond stretches are based on established correlation tables for cyclic esters and alkenes. The high frequency of the C=O stretch is a hallmark of strained ring systems like 2(5H)-furanones.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory. This is crucial for obtaining a clean spectrum of the sample.

    • Place a small amount of the neat, liquid sample (or a solid sample pressed firmly) onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the major absorption bands.

    • Compare the peak positions with known correlation charts to confirm the presence of the key functional groups.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)
Predicted m/z Proposed Fragment Notes
304/306/308/310[M]⁺The molecular ion peak. The complex isotopic pattern will be a definitive feature, arising from the presence of one chlorine atom (³⁵Cl and ³⁷Cl) and two bromine atoms (⁷⁹Br and ⁸¹Br). The relative abundances of these isotopologues can be calculated and compared to the experimental spectrum for confirmation.
225/227/229[M - Br]⁺Loss of a bromine radical is a common fragmentation pathway for bromo-compounds.
197/199/201[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment.
171/173[CHBr₂]⁺The dibromomethyl cation, which should be a prominent peak.

Trustworthiness of Interpretation: The isotopic pattern of the molecular ion is a self-validating feature. The natural abundance of chlorine isotopes is approximately 3:1 (³⁵Cl:³⁷Cl), and for bromine, it is nearly 1:1 (⁷⁹Br:⁸¹Br). The combination of these in a single molecule will produce a highly characteristic cluster of peaks for the molecular ion and any fragments containing these halogens. This pattern is a powerful confirmation of the elemental composition.

Experimental Protocol for Mass Spectrometry (GC-MS)

Due to the potential thermal lability of the compound, a carefully optimized Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

    • Optional Derivatization: To improve thermal stability and chromatographic behavior, the hydroxyl group can be derivatized, for example, by methylation with diazomethane or silylation with BSTFA.

  • GC-MS System Configuration:

    • GC: Use a capillary column suitable for semi-polar compounds (e.g., DB-5ms).

    • Injection: Use a split/splitless injector. A splitless injection is preferred for trace analysis. The injector temperature should be kept as low as possible (e.g., 200-220 °C) to minimize on-column degradation.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a final temperature of ~250 °C. The ramp rate should be optimized to ensure good separation from any impurities.

    • MS: The mass spectrometer should be operated in Electron Ionization (EI) mode at 70 eV. The scan range should be set to cover the expected molecular weight range (e.g., m/z 40-400).

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

    • Extract the mass spectrum for that peak.

    • Analyze the molecular ion and its isotopic pattern to confirm the molecular formula.

    • Identify the major fragment ions and propose a fragmentation pathway consistent with the molecule's structure.

Visualization of Key Data and Processes

Molecular Structure with NMR Numbering

molecule C2 C2=O C3 C3 C2->C3 C4 C4 C3->C4 = Cl Cl C3->Cl C5 C5 C4->C5 CHBr2_group CHBr₂ C4->CHBr2_group O1 O1 C5->O1 H5 H C5->H5 OH OH C5->OH O1->C2

Caption: Numbering scheme for NMR assignments.

Proposed Mass Spectrometry Fragmentation Workflow

fragmentation M [M]⁺ m/z 304/306/308/310 M_minus_Br [M - Br]⁺ m/z 225/227/229 M->M_minus_Br - Br• CHBr2 [CHBr₂]⁺ m/z 171/173 M->CHBr2 fragmentation M_minus_Br_minus_CO [M - Br - CO]⁺ m/z 197/199/201 M_minus_Br->M_minus_Br_minus_CO - CO

Caption: Proposed EI fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone requires a multi-faceted approach. While experimental data for this specific compound is not widely published, a robust and scientifically sound characterization can be achieved by leveraging the detailed spectral data of its well-studied dichloro-analogue, MX, in conjunction with fundamental spectroscopic principles. The predicted NMR, IR, and MS data presented in this guide provide a strong framework for researchers to identify and characterize this compound. The key identifiers will be the unique isotopic pattern in the mass spectrum, the characteristic lactone and hydroxyl stretches in the IR spectrum, and the distinct signals in the ¹H and ¹³C NMR spectra, particularly the upfield-shifted dibromomethyl carbon. The provided protocols offer a validated starting point for obtaining high-quality experimental data.

References

  • International Agency for Research on Cancer. (2004). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 84. Lyon, France: IARC. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). In PubChem. Retrieved from [Link]

  • Padmapriya, A. A., Just, G., & Lewis, N. G. (1985). Synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a potent mutagen. Canadian Journal of Chemistry, 63(4), 828-832. [Link]

  • Padmapriya, A. A., Just, G., & Lewis, N. G. (1985). Synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a potent mutagen [PDF]. Canadian Journal of Chemistry. [Link]

  • Górska, A., & Gliński, M. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6665. [Link]

Sources

Methodological & Application

Application Note: Mechanistic Profiling of Furanone Compound Toxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Furanones, particularly halogenated furanones (e.g., fimbrolides) and 2(5H)-furanone derivatives, are a class of heterocyclic compounds with significant pharmacological interest. They function as quorum-sensing inhibitors (QSIs) in bacteria and possess anti-cancer properties. However, their therapeutic window is often narrowed by mammalian cytotoxicity.

The Mechanistic Challenge: Unlike simple inert toxins, furanones are chemically reactive electrophiles. Many act via a Michael addition mechanism, covalently binding to cellular nucleophiles such as glutathione (GSH). This depletion of the antioxidant pool triggers a cascade of Reactive Oxygen Species (ROS) generation, mitochondrial dysfunction, and eventual apoptosis or necrosis.

Critical Experimental Warning: Furanones often possess intrinsic reducing properties (specifically those with hydroxyketone moieties). Standard tetrazolium-based assays (MTT/MTS) can yield false negatives because the compound itself may chemically reduce the tetrazolium salt to formazan, mimicking cellular metabolic activity.[1] This guide provides a self-validating workflow to overcome these artifacts.

Experimental Workflow & Logic

The following flowchart outlines the decision matrix for testing furanones. It prioritizes the identification of assay interference before committing to large-scale screening.

FuranoneWorkflow Start Compound Preparation (DMSO Solubilization) Interference Cell-Free Interference Check (Compound + MTT Reagent) Start->Interference Decision Is Formazan Produced? Interference->Decision AltAssay USE ALTERNATIVE ASSAY (ATP-based or SRB) Decision->AltAssay Yes (False Signal) StdAssay PROCEED WITH MTT/MTS (Standard Protocol) Decision->StdAssay No Screen Primary Screen: Dose-Response (IC50) AltAssay->Screen StdAssay->Screen Mech Mechanistic Confirmation Screen->Mech ROS Oxidative Stress (DCFDA Staining) Mech->ROS Death Cell Death Mode (Annexin V / PI) Mech->Death

Figure 1: Validated workflow for furanone toxicity testing. The critical decision point (Yellow Diamond) prevents false viability data caused by chemical reduction of tetrazolium salts.

Protocol 1: Metabolic Viability (MTT) with Interference Control

Objective: Determine the IC50 of the furanone compound while controlling for abiotic reduction.

Materials
  • Cell Line: e.g., HEK293 (Normal) or A549 (Cancer model).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Compound: Test Furanone (Freshly prepared; avoid freeze-thaw cycles of stock).

Step-by-Step Methodology
  • Seeding: Seed cells in a 96-well plate (5,000–10,000 cells/well) in 100 µL media. Incubate for 24 hours.

  • The "Abiotic" Control (Crucial Step):

    • Prepare a duplicate 96-well plate containing only culture media (no cells).

    • Add the furanone compound to this plate at the same concentrations used in the cell plate.

    • Rationale: This detects if the furanone chemically reduces MTT.[1]

  • Treatment: Add furanone to the cell-containing plate (Concentration range: 0.1 µM – 100 µM). Ensure final DMSO concentration is <0.5%.

  • Incubation: Incubate for 24–48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT stock to all wells (both cell and cell-free plates). Incubate for 3–4 hours.

  • Solubilization: Carefully remove media (if using adherent cells) or add solubilization buffer (SDS/HCl) if using suspension cells. Dissolve formazan crystals in 100 µL DMSO.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis & Validation

Calculate the Net Absorbance (


) using the formula below to correct for chemical interference:


  • Interpretation: If

    
     is > 10% of your control signal, the MTT assay is invalid. Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo) .
    

Protocol 2: Oxidative Stress Profiling (ROS Generation)

Objective: Confirm if toxicity is driven by ROS, a hallmark of furanone-mediated glutathione depletion.

Mechanism of Action

Furanones often act as Michael acceptors, depleting cellular GSH. This leaves the cell vulnerable to ROS accumulation.

ROSMechanism Furanone Furanone (Electrophile) GSH Intracellular GSH (Nucleophile) Furanone->GSH Michael Addition Complex GSH-Furanone Adduct GSH->Complex Depletion GSH Depletion Complex->Depletion ROS_Rise ROS Accumulation (H2O2, Superoxide) Depletion->ROS_Rise Loss of Redox Buffer Damage Mitochondrial Damage ROS_Rise->Damage

Figure 2: Mechanistic pathway of furanone-induced cytotoxicity via glutathione depletion.

Methodology (DCFDA Assay)
  • Preparation: Seed cells in black-walled, clear-bottom 96-well plates. Allow attachment overnight.

  • Staining (Pre-loading):

    • Wash cells with warm PBS (calcium/magnesium-free).

    • Incubate cells with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 minutes at 37°C.

    • Note: Serum esterases can cleave DCFDA prematurely; serum-free is mandatory here.

  • Wash: Remove DCFDA solution and wash 1x with PBS. Add complete media (phenol-red free preferred).

  • Treatment: Add furanone test compounds.

    • Positive Control:[2] 100 µM H2O2 or 50 µM Menadione.

    • Negative Control: 0.1% DMSO vehicle.

  • Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C.

    • Excitation: 485 nm

    • Emission: 535 nm

    • Interval: Read every 15 minutes for 2–4 hours.

Protocol 3: Mode of Death (Annexin V / PI Flow Cytometry)[2][3]

Objective: Distinguish between apoptosis (early toxicity) and necrosis (acute membrane rupture).

Methodology
  • Treatment: Treat cells (e.g.,

    
     cells/well in 6-well plate) with furanone at IC50 and 2x IC50 concentrations for 24 hours.
    
  • Harvesting (Critical for Adherent Cells):

    • Collect the supernatant (floating dead cells) into a flow tube.[2][3]

    • Wash adherent cells with PBS.[2][3][4][5]

    • Detach using Accutase or TrypLE (Avoid harsh Trypsin, which can strip phosphatidylserine receptors).

    • Combine detached cells with the supernatant.[5]

  • Staining:

    • Wash pellet with cold PBS.[2][4] Resuspend in 100 µL 1X Annexin Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[2][4]

    • Incubate 15 minutes at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze on a flow cytometer (e.g., BD FACSCanto or equivalent).

Data Interpretation Table
PopulationAnnexin V StatusPI StatusBiological StateInterpretation for Furanones
Q3 Negative (-)Negative (-)ViableHealthy cells
Q4 Positive (+)Negative (-)Early ApoptosisLikely Mechanism: ROS-induced mitochondrial pathway.
Q2 Positive (+)Positive (+)Late ApoptosisSecondary necrosis following apoptosis.
Q1 Negative (-)Positive (+)NecrosisAcute Toxicity: Membrane lysis (often seen at high doses).

References

  • Han, Y., et al. (2020). "Interference of antioxidant flavonoids with MTT tetrazolium assay." Journal of Pharmaceutical Analysis. (Demonstrates the chemical reduction of MTT by antioxidants/phenolics, applicable to hydroxy-furanones).

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. (Foundational paper on halogenated furanones and their biological activity).

  • Cheung, S.H., et al. (2022). "Prooxidant action of furanone compounds: implication of reactive oxygen species."[6] Food and Chemical Toxicology. (Details the ROS generation mechanism of furanones).

  • Rieber, M., et al. (2013). "Annexin V Staining of Adherent Cells for Flow Cytometry." BD Biosciences Application Note. (Standard protocol for adherent cell apoptosis).

  • Kalyanaraman, B., et al. (2012). "Teaching the basics of reactive oxygen species and their relevance to cancer biology." Redox Biology. (authoritative guide on DCFDA limitations and controls).

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Furanones in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furanones and their derivatives are a critical class of heterocyclic organic compounds, significantly impacting the flavor and aroma profiles of various food products and serving as key structural motifs in pharmacologically active molecules.[1] Their accurate quantification is paramount for quality control in the food and beverage industry and for pharmacokinetic and quality assurance studies in drug development. This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the selective and sensitive analysis of furanones. The protocol outlines optimized parameters for chromatographic separation, sample preparation strategies for complex matrices, and a comprehensive validation procedure adhering to ICH guidelines to ensure data integrity and reliability.[2][3]

Introduction: The Analytical Imperative for Furanone Quantification

Furanones, characterized by a furan ring with a ketone group, are prevalent in nature and are often formed during the thermal processing of foods through the Maillard reaction.[1][4] For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) is a key compound responsible for the characteristic "burnt-pineapple" or caramel-like aroma in many fruits and processed juices.[5] In the pharmaceutical realm, the furanone scaffold is integral to various drugs, such as the antibacterial agent furazolidone.[6]

Given their potent sensory properties and physiological effects, a reliable analytical method is essential for their quantification. While gas chromatography (GC) is often used, HPLC offers distinct advantages, particularly for less volatile or thermally labile furanone derivatives, as it avoids the high temperatures that can lead to analyte degradation or artifact formation.[7][8] This application note presents a reverse-phase HPLC (RP-HPLC) method that is both specific and efficient for routine analysis in quality control and research laboratories.

Principles of the Method: Achieving Selective Separation

The method leverages the principles of reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar aqueous-organic mixture. Furanones, being moderately polar compounds, exhibit differential partitioning between the stationary and mobile phases based on their hydrophobicity.

Causality of Component Selection:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and strong hydrophobic retention, which is ideal for resolving a wide range of furanone structures. A C8 column can also be effective and may provide shorter retention times for more hydrophobic analytes.[6]

  • Mobile Phase: A gradient elution using acetonitrile (or methanol) and water, acidified with a small amount of formic or phosphoric acid, is employed.[9][10] The organic modifier (acetonitrile) modulates the elution strength, while the acid suppresses the ionization of any acidic or basic functional groups on the analytes or the residual silanols of the stationary phase. This ensures sharp, symmetrical peak shapes and reproducible retention times. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are essential.[9][10]

  • Detection: UV detection is a cost-effective and robust technique for this application.[11] Furanones possess chromophores that absorb UV light, typically in the 200-400 nm range.[12] The specific wavelength is selected based on the absorbance maximum of the target analyte to ensure maximum sensitivity.[13] For instance, a wavelength of 290 nm is effective for DMHF, while furazolidone is detected at 367 nm.[5][6] A photodiode array (PDA) detector can be used to acquire full UV spectra, aiding in peak identification and purity assessment.[14]

Experimental Workflow and Protocols

Instrumentation and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or PDA detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for general applications.[15] For faster analysis, a shorter column with smaller particles (e.g., 2.1 x 100 mm, 1.8 µm) can be used with a UHPLC system.[16]

  • Reagents: HPLC-grade acetonitrile, methanol, and water. High-purity formic acid or phosphoric acid.

  • Analytical Standards: Certified reference standards of the target furanone(s).

Visualized Workflow

The overall analytical process from sample receipt to final data reporting is depicted below.

Furanone_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Receive Sample (e.g., Juice, Drug Product) Extraction Extraction (LLE or SPE) Sample->Extraction Matrix-specific protocol Filtration Filtration (0.45 µm Syringe Filter) Extraction->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (e.g., 290 nm) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC-UV analysis of furanones.

Detailed Protocols

Protocol 1: Standard Preparation

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the furanone reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a Class A volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serially diluting the primary stock solution with the mobile phase.[17] The concentration range should bracket the expected concentration of the analyte in the samples. For example, for a pharmaceutical assay, this might be 80-120% of the target concentration.[18]

Protocol 2: Sample Preparation

The choice of sample preparation is critical and matrix-dependent. The goal is to extract the analyte of interest while removing interfering components.

  • For Liquid Samples (e.g., Juices):

    • Centrifuge the sample (e.g., 14,000 rpm for 15 minutes) to remove suspended solids.[7]

    • For complex matrices, a Solid-Phase Extraction (SPE) clean-up step using a C18 cartridge is highly effective.[5] Condition the cartridge with methanol, equilibrate with water, load the sample, wash with a weak solvent (e.g., 5% methanol in water) to remove polar interferences, and finally elute the furanone with a stronger solvent like pure methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[17]

    • Filter the final extract through a 0.45 µm syringe filter prior to injection.

  • For Solid or Oily Samples (e.g., Transformer Oil, Food):

    • Homogenize the sample if necessary.

    • Perform a liquid-liquid extraction (LLE). For furanic compounds in transformer oil, for example, 10 mL of oil can be extracted with 2 mL of acetonitrile.[16]

    • Vortex the mixture vigorously (e.g., for 10 minutes) and allow the phases to separate.[16]

    • The acetonitrile (upper) layer containing the furanones is carefully collected.[16]

    • Filter the extract through a 0.45 µm syringe filter before injection.

Chromatographic Conditions & Data Presentation

The following table summarizes a typical set of starting conditions for the analysis of furanones like DMHF. These should be optimized for specific analytes and matrices.

ParameterRecommended ConditionRationale for Choice
Column C18, 4.6 x 250 mm, 5 µmProvides excellent retention and resolution for moderately polar furanones.[8][15]
Mobile Phase A Water with 0.1% Formic AcidAcidification ensures sharp peaks and reproducible retention.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a strong organic modifier providing good peak shape.
Gradient 10% B to 90% B over 15 minA gradient is often necessary to elute a range of furanones with different polarities and clean the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[6][15]
Column Temp. 30 °CControlled temperature ensures stable retention times.
Injection Vol. 10 µLA typical volume; can be adjusted based on sample concentration and sensitivity needs.
Detection λ 290 nm (for DMHF)Wavelength of maximum absorbance for the target analyte ensures optimal sensitivity.[5]

Method Validation: A Self-Validating System

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[19] The key validation parameters are outlined below.

Validation_Parameters Method Validated HPLC Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Sources

Application Notes and Protocols for the Antimicrobial Study of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone in antimicrobial studies. This guide offers in-depth technical protocols and field-proven insights into the evaluation of its antimicrobial, anti-biofilm, and quorum sensing inhibition properties.

Introduction: The Promise of Halogenated Furanones

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone belongs to the family of halogenated furanones, a class of compounds that has garnered significant interest for their potent biological activities.[1] The 2(5H)-furanone core is a recognized pharmacophore found in various natural and synthetic bioactive molecules, exhibiting a wide spectrum of activities including antimicrobial, antiviral, and anticancer properties.[2] Specifically, halogenated furanones are known to be produced by marine algae, such as Delisea pulchra, as a defense mechanism against biofouling. This has spurred research into their potential as novel antimicrobial and anti-biofilm agents.

The unique structure of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, with its reactive halogen atoms, makes it a compelling candidate for antimicrobial drug discovery. These structural features are believed to be crucial for its interaction with bacterial targets, offering a potential advantage in combating multidrug-resistant pathogens. This guide will provide the foundational protocols to rigorously assess its antimicrobial efficacy.

Mechanism of Action: Beyond Bactericidal Activity

While many traditional antibiotics rely on bactericidal or bacteriostatic mechanisms that can lead to the development of resistance, halogenated furanones often employ a more subtle yet powerful strategy: the disruption of bacterial communication, known as quorum sensing (QS).

Quorum sensing is a cell-density-dependent signaling system that allows bacteria to coordinate gene expression, leading to the formation of biofilms and the production of virulence factors.[3] Halogenated furanones have been shown to interfere with this system, effectively disarming pathogens rather than directly killing them. This mode of action is particularly promising as it may exert less selective pressure for the development of resistance.[4]

The primary mechanism of QS inhibition by many halogenated furanones is believed to involve the interference with N-acyl-L-homoserine lactone (AHL) signaling molecules and their cognate LuxR-type receptors.[3] It is proposed that these furanones can act as antagonists, binding to the AHL receptors and destabilizing them, which in turn prevents the activation of QS-controlled genes responsible for virulence and biofilm formation.[3]

Quorum_Sensing_Inhibition_Pathway cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Environment AHL_Synthase AHL Synthase (e.g., LuxI) AHL N-Acyl Homoserine Lactone (AHL) AHL_Synthase->AHL produces LuxR LuxR-type Receptor AHL->LuxR binds & activates AHL->AHL_out diffusion Gene_Expression Virulence & Biofilm Gene Expression LuxR->Gene_Expression activates Degradation Receptor Degradation LuxR->Degradation leads to Furanone 3-Chloro-4-(dibromomethyl) -5-hydroxy-2(5H)-furanone Furanone->LuxR binds & destabilizes

Figure 1: Proposed mechanism of quorum sensing inhibition by 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone.

Antimicrobial Susceptibility Testing: Core Protocols

The foundational step in evaluating any new antimicrobial agent is to determine its potency against a range of clinically relevant microorganisms. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • 96-Well Plates: Allow for the simultaneous testing of multiple concentrations and replicates, ensuring high throughput and statistical validity.

  • Serial Dilution: Creates a logarithmic concentration gradient, enabling the precise determination of the MIC value.

  • Standardized Inoculum: A bacterial concentration of approximately 5 x 10^5 CFU/mL is crucial for the reproducibility and comparability of results between experiments and laboratories.

  • Growth and Sterility Controls: These are essential for validating the experiment. The growth control ensures that the bacteria are viable in the test medium, while the sterility control confirms that the medium and reagents are not contaminated.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a working inoculum of approximately 1 x 10^6 CFU/mL.

  • Preparation of the Compound Dilution Series:

    • Prepare a stock solution of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.

    • In well 1, add 200 µL of the furanone solution at the highest desired concentration (e.g., 512 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

    • Do not add bacteria to well 12.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution Prepare Serial Dilutions of Furanone in 96-well Plate Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read Read Plate Visually or with Plate Reader Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Figure 2: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This assay is a crucial follow-up to the MIC to determine if the compound is bactericidal or bacteriostatic.

Causality Behind Experimental Choices:

  • Subculturing from MIC plate: This directly assesses the viability of the bacteria exposed to the different concentrations of the compound.

  • Agar Plates: Provide a solid medium for the enumeration of surviving bacteria as colony-forming units (CFUs).

  • 99.9% Kill Threshold: This is the standard definition of bactericidal activity, providing a clear and quantifiable endpoint.

Step-by-Step Methodology:

  • Following MIC Determination:

    • Use the 96-well plate from the MIC assay.

    • Select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

  • Subculturing:

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a 10 µL aliquot from each selected well onto a sterile Mueller-Hinton Agar (MHA) plate.

    • Spread the aliquot evenly over a section of the plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • Count the number of colonies on each section of the agar plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Data Presentation: Antimicrobial Spectrum

The following table presents representative MIC values for 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone and related compounds against a panel of common pathogenic bacteria and fungi. These values are based on published data for structurally similar halogenated furanones and serve as a guide for expected efficacy.[2]

MicroorganismStrainCompoundMIC (µg/mL)
Staphylococcus aureusATCC 292133-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone8 - 32
Staphylococcus aureus (MRSA)Clinical Isolate3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone16 - 64
Escherichia coliATCC 259223-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone32 - 128
Pseudomonas aeruginosaPAO13-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone64 - 256
Candida albicansATCC 900283-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone16 - 64

Anti-Biofilm Activity Assessment

Bacterial biofilms are a major challenge in clinical settings as they exhibit increased resistance to conventional antibiotics.[4] The ability of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone to inhibit biofilm formation is a critical aspect of its antimicrobial potential.

Protocol 3: Crystal Violet Biofilm Inhibition Assay

This assay quantifies the ability of the compound to prevent the formation of biofilms in a 96-well plate format.

Causality Behind Experimental Choices:

  • Crystal Violet Stain: This basic dye stains the biomass of the biofilm, providing a colorimetric readout that is proportional to the amount of biofilm present.

  • Acetic Acid Solubilization: Acetic acid is used to solubilize the crystal violet that has been taken up by the biofilm, allowing for quantification using a plate reader.

  • Washing Steps: These are critical to remove planktonic (free-floating) bacteria that have not adhered to the surface and formed a biofilm, ensuring that only the biofilm biomass is quantified.

Step-by-Step Methodology:

  • Preparation of Bacterial Culture and Compound Dilutions:

    • Prepare a bacterial inoculum as described in the MIC protocol.

    • In a flat-bottomed 96-well microtiter plate, prepare a serial dilution of the furanone compound in a suitable growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with 1% glucose). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well.

    • Include a growth control (bacteria and medium only) and a sterility control (medium only).

    • Incubate the plate at 37°C for 24-48 hours under static conditions.

  • Staining and Quantification:

    • Carefully discard the culture medium from the wells.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.

    • Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

    • Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100

Conclusion and Future Directions

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone represents a promising lead compound in the quest for novel antimicrobial agents. Its potential to inhibit quorum sensing and biofilm formation offers a significant advantage over traditional antibiotics. The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its antimicrobial properties. Further research should focus on in vivo efficacy studies, toxicity profiling, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

  • Cież, D., & Wolański, M. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6533. [Link]

  • ResearchGate. (n.d.). Distribution of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Water Samples, and Its Chemical and Genotoxic Properties. Request PDF. Retrieved from [Link]

  • McDonnell, T. A., et al. (2000). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and mutagenic activity in Massachusetts drinking water. Environmental Health Perspectives, 108(5), 417-423. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84. Retrieved from [Link]

  • Trofimova, D., et al. (2021). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences, 22(23), 12833. [Link]

  • Pérez-Pérez, F. M., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Antibiotics, 11(8), 1021. [Link]

  • Cież, D., & Wolański, M. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6533. [Link]

  • International Agency for Research on Cancer. (n.d.). 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE (MX) 1. Exposure Data. IARC Publications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. Retrieved from [Link]

  • Adhikari, B., et al. (2021). Inhibition and Reduction of Biofilm Production along with Their Antibiogram Pattern among Gram-Negative Clinical Isolates. Infection and Drug Resistance, 14, 451–461. [Link]

  • Pérez-Pérez, F. M., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Antibiotics, 11(8), 1021. [Link]

  • Ionescu, R. C., & Dinu, S. (2018). Biofilm Inhibition: Compounds with Antibacterial Effects. Journal of Interdisciplinary Medicine, 3(4), 234-238. [Link]

  • Ponnusamy, K., et al. (2010). Quorum sensing inhibition property of 2(5H)-furanone against short chain AHLs in Chromobacterium violaceum CV026. ResearchGate. Retrieved from [Link]

  • Abirami, G., et al. (2021). Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections. Frontiers in Microbiology, 12, 676458. [Link]

  • Shetye, G. S., et al. (2014). Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. MedChemComm, 5(11), 1649-1654. [Link]

  • O'Toole, G. A. (2022, June 9). Microtiter Dish Biofilm Formation Assay l Protocol Preview [Video]. YouTube. [Link]

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Application Note & Protocol: A Comprehensive Guide to the Genotoxicity Assessment of 3-bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Introduction: The Imperative for Genotoxicity Assessment of Water Disinfection Byproducts

Water disinfection is a cornerstone of public health, preventing the spread of waterborne diseases. However, chemical disinfectants, such as chlorine, react with natural organic matter in water to form a complex mixture of disinfection byproducts (DBPs). A growing body of evidence suggests that some of these DBPs may pose health risks, including potential carcinogenicity, due to their ability to damage genetic material.[1] Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, leading to mutations that may culminate in cancer.[2] Therefore, the genotoxic assessment of DBPs is a critical component of public health and drug development, where water quality is paramount.

This guide focuses on a potent mutagenic DBP, 3-bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, commonly known as BMX-2.[3] While its chlorinated analog, MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), has been more extensively studied and is known to be a direct-acting mutagen, the genotoxic potential of brominated DBPs like BMX-2 warrants thorough investigation, as iodinated and brominated DBPs have been shown to be more genotoxic than their chlorinated counterparts.[4][5][6]

This document provides a comprehensive framework for assessing the genotoxicity of BMX-2, detailing the scientific rationale behind a tiered testing strategy and providing step-by-step protocols for key in vitro assays. The aim is to equip researchers with the necessary tools to conduct robust and reliable genotoxicity evaluations.

Understanding BMX-2: A Profile of a Potent Genotoxin

BMX-2 belongs to the halogenated furanone class of DBPs. These compounds are of particular concern due to their structural similarities to MX, which accounts for a significant portion of the mutagenicity found in chlorinated drinking water.[4] The genotoxic mechanisms of halogenated DBPs are thought to involve two primary pathways: the induction of oxidative stress leading to DNA damage and DNA alkylation.[7]

Genotoxic agents can interact with DNA, causing lesions, breakages, fusions, deletions, or mis-segregations, ultimately leading to mutations.[8] It is crucial to understand that while all mutagens are genotoxic, not all genotoxic substances are mutagenic.[8] A comprehensive assessment, therefore, requires a battery of tests that can detect different types of genetic damage.[9]

A Tiered Approach to Genotoxicity Testing of BMX-2

A standard battery of genotoxicity tests is recommended to identify compounds that induce genetic damage through various mechanisms.[9] This typically involves an initial in vitro screening phase, followed by in vivo testing if positive results are obtained. The in vitro tests are designed to detect gene mutations, and both structural and numerical chromosomal aberrations.[7][9]

This guide will focus on three well-established and regulatory-accepted in vitro assays:

  • The Bacterial Reverse Mutation Assay (Ames Test): To assess the potential of BMX-2 to induce gene mutations.

  • The In Vitro Micronucleus Assay: To evaluate the ability of BMX-2 to cause chromosomal damage.

  • The In Vitro Comet Assay: To detect DNA strand breaks, providing a measure of direct DNA damage.

The inclusion of a metabolic activation system, typically a rat liver S9 fraction, is essential for in vitro genotoxicity assays.[10] This simulates the metabolic processes that occur in the liver, which can convert a non-genotoxic compound into a genotoxic metabolite.[10]

Experimental Protocols

The Bacterial Reverse Mutation Assay (Ames Test) for BMX-2

Principle: The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[11] It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations in genes required for synthesizing an essential amino acid (e.g., histidine for Salmonella).[12] These strains are auxotrophic, meaning they cannot grow on a medium lacking that amino acid. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on a minimal medium.[11] A positive result indicates that the chemical is mutagenic.[11] This test complies with the OECD 471 guideline.[11]

Workflow Diagram:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis strain_prep Prepare Bacterial Strains (e.g., TA98, TA100) mix Mix Bacteria, BMX-2, and S9 Mix (or buffer) strain_prep->mix s9_prep Prepare S9 Mix (with and without activation) s9_prep->mix bmx2_prep Prepare BMX-2 Test Solutions bmx2_prep->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data and Determine Mutagenicity count->analyze

Caption: Workflow for the Ames Test.

Protocol:

  • Strain Selection and Preparation:

    • Use a minimum of five strains of bacteria as recommended by OECD 471, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA) or S. typhimurium TA102.[13]

    • Culture each strain overnight in nutrient broth at 37°C with shaking.[14]

  • Preparation of Test Solutions and Controls:

    • Prepare a stock solution of BMX-2 in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Prepare a series of dilutions from the stock solution. The highest concentration should be selected based on cytotoxicity, with a maximum recommended concentration of 5 µL or 5 mg/plate for non-cytotoxic compounds.[15]

    • Positive Controls:

      • Without S9 activation: Sodium azide (for TA100 and TA1535), 2-nitrofluorene (for TA98), and Mitomycin C (for E. coli WP2 uvrA).[14]

      • With S9 activation: 2-Aminoanthracene (for all strains).[14]

    • Negative Control: The solvent used to dissolve BMX-2.

  • Metabolic Activation (S9 Mix):

    • Prepare the S9 mix from the liver of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[16][17] The S9 fraction enhances the sensitivity of the test by simulating in vivo metabolic activation.[10]

    • The S9 mix should contain the S9 fraction, a buffer (e.g., sodium phosphate), magnesium chloride, potassium chloride, glucose-6-phosphate, and NADP.[14]

  • Plate Incorporation Method:

    • To sterile tubes, add 2 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture, and 0.1 mL of the BMX-2 dilution or control solution.[18]

    • For experiments with metabolic activation, add 0.5 mL of the S9 mix. For experiments without metabolic activation, add 0.5 mL of buffer.

    • Vortex the tubes gently and pour the contents onto minimal glucose agar plates.[18]

    • Allow the top agar to solidify.

  • Incubation and Scoring:

    • Incubate the plates in the dark at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

  • Data Analysis and Interpretation:

    • A positive response is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control for at least one concentration.

Data Presentation Table:

Strain Treatment Concentration (µ g/plate ) Metabolic Activation (S9) Mean Revertant Colonies ± SD Fold Increase over Control
TA98Negative Control0-
+
Positive Control-
+
BMX-2C1-
+
C2-
+
C3-
+
TA100...............
The In Vitro Micronucleus Assay for BMX-2

Principle: The in vitro micronucleus (MNvit) assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[19] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[20][21] The assay can detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.[21][22] This protocol is based on the OECD 487 guideline.[19]

Workflow Diagram:

Micronucleus_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis cell_culture Culture Mammalian Cells (e.g., TK6, CHO, HepG2) treat_cells Treat Cells with BMX-2 (with and without S9) cell_culture->treat_cells bmx2_prep Prepare BMX-2 Test Solutions bmx2_prep->treat_cells add_cytoB Add Cytochalasin B (to block cytokinesis) treat_cells->add_cytoB harvest Harvest Cells add_cytoB->harvest hypotonic Hypotonic Treatment harvest->hypotonic fix Fix Cells hypotonic->fix stain Stain with Acridine Orange or Giemsa fix->stain score Score Micronuclei in Binucleated Cells stain->score calculate_CBPI Calculate Cytokinesis-Block Proliferation Index (CBPI) score->calculate_CBPI analyze Analyze Data calculate_CBPI->analyze

Caption: Workflow for the In Vitro Micronucleus Assay.

Protocol:

  • Cell Culture:

    • Use a suitable mammalian cell line, such as human lymphocytes, TK6, or CHO cells.[19]

    • Culture the cells in appropriate media and conditions.

  • Treatment:

    • Seed the cells in culture plates and allow them to attach.

    • Treat the cells with various concentrations of BMX-2, with and without S9 metabolic activation, for 3-6 hours.

    • Include positive (e.g., Mitomycin C without S9, Cyclophosphamide with S9) and negative (solvent) controls.

    • After the treatment period, wash the cells and add fresh medium containing cytochalasin B (to block cytokinesis).[20]

  • Harvesting:

    • Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.

    • Harvest the cells by trypsinization.

  • Slide Preparation and Staining:

    • Treat the cells with a hypotonic solution (e.g., 0.075 M KCl).

    • Fix the cells in a methanol:acetic acid (3:1) solution.

    • Drop the cell suspension onto clean microscope slides and allow them to air dry.

    • Stain the slides with a suitable DNA stain, such as Giemsa or acridine orange.

  • Scoring and Analysis:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

    • A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

Data Presentation Table:

Treatment Concentration (µM) Metabolic Activation (S9) Number of Binucleated Cells Scored Number of Micronucleated Binucleated Cells % Micronucleated Cells CBPI
Negative Control0-
+
Positive Control-
+
BMX-2C1-
+
C2-
+
C3-
+
The In Vitro Comet Assay (Single Cell Gel Electrophoresis) for BMX-2

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including single and double-strand breaks, at the level of individual cells.[23][24] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[2][25] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[25] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[24]

Workflow Diagram:

Comet_Assay_Workflow cluster_prep Preparation cluster_embedding Cell Embedding cluster_lysis_electrophoresis Lysis & Electrophoresis cluster_analysis Analysis cell_prep Prepare Single Cell Suspension mix_cells Mix Cells with Low Melting Point Agarose cell_prep->mix_cells bmx2_prep Prepare BMX-2 Test Solutions bmx2_prep->cell_prep embed_on_slide Embed on Microscope Slide mix_cells->embed_on_slide lyse Lyse Cells embed_on_slide->lyse unwind Alkaline Unwinding lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis stain Stain DNA electrophoresis->stain visualize Visualize Comets (Fluorescence Microscopy) stain->visualize analyze Quantify DNA Damage (% Tail DNA) visualize->analyze

Caption: Workflow for the In Vitro Comet Assay.

Protocol:

  • Cell Treatment and Preparation:

    • Treat a suitable cell line (e.g., A549, HepG2) with various concentrations of BMX-2 for a defined period (e.g., 24 hours).[7]

    • Include positive (e.g., H₂O₂) and negative (solvent) controls.

    • Harvest the cells and prepare a single-cell suspension in PBS at a concentration of approximately 2 x 10⁵ cells/mL.[26] All subsequent steps should be performed under dim light to prevent additional DNA damage.[26]

  • Embedding Cells in Agarose:

    • Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 (v/v) ratio.[26]

    • Pipette 30 µL of the mixture onto a pre-coated microscope slide and spread it evenly.[26]

    • Allow the agarose to solidify at 4°C for at least 10 minutes.[26]

  • Lysis:

    • Immerse the slides in a cold lysing solution (containing NaCl, EDTA, Tris, and Triton X-100) for at least 1 hour at 4°C.[27]

  • Alkaline Unwinding and Electrophoresis:

    • Gently rinse the slides with distilled water.

    • Place the slides in a horizontal electrophoresis tank filled with a cold alkaline electrophoresis buffer (pH > 13) and allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes at 4°C.[26]

  • Neutralization and Staining:

    • Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 randomly selected comets per slide using specialized image analysis software.

    • The primary endpoint is the percentage of DNA in the tail (% Tail DNA).

Data Presentation Table:

Treatment Concentration (µM) Mean % Tail DNA ± SD Fold Increase over Control
Negative Control0
Positive Control
BMX-2C1
C2
C3

Conclusion: A Framework for Informed Risk Assessment

The protocols detailed in this guide provide a robust framework for the in vitro genotoxicity assessment of BMX-2. By employing a battery of tests that cover different genotoxic endpoints, researchers can obtain a comprehensive understanding of the potential hazards associated with this water disinfection byproduct. The results from these assays are crucial for informing risk assessments and for the development of strategies to minimize the formation of harmful DBPs in drinking water. It is imperative that these studies are conducted with meticulous attention to detail and adherence to established guidelines to ensure the generation of high-quality, reliable data.

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Navigating the In Vivo Landscape of a Potent Disinfection Byproduct: Application Notes and Protocols for 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vivo studies of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. This halogenated furanone is a member of a class of potent mutagens known as MX compounds, which are formed as byproducts during the disinfection of drinking water.[1][2] Due to the significant genotoxic and carcinogenic potential observed in the closely related dichloromethyl analog (CAS 77439-76-0), understanding the in vivo effects of the dibromomethyl variant is of paramount importance for toxicological risk assessment and drug development programs that may involve similar chemical scaffolds.

Given the limited specific in vivo data on the dibromomethyl analog, the protocols and insights presented herein are largely extrapolated from extensive studies on its dichloromethyl counterpart, hereafter referred to as MX, in conjunction with internationally recognized guidelines for toxicological testing. This approach provides a robust framework for initiating and conducting comprehensive in vivo evaluations.

Part 1: Application Notes - Understanding the "Why"

The Scientific Imperative for In Vivo Investigation

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone and its analogs are potent, direct-acting mutagens.[3] The dichloromethyl analog, MX, has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[2] In vivo studies are indispensable for moving beyond in vitro findings to understand the compound's effects within a complex biological system. Key justifications for animal studies include:

  • Pharmacokinetics and Metabolism: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Studies on MX show it is well-absorbed from the gastrointestinal tract in rats, with rapid excretion primarily through urine.[2] Understanding the metabolic fate of the dibromomethyl analog is crucial, as its metabolites may have different toxicological profiles.

  • Systemic Toxicity and Target Organ Identification: To identify the primary organs and systems affected by the compound. For MX, the liver and kidneys have been identified as target organs for toxicity.[2]

  • Carcinogenicity Assessment: To evaluate the tumor-initiating and promoting capabilities of the compound over a long-term exposure period. MX has been shown to induce both benign and malignant tumors in rats at multiple sites, including the liver, thyroid, and mammary glands.[2][3]

  • Developmental and Reproductive Toxicity: To assess the potential for adverse effects on embryonic development and reproductive function. Studies on MX in pregnant Wistar rats indicated slight maternal toxicity at high doses but no significant teratogenic effects.[4]

Mechanistic Insights: Unraveling the Mode of Action

The primary mechanism of toxicity for MX compounds is believed to be their ability to induce DNA damage.[2] As direct-acting mutagens, they do not require metabolic activation to exert their genotoxic effects.[3] In vivo studies are critical for elucidating the downstream consequences of this initial DNA damage.

Key Mechanistic Pathways to Investigate:

  • Oxidative Stress: While direct DNA adduction is a primary mechanism, the potential for these compounds to induce oxidative stress, leading to secondary DNA damage, should be investigated.

  • Inflammation: Chronic inflammation is a known driver of carcinogenesis. Assessing inflammatory markers in target tissues following exposure can provide insights into the compound's tumor-promoting activity.

  • Apoptosis and Cell Proliferation: The balance between apoptosis and cell proliferation is critical for tissue homeostasis. In vivo studies can quantify these parameters in target organs to understand how the compound disrupts this balance.

Below is a conceptual workflow for a comprehensive in vivo evaluation of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone.

G cluster_0 Phase 1: Acute & Dose-Range Finding cluster_1 Phase 2: Subchronic Toxicity cluster_2 Phase 3: Chronic Toxicity & Carcinogenicity Acute Toxicity (OECD 423) Acute Toxicity (OECD 423) 14-Day Dose-Range Study 14-Day Dose-Range Study Acute Toxicity (OECD 423)->14-Day Dose-Range Study Determine dose levels 90-Day Subchronic Study (OECD 408) 90-Day Subchronic Study (OECD 408) 14-Day Dose-Range Study->90-Day Subchronic Study (OECD 408) Select doses for subchronic study Histopathology Histopathology 90-Day Subchronic Study (OECD 408)->Histopathology Clinical Pathology Clinical Pathology 90-Day Subchronic Study (OECD 408)->Clinical Pathology 2-Year Carcinogenicity Bioassay (OECD 451) 2-Year Carcinogenicity Bioassay (OECD 451) 90-Day Subchronic Study (OECD 408)->2-Year Carcinogenicity Bioassay (OECD 451) Determine Maximum Tolerated Dose (MTD) Tumor Incidence Tumor Incidence 2-Year Carcinogenicity Bioassay (OECD 451)->Tumor Incidence Survival Analysis Survival Analysis 2-Year Carcinogenicity Bioassay (OECD 451)->Survival Analysis

Caption: A phased approach to in vivo toxicity testing.

Part 2: Experimental Protocols

The following protocols are based on OECD guidelines and published studies on the dichloromethyl analog of MX. They should be adapted based on preliminary data and the specific research questions for the dibromomethyl analog.

Protocol for Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute toxicity of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone after a single oral dose and to identify the dose range for subsequent studies.

Materials:

  • Test compound: 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

  • Vehicle: Deionized water or other appropriate vehicle. The stability of the compound in the vehicle must be confirmed.[1]

  • Animals: Young, healthy adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old.[5]

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.[5]

  • Dose Selection: Based on data from the dichloromethyl analog, where doses of 50 mg/kg were lethal in a 14-day study, a starting dose of 300 mg/kg is likely too high.[6] A more conservative starting dose of 50 mg/kg is recommended.

  • Dosing:

    • Fast animals overnight (withhold food, not water) before dosing.[7]

    • Administer a single oral dose of the test compound by gavage.

    • Use a stepwise procedure with 3 animals per step.[8]

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and then daily for a total of 14 days.[8]

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weights shortly before dosing and at least weekly thereafter.

  • Endpoint: The study is complete when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the limit dose (2000 mg/kg).[8]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Protocol for a 90-Day Subchronic Oral Toxicity Study (Adapted from OECD Guideline 408)

Objective: To characterize the toxicity profile of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone following repeated oral administration for 90 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Materials:

  • As in the acute toxicity study.

  • Equipment for clinical pathology (hematology, clinical chemistry) and histopathology.

Procedure:

  • Animal Model: Use both male and female rats (e.g., Wistar), with at least 10 animals of each sex per dose group.[9]

  • Dose Selection: Based on the acute and 14-day studies, select at least three dose levels and a concurrent control. For MX, doses in a subchronic study ranged from 30 mg/kg up to a high dose of 75 mg/kg.[6] A similar range should be considered for the dibromomethyl analog, with the high dose expected to produce some toxicity but not more than 10% mortality.

  • Dosing: Administer the test compound daily by oral gavage for 90 days.

  • Observations:

    • Conduct detailed clinical observations at least once daily.

    • Record body weight and food/water consumption weekly.

    • Perform ophthalmological examinations before the study and at termination.

    • Conduct hematology and clinical chemistry assessments at termination.

  • Pathology:

    • At the end of the 90-day period, euthanize all animals.

    • Conduct a full gross necropsy on all animals.

    • Weigh designated organs (e.g., liver, kidneys, adrenals, brain, gonads).

    • Preserve a comprehensive set of tissues from all animals in all groups for histopathological examination.

Protocol for a Carcinogenicity Bioassay (Adapted from OECD Guideline 451)

Objective: To determine the carcinogenic potential of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone following long-term administration in rodents.

Materials:

  • As in the subchronic toxicity study.

Procedure:

  • Animal Model: Use both male and female rats (e.g., Wistar), with at least 50 animals of each sex per dose group.[10]

  • Dose Selection: Based on the 90-day study, select at least three dose levels and a control. The highest dose should be the Maximum Tolerated Dose (MTD), which should not significantly shorten the animals' lifespan due to effects other than tumor formation.[11] For MX, daily doses in a 104-week study ranged from 0.4 to 5.0 mg/kg for males and 0.6 to 6.6 mg/kg for females.[9]

  • Dosing: Administer the test compound daily, typically mixed in the drinking water or feed, for the lifetime of the animals (e.g., 24 months for rats).[10]

  • Observations:

    • Conduct daily clinical observations and palpation for masses twice weekly.

    • Record body weight and food/water consumption weekly for the first 13 weeks and monthly thereafter.

  • Pathology:

    • Conduct a full gross necropsy on all animals, including those that die or are euthanized during the study.

    • Collect and preserve all tissues for histopathological examination, with special attention to any gross lesions.

Part 3: Data Presentation and Visualization

Table 1: Key Toxicological Parameters for Dichloromethyl-MX (for reference in study design)
ParameterSpecies/StrainRoute of AdministrationValueReference
Lethal Dose (14-day) Male Wistar RatOral Gavage> 50 mg/kg[6]
NOAEL (Developmental) Female Wistar RatOral Gavage30 mg/kg/day[4]
LOAEL (Developmental) Female Wistar RatOral Gavage60 mg/kg/day (maternal toxicity)[4]
Carcinogenicity Doses Male Wistar RatDrinking Water0.4, 1.3, 5.0 mg/kg/day[9]
Carcinogenicity Doses Female Wistar RatDrinking Water0.6, 1.9, 6.6 mg/kg/day[9]
Diagram 2: Putative Signaling Pathway for MX-Induced Genotoxicity and Carcinogenesis

G MX 3-Chloro-4-(dibromomethyl)- 5-hydroxy-2(5H)-furanone DNA_Adducts DNA Adduct Formation MX->DNA_Adducts Oxidative_Stress Oxidative Stress (ROS) MX->Oxidative_Stress DNA_Damage DNA Damage (Strand Breaks, Mutations) DNA_Adducts->DNA_Damage Oxidative_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Failed_Repair Failed DNA Repair DNA_Damage->Failed_Repair Mutation Somatic Mutations (e.g., in p53, Ras) Failed_Repair->Mutation Proliferation Uncontrolled Cell Proliferation Mutation->Proliferation Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis

Caption: Proposed mechanism of MX-induced carcinogenesis.

References

  • Developmental toxicity evaluation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats. PubMed. Available at: [Link]

  • 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone [MX] shows initiating and promoting activities in a two-stage BALB/c 3T3 cell transformation assay. Oxford Academic. Available at: [Link]

  • NCT03386500 | Safety Study of BMX-001 (Radio-protector) in Patients With Newly Diagnosed Anal Cancer. ClinicalTrials.gov. Available at: [Link]

  • Testing the Addition of the Drug BMX-001, a Radioprotector, or a Placebo to the Usual Chemoradiation Therapy for Patients with Head and Neck Cancer. National Cancer Institute. Available at: [Link]

  • 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE (MX) 1. Exposure Data. IARC Publications. Available at: [Link]

  • 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). NCBI. Available at: [Link]

  • Subchronic Toxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar Rats. PubMed. Available at: [Link]

  • OECD Test Guideline 423. National Toxicology Program. Available at: [Link]

  • 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. PubChem. Available at: [Link]

  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. NIH. Available at: [Link]

  • Therapeutic Potential of BMX-001 for Preventing Chemotherapy-Induced Peripheral Neuropathic Pain. PubMed Central. Available at: [Link]

  • Carcinogenicity of the Drinking Water Mutagen 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the Rat. JNCI: Journal of the National Cancer Institute | Oxford Academic. Available at: [Link]

  • Understanding GLP Carcinogenicity Studies: OECD 451 & 116. Quantics Biostatistics. Available at: [Link]

  • Effect of Brominated Furanones on the Formation of Biofilm by Escherichia coli on Polyvinyl Chloride Materials. ResearchGate. Available at: [Link]

  • Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

  • Adding BMX-001 to the Usual Chemoradiation Therapy for Patients with Head and Neck Cancer (NRG-CC013). NRG Oncology. Available at: [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Effect of Brominated Furanones on the Formation of Biofilm by Escherichia coli on Polyvinyl Chloride Materials. PMC - NIH. Available at: [Link]

  • SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. International Feed Industry Federation. Available at: [Link]

  • Synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a potent mutagen. Canadian Journal of Chemistry. Available at: [Link]

  • Safety Study of BMX-001 (Radio-protector) in Patients With... Clinical Trial Discovery. Available at: [Link]

  • Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. CORA. Available at: [Link]

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Gyan Sanchay. Available at: [Link]

  • Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. ECETOC. Available at: [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). OECD. Available at: [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. Available at: [Link]

  • OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. National Toxicology Program. Available at: [Link]

  • Carcinogenicity study (OECD 451). YouTube. Available at: [Link]

  • TESTING FOR CARCINOGENICITY OF PHARMACEUTICALS S1B(R1). ICH. Available at: [Link]

  • Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. Available at: [Link]

Sources

Application Notes and Protocols for the Detection of Furanones in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furanones and their derivatives are a class of heterocyclic organic compounds that are increasingly being identified in various environmental matrices. Their presence can stem from natural sources, such as microbial activity and plant secondary metabolism, or from anthropogenic activities, including industrial processes and as byproducts of water disinfection. Given their diverse biological activities and potential environmental impact, sensitive and reliable analytical methods for their detection and quantification are crucial. This guide provides a comprehensive overview of the state-of-the-art techniques for analyzing furanones in complex environmental samples, including water, soil, and air. We delve into the causality behind experimental choices, from sample collection and preparation to instrumental analysis, ensuring a robust and self-validating methodology for researchers and scientists.

Introduction: The Environmental Significance of Furanones

Furanones, characterized by a furan ring with a ketone group, are prevalent in nature and are significant contributors to the aroma and flavor of many foods. However, their role in the environment is multifaceted. Some halogenated furanones, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), are known disinfection byproducts in chlorinated drinking water and exhibit significant mutagenicity. Other furanones are involved in microbial quorum sensing, influencing biofilm formation and microbial ecology in soil and aquatic environments. Therefore, understanding the distribution, fate, and transport of these compounds is essential for environmental monitoring and risk assessment.

The analytical challenge lies in the diverse physicochemical properties of furanones, ranging from volatile to semi-volatile and from nonpolar to highly polar. Furthermore, they are often present at trace levels in complex matrices, necessitating highly selective and sensitive analytical methods. This document provides detailed protocols and the scientific rationale for the successful analysis of furanones.

Strategic Sampling: The Foundation of Reliable Analysis

The primary objective of sampling is to obtain a representative portion of the environmental matrix without altering the concentration of the target furanones.[1] The choice of sampling technique and preservation method is critical to maintaining sample integrity.

Water Sampling
  • Protocol:

    • Use amber glass bottles with PTFE-lined caps to prevent photodegradation and analyte adsorption.

    • Rinse the bottle three times with the sample water before collecting the final sample.

    • If analyzing for volatile furanones, ensure the bottle is filled to the brim with no headspace to prevent volatilization losses.

    • For non-volatile furanones, leaving a small headspace is acceptable.

    • Preserve samples by acidifying to pH ~2 with a strong acid (e.g., HCl or H₂SO₄) to inhibit microbial activity.

    • Store samples at 4°C and transport them to the laboratory on ice.[1] Analysis should be performed as soon as possible.

Soil and Sediment Sampling
  • Protocol:

    • Use a stainless steel auger or core sampler to collect samples from the desired depth.[2]

    • Collect a composite sample by taking subsamples from multiple locations within the sampling area and mixing them thoroughly in a stainless steel bowl or on a sheet of polyethylene.[2]

    • Place the homogenized sample in a wide-mouth amber glass jar with a PTFE-lined cap.

    • Immediately cool the samples to 4°C and transport them on ice.[1]

    • For long-term storage, freeze samples at -20°C or lower.[1]

Air Sampling
  • Protocol:

    • Active air sampling can be performed by drawing a known volume of air through a sorbent tube packed with a material like Tenax®, XAD®, or polyurethane foam (PUF).

    • The choice of sorbent depends on the volatility of the target furanones.

    • After sampling, seal the sorbent tubes and store them at 4°C. For extended storage, -70°C on dry ice is preferable.[1]

    • Passive sampling devices can also be deployed for long-term monitoring.[3]

Sample Preparation and Extraction: Isolating the Target Analytes

The goal of sample preparation is to extract the furanones from the sample matrix, concentrate them, and remove interfering substances.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free, sensitive, and versatile technique ideal for volatile and semi-volatile furanones in water and air samples.[4] It integrates sampling, extraction, and concentration into a single step.[4] The choice of fiber coating is crucial and depends on the polarity of the target furanones. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often effective for a broad range of volatile compounds.

Workflow for SPME Analysis

SPME_Workflow cluster_sample Sample Vial cluster_extraction Extraction cluster_analysis Analysis Sample Environmental Sample (Water/Air Headspace) SPME_Fiber SPME Fiber Exposure (Headspace or Direct Immersion) Sample->SPME_Fiber Adsorption GC_Inlet Thermal Desorption in GC Inlet SPME_Fiber->GC_Inlet Desorption GC_MS GC-MS Analysis GC_Inlet->GC_MS Separation & Detection Derivatization_Concept Analyte Polar Furanone (e.g., R-OH) Derivative Nonpolar, Volatile Derivative (e.g., R-O-Si(CH3)3) Analyte->Derivative + Reagent Derivatizing Reagent (e.g., Silylating Agent) Reagent->Derivative Reaction

Sources

Application Note: Advanced Carcinogenicity Screening of Furanones Using Bhas 42 Cell Transformation Assays (CTA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated furanones, particularly 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), are potent mutagens found in chlorinated drinking water and certain processed foods.[1] While bacterial reverse mutation assays (Ames test) effectively detect their genotoxicity, they fail to capture the multi-stage complexity of carcinogenesis, particularly tumor promotion and progression driven by non-genotoxic mechanisms such as sustained proliferation and inhibition of gap junctional intercellular communication (GJIC).

This Application Note details the protocol for the Bhas 42 Cell Transformation Assay (CTA) . Unlike the classic Syrian Hamster Embryo (SHE) assay, the Bhas 42 assay utilizes v-Ha-ras-transfected BALB/c 3T3 cells, offering a standardized, high-throughput-compatible platform. This guide focuses on distinguishing between Initiating (genotoxic) and Promoting (non-genotoxic) activities of furanones, a critical distinction for regulatory risk assessment.

Mechanistic Rationale: Why CTAs for Furanones?

Furanones exhibit a dualistic toxicity profile. While MX is a direct-acting mutagen (inducing GC→TA transversions), other furanone congeners act primarily as tumor promoters. The Bhas 42 system is sensitive to both:

  • Initiation: Direct DNA damage leading to fixation of mutations.

  • Promotion: Furanones inhibit Connexin 43-mediated GJIC and induce oxidative stress (ROS generation). This disrupts homeostatic growth control, allowing initiated cells to bypass contact inhibition and form piled-up foci.

Visualization: Furanone-Induced Transformation Pathway

FuranoneMechanism Furanone Furanone Exposure (e.g., MX, MCA) ROS ROS Generation (Oxidative Stress) Furanone->ROS GJIC Inhibition of GJIC (Connexin 43 Blockade) Furanone->GJIC Mapk MAPK/ERK Pathway Activation ROS->Mapk Contact Loss of Contact Inhibition GJIC->Contact Ras v-Ha-ras Overexpression Ras->Mapk Sensitizer Mapk->Contact Foci Transformed Foci Formation Contact->Foci

Figure 1: Mechanistic pathway showing how furanones exploit the sensitized Bhas 42 background (v-Ha-ras) to drive transformation via oxidative stress and gap junction inhibition.

Experimental Design: Initiation vs. Promotion

The Bhas 42 assay is unique because it separates carcinogenesis into two distinct protocols. For furanones, both should be performed to fully characterize the hazard.

ParameterInitiation Assay Promotion Assay
Target Mechanism Genotoxic Carcinogens (Mutagens)Non-Genotoxic Carcinogens (Promoters)
Seeding Density Low (2,000 cells/well in 6-well)High (14,000 cells/well in 6-well)
Treatment Timing Days 1–4 (Early Log Phase)Days 4–14 (Confluence/Stationary Phase)
Critical Factor DNA damage fixation during replicationStimulation of division in contact-inhibited monolayer
Positive Control MCA (3-methylcholanthrene) 1.0 µg/mLTPA (12-O-tetradecanoylphorbol-13-acetate) 50 ng/mL

Detailed Protocol: Bhas 42 CTA (6-Well Format)

Materials & Reagents[4][5][6]
  • Cell Line: Bhas 42 cells (JCRB Cell Bank, JCRB0149).

  • Culture Medium (M10F): DMEM/F12 + 5% FBS (Note: 5% FBS is critical; 10% can cause high background).

  • Fixative: Methanol.

  • Stain: 5% Giemsa solution or 0.1% Crystal Violet.

  • Solvent: DMSO (Final concentration < 0.1%).[2]

Workflow Visualization

ProtocolWorkflow cluster_Init Initiation Assay (Genotoxicity) cluster_Prom Promotion Assay (Tumor Promotion) I_Day0 Day 0: Seed Cells (Low Density) I_Day1 Day 1: Add Furanone I_Day0->I_Day1 I_Day4 Day 4: Wash & Change (Fresh Media) I_Day1->I_Day4 I_Day7 Day 7: Media Change I_Day4->I_Day7 I_Day21 Day 21: Fix & Stain I_Day7->I_Day21 P_Day0 Day 0: Seed Cells (High Density) P_Day4 Day 4: Add Furanone (Sub-confluence) P_Day0->P_Day4 P_Day7 Day 7: Refresh Furanone (Re-dose) P_Day4->P_Day7 P_Day11 Day 11: Change to Drug-Free Media P_Day7->P_Day11 P_Day14 Day 14: Media Change P_Day11->P_Day14 P_Day21 Day 21: Fix & Stain P_Day14->P_Day21

Figure 2: Comparative timeline for Initiation vs. Promotion assays. Note the extended dosing window in the Promotion assay.

Step-by-Step Methodology
Phase 1: Dose Finding (Cytotoxicity)

Before the main assay, determine the dose range. Furanones can be cytotoxic.[3][4]

  • Seed 2,000 cells/well (96-well plate).

  • Treat with 5–7 concentrations of the furanone for 3 days (Initiation) or 10 days (Promotion).

  • Measure cell viability (Crystal Violet OD or ATP assay).

  • Selection Rule: The highest dose should produce ~10-20% survival (Initiation) or slight growth inhibition (Promotion).

Phase 2: The Transformation Assay (Promotion Protocol Focus)

This protocol is prioritized for furanones to detect non-genotoxic promotion.

  • Day 0 (Seeding): Prepare a suspension of 7,000 cells/mL in M10F. Seed 2 mL (14,000 cells) into each well of 6-well plates. Prepare 6-12 wells per concentration.

  • Day 4 (Treatment Start): Cells should be sub-confluent (~70%). Replace media with M10F containing the test furanone.

    • Control: 0.1% DMSO.[2]

    • Positive Control:[2] TPA (50 ng/mL).[2]

  • Day 7 (Re-dosing): Aspirate media. Add fresh M10F containing the same concentration of furanone. This ensures sustained pressure on the contact inhibition mechanism.

  • Day 11 (Recovery): Aspirate media. Replace with fresh M10F (drug-free).

  • Day 14: Change media (M10F, drug-free).

  • Day 21 (Harvest):

    • Wash cells with PBS.

    • Fix with Methanol for 10 minutes.

    • Stain with 5% Giemsa for 15 minutes.

    • Rinse with tap water and air dry.

Data Analysis & Scoring Criteria

A "Transformed Focus" is not just a cluster of cells.[5][6][7] It must meet specific morphological criteria indicative of malignant potential.

Scoring Criteria Table
CharacteristicDescriptionScore Requirement
Size Diameter > 2 mmMandatory
Basophilia Deep blue staining (high nuclear/cytoplasmic ratio)Mandatory
Morphology Spindle-shaped, random orientation (criss-cross pattern)Mandatory
Invasiveness Cells invading the surrounding monolayer (fuzzy edges)Mandatory
Piling Up Dense multi-layering (3D structure)Mandatory
Statistical Analysis
  • Count the number of foci per well.[8][2]

  • Calculate the Transformation Frequency (TF) : Total foci / Total wells scorable.

  • Statistical Test: One-sided Dunnett’s test or Mann-Whitney U test compared to Solvent Control.

  • Validity: Solvent control must have < 2 foci/well (typically ~0.5). Positive control (TPA) must show a statistically significant increase.[8]

Troubleshooting & Self-Validation

To ensure the assay is self-validating and trustworthy:

  • Issue: High Background Transformation.

    • Cause: FBS variability or over-confluent stock cultures.

    • Solution: Screen FBS lots for low spontaneous transformation. Never allow stock Bhas 42 cells to reach full confluence before seeding; pass them at 70%.

  • Issue: Furanone Volatility.

    • Cause: Many halogenated furanones are volatile.

    • Solution: Seal plates with breathable sealing tape (e.g., Breathe-Easy®) to prevent cross-contamination between wells while allowing gas exchange.

  • Issue: pH Shift.

    • Cause: Furanones like MX can degrade at high pH.

    • Solution: Buffer media with HEPES if the incubator CO2 fluctuates, ensuring pH stays < 7.4.

References

  • OECD. (2016).[8] Guidance Document on the In Vitro Bhas 42 Cell Transformation Assay (Series on Testing and Assessment No. 231). Organization for Economic Co-operation and Development.[8] [Link][8][5][2]

  • Sakai, A., et al. (2011).[8] Bhas 42 cell transformation assay: A validation study for the detection of carcinogens.[8][5][2][6][7] Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • IARC. (2004). Monographs on the Evaluation of Carcinogenic Risks to Humans: Some Drinking-water Disinfectants and Contaminants, including Arsenic. (Vol 84). International Agency for Research on Cancer.[9] [Link]

  • Ohmori, K., et al. (2004). An inter-laboratory collaborative study of the Bhas 42 cell transformation assay for the detection of chemical carcinogens. Alternatives to Animal Testing and Experimentation (AATEX). [Link]

  • Komulainen, H. (2004). Experimental cancer studies of chlorinated by-products.[1][10][11][12] Toxicology.[8][5][3][6][9][13][14] [Link]

Sources

Troubleshooting & Optimization

Navigating the Instability of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical support center for 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, a compound of significant interest in toxicology and drug development research. This potent mutagen, often a byproduct of water disinfection processes, presents unique challenges in the laboratory due to its inherent instability in solution. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to effectively stabilize this compound, ensuring the reliability and reproducibility of your experimental results. Here, we will delve into the causal factors behind its degradation and provide validated methods for its handling and storage.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems when working with 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone in solution.

Q1: My 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone solution is rapidly losing activity. What is happening?

The observed loss of activity is likely due to the chemical degradation of the molecule. 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone exists in a pH-dependent equilibrium between its cyclic furanone form and an open-chain acyclic form.[1] In neutral to alkaline conditions, this equilibrium shifts towards the open-chain form, which is more susceptible to hydrolysis and isomerization, leading to a loss of its biological activity.[2][3]

Specifically, the compound can undergo isomerization to its E-isomer and hydrolytic degradation. One of the primary degradation products has been identified as 2-hydroxy-3-formyl-4-oxo-2-butenoic acid.

Q2: What is the most critical factor influencing the stability of my solution?

Without a doubt, pH is the most critical factor . The stability of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is significantly higher in acidic conditions. As the pH increases, the rate of degradation accelerates dramatically. For the closely related compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), the half-life in an aqueous solution at 23°C and pH 8 is approximately 4.6 to 6 days.[2][3] Conversely, in acidic solutions (pH 2), the compound exhibits much greater stability.[2]

Q3: I've been storing my stock solution at room temperature. Is this appropriate?

No, this is not recommended. 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is thermolabile and may decompose upon exposure to heat.[3] For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing at -20°C or below is the preferred method to minimize degradation.

Q4: Can I dissolve 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone in any solvent?

Solvent choice is crucial. While it is soluble in water, its stability in aqueous solutions is pH-dependent. For creating stock solutions, using an organic solvent where the compound is stable is a better approach. Ethyl acetate is a recommended solvent as the compound is known to be stable in it.[3][4] When preparing aqueous working solutions, it is imperative to use an acidified aqueous buffer to maintain a low pH.

Frequently Asked Questions (FAQs)

What is the optimal pH for storing aqueous solutions of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone?

Based on available data for the analogous compound MX, the optimal pH for stability is pH 2 .[2] It is strongly recommended to prepare and store all aqueous solutions of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone in a buffer system that maintains a pH at or below 4.

How should I protect my solutions from degradation?

To maximize the stability of your 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone solutions, adhere to the following guidelines:

  • pH Control: Always use an acidic buffer (pH ≤ 4) for aqueous solutions.

  • Temperature Control: Store stock solutions at -20°C or lower. Keep working solutions on ice and use them as quickly as possible.

  • Light Protection: The compound may be light-sensitive.[3] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

How can I verify the integrity of my 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone sample?

The integrity of your sample can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step, typically methylation.[3] You can also use spectroscopic methods like UV-Vis or Nuclear Magnetic Resonance (NMR) to check for the presence of the parent compound and any degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone in ethyl acetate.

Materials:

  • 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (solid)

  • Anhydrous Ethyl Acetate (ACS grade or higher)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Vortex mixer

Procedure:

  • Tare the amber glass vial on the analytical balance.

  • Carefully weigh out the desired amount of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. For a 1 mL 10 mM stock solution, this would be approximately 3.06 mg.

  • Add the appropriate volume of anhydrous ethyl acetate to the vial to achieve the final concentration of 10 mM.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Parafilm the cap to ensure a tight seal.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or below .

Protocol 2: Preparation of an Acid-Stabilized Aqueous Working Solution

This protocol details the preparation of a 100 µM aqueous working solution from the 10 mM stock solution.

Materials:

  • 10 mM 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone stock solution in ethyl acetate

  • Sterile, ice-cold 0.01 M Glycine-HCl buffer (pH 2.0)

  • Microcentrifuge tubes

Procedure:

  • On ice, aliquot the required volume of the 0.01 M Glycine-HCl buffer (pH 2.0) into a microcentrifuge tube. For 1 mL of a 100 µM working solution, you will need 990 µL of buffer.

  • Add 10 µL of the 10 mM stock solution to the buffer.

  • Gently vortex the tube to mix the solution.

  • Keep the working solution on ice at all times and use it for your experiments as soon as possible, ideally within the same day.

Data and Diagrams

Table 1: Stability of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Aqueous Solution at 23°C

pHHalf-life (days)Stability RankingReference
2Not determined, but highest stability1[2]
4Not determined, but less stable than pH 22[2]
6Not determined, but less stable than pH 84[2]
84.6 - 63[2][3]

Note: Data presented is for the closely related analogue, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), and serves as a strong indicator for the behavior of the dibromomethyl derivative.

degradation_pathway cluster_conditions Conditions Favoring Degradation MX 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (Cyclic Form) OpenChain Open-Chain Acyclic Form MX->OpenChain Equilibrium Shift Degradation Isomerization & Hydrolysis (e.g., 2-hydroxy-3-formyl-4-oxo-2-butenoic acid) OpenChain->Degradation Degradation Neutral to Alkaline pH (pH > 6) Neutral to Alkaline pH (pH > 6) Elevated Temperature Elevated Temperature Exposure to Light Exposure to Light

Caption: Degradation pathway of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone.

Caption: Recommended workflow for handling 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone.

References

  • Meier, J. R., Ringhand, H. P., Coleman, W. E., Munch, J. W., Streicher, R. P., Kaylor, W. H., & Schenck, K. M. (1987). Studies on the potent bacterial mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: aqueous stability, XAD recovery and analytical determination in drinking water and in chlorinated humic acid solutions. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 189(4), 363-373. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE (MX). In Some Drinking-water Disinfectants and Contaminants, including Arsenic. International Agency for Research on Cancer. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53665, 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. [Link]

  • Lebetkin, E. H., Vartiainen, T., & J., C. K. (2002). Disposition of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5h)-furanone (mx) in b6c3f1 mice and f344 rats. Journal of Toxicology and Environmental Health, Part A, 65(24), 2101-2118. [Link]

  • Saski, K., Asada, S., & Chiba, K. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(1), 149. [Link]

  • Padmapriya, A. A., Just, G., & Lewis, N. G. (1985). Synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a potent mutagen. Canadian Journal of Chemistry, 63(4), 828-832. [Link]

  • Vartiainen, T., & Liimatainen, A. (1991). Distribution of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Water Samples, and Its Chemical and Genotoxic Properties. In Chemical, Environmental, and Toxicological Aspects of Fumonisins and Other Mycotoxins. InTech. [Link]

Sources

Preventing degradation of furanone compounds during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of Furanone Compounds in Experimental Workflows

Status: Operational | Ticket Priority: High Audience: Drug Discovery & Chemical Biology Division

Core Stability Directive: The "Fragile Triad"

Furanones—specifically 3(2H)-furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol) and halogenated furanones (quorum sensing inhibitors)—possess a "Fragile Triad" of instability. Failure to control these three vectors is the primary cause of experimental inconsistency.

Instability VectorMechanism of FailureCritical Threshold
1. pH (Alkalinity) Lactone Ring Hydrolysis: The lactone ring undergoes rapid opening in basic or neutral-basic media, forming acyclic hydroxy acids that lack biological activity.pH > 6.0 is the danger zone. Most furanones degrade rapidly at physiological pH (7.4).
2. Nucleophiles Michael Addition / Substitution: In biological media, thiols (e.g., Cysteine, Glutathione) and amines attack the ring, displacing halogens or modifying the enol.> 1 mM thiols in media (e.g., standard DMEM/RPMI) can deactivate halogenated furanones in <30 mins.
3. Oxidation Radical Polymerization: The enol/keto functionality is highly susceptible to reactive oxygen species (ROS) and UV-induced radical formation, leading to browning/polymerization.Atmospheric O₂ exposure > 1 hour without antioxidants or inert gas.

Degradation Pathways Visualization

The following diagram illustrates the specific chemical failures that occur when furanones are exposed to suboptimal conditions.

FuranoneDegradation Furanone Active Furanone (e.g., HDMF or C-30) HighPH Alkaline pH (>7.0) (Hydrolysis) Furanone->HighPH Nucleophiles Biological Nucleophiles (Cysteine/Glutathione) Furanone->Nucleophiles Oxidation Oxygen/ROS/UV (Radical Attack) Furanone->Oxidation RingOpen Acyclic Hydroxy Acids (Biologically Inactive) HighPH->RingOpen Lactone Cleavage Adducts Thiol-Furanone Adducts (Loss of Halogen/Activity) Nucleophiles->Adducts Michael Addition/Substitution Polymers Brown Polymers / Maleic Acid Derivatives Oxidation->Polymers Radical Polymerization

Figure 1: Mechanistic pathways of furanone degradation. Note that physiological conditions (pH 7.4 + Thiols) trigger two simultaneous degradation routes.

Troubleshooting Guide & FAQs

Module A: Storage & Stock Solutions

Q: My furanone compound has turned from a white/pale yellow solid to a brown sticky resin. Is it salvageable? A: No. This indicates oxidative polymerization or Maillard-type condensation (if stored with amines).

  • The Fix: Discard.

  • The Prevention: Use the Argon Shield Protocol .

    • Dissolve the fresh compound immediately in anhydrous Ethanol or DMSO.

    • Aliquot into amber glass vials (plastic absorbs furanones).

    • Overlay the liquid with a gentle stream of Argon or Nitrogen gas for 15 seconds before capping.

    • Store at -20°C or -80°C.

Q: Can I keep aqueous stock solutions in the fridge? A: Never. In water, even at neutral pH, furanones undergo slow hydrolysis and tautomerization.

  • Rule: Always store as a high-concentration stock (e.g., 10-100 mM) in 100% Ethanol or DMSO . Only dilute into aqueous buffer immediately prior to the experiment (t < 5 mins).

Module B: In Vitro / Biological Assays

Q: I see no inhibition of quorum sensing in my biofilm assay, even at high concentrations. Why? A: You likely used a standard cell culture medium (like LB or DMEM) which contains cysteine or glutathione, or you buffered to pH 7.4.

  • The Science: Halogenated furanones (e.g., C-30) are electrophiles. They react rapidly with thiols (nucleophiles) present in rich media, effectively neutralizing the drug before it hits the bacteria [1, 2].

  • The Protocol Fix:

    • Use Defined Minimal Media (e.g., AB minimal medium) whenever possible to control nucleophile concentration.

    • If rich media is required, increase the dosing frequency (pulse-dosing every 2 hours) to replenish the active compound.

    • Lower the pH of the assay to 6.5 if the organism tolerates it; hydrolysis rates drop significantly below pH 7.0 [3].

Q: My LC-MS signal for the furanone disappears during the run. A: This is often an artifact of the solvent system or the column temperature.

  • Troubleshooting:

    • Solvent: Avoid Methanol if your furanone has a reactive halogen; use Acetonitrile instead to prevent solvolysis.

    • Buffer: Do not use ammonium acetate at high pH. Use 0.1% Formic Acid to keep the mobile phase acidic (stabilizing the lactone ring).

Validated Experimental Protocols

Protocol 1: The "Safe-Guard" Assay Preparation

Use this workflow for testing furanones in bacterial or cell culture systems.

Reagents:

  • Furanone Stock (100 mM in Ethanol, Argon-stored).

  • Assay Buffer: PBS adjusted to pH 6.5 (not 7.4) OR Minimal Media.

Steps:

  • Calculate Half-Life: Assume a half-life of ~45 minutes in standard pH 7.4 media with serum [2]. Plan your experiment duration accordingly.

  • The "Last-Second" Dilution:

    • Prepare your cell/bacterial plates first.

    • Dilute the Furanone Stock into the media immediately before dispensing. Do not let the diluted media sit in a reservoir for >10 minutes.

  • The Nucleophile Check:

    • Review media formulation.[1] If Cysteine > 0.5 mM, expect reduced potency.

    • Control: Run a "media-only" incubation (no cells) and analyze by HPLC at t=0 and t=1hr to quantify abiotic loss.

Protocol 2: GC-MS Analysis of Furanones

Direct injection often leads to thermal degradation in the injector port.

Steps:

  • Derivatization (Mandatory for Hydroxy-Furanones):

    • React sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS at 60°C for 30 mins.

    • This protects the hydroxyl group and stabilizes the enol form, preventing thermal degradation in the GC inlet [4].

  • Injector Settings:

    • Use a Splitless injection to maximize sensitivity (furanones often have low response factors).

    • Keep inlet temperature as low as possible (e.g., 200°C) to minimize thermal ring opening.

References

  • Defoirdt, T., et al. (2007). "The quorum sensing inhibitor halogenated furanone C-30 decreases virulence of Vibrio species." Environmental Microbiology.

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." The EMBO Journal.

  • Zabetakis, I., et al. (1997). "Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3(2H)-furanone derivatives." European Food Research and Technology.

  • Blank, I., & Fay, L. B. (1996). "Formation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone... through Maillard Reaction." Journal of Agricultural and Food Chemistry.

  • Manny, A. J., et al. (1997). "Reinvestigation of the sulfuric acid-catalysed cyclisation of brominated 2-alkyllevulinic acids to 3-alkyl-5-methylene-2(5H)-furanones." Tetrahedron.

Sources

Furanone Mutagenicity Assays: A Technical Support Guide to Consistent and Reliable Results

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of mutagenicity testing is a critical step in drug development and chemical safety assessment. The bacterial reverse mutation assay, commonly known as the Ames test, remains a cornerstone of this process.[1][2] However, certain classes of compounds, such as furanones, can present unique challenges, leading to inconsistent and difficult-to-interpret results. This guide provides in-depth technical support, troubleshooting advice, and best practices to empower researchers to achieve reliable and reproducible data when assessing the mutagenic potential of furanone derivatives.

Furanones are a diverse group of heterocyclic organic compounds with a wide range of biological activities. While many are valued for their therapeutic potential, their chemical properties can interfere with standard Ames test protocols.[3] Issues such as cytotoxicity, antimicrobial effects, and poor solubility can mask or mimic a mutagenic response, demanding a nuanced and informed approach to experimental design and data interpretation.[3][4] This guide is structured to address these specific challenges in a practical, question-and-answer format, providing not just procedural steps but the scientific rationale behind them.

Core Principles of the Furanone Mutagenicity Assay

The Ames test is a biological assay that assesses the mutagenic potential of chemical compounds by utilizing specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[1][2] These bacterial strains possess pre-existing mutations that render them unable to synthesize these essential amino acids, and therefore they cannot grow on a minimal medium lacking them. A mutagenic substance can cause a reverse mutation, or reversion, restoring the gene's function and allowing the bacteria to grow and form colonies on the minimal medium.[1] The number of revertant colonies is proportional to the mutagenic potency of the test substance.[5]

For compounds like furanones that may require metabolic activation to become mutagenic, the assay is performed in the presence of a liver extract, typically the S9 fraction from rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone.[6][7] This S9 fraction contains a mixture of metabolic enzymes that can simulate mammalian metabolism.[6]

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during furanone mutagenicity assays.

High Variability and Inconsistent Replicate Plates

Question: I'm observing significant variability in the number of revertant colonies between my triplicate plates for the same furanone concentration. What are the likely causes and how can I fix this?

High inter-plate variability is a frequent issue that can obscure a true mutagenic effect or lead to false positives. The root causes often lie in subtle inconsistencies in technique or the inherent properties of the furanone compound being tested.

Causality and Solutions:

  • Uneven Compound Distribution: Furanones, particularly those with lipophilic side chains, may have poor solubility in aqueous media.[8] If the compound is not fully dissolved or evenly suspended, it can lead to "hotspots" of high concentration on some plates and very low concentrations on others.

    • Solution:

      • Solvent Selection: While DMSO is a common solvent, explore other options if your furanone is not readily soluble. Ensure the chosen solvent is non-mutagenic and non-toxic at the concentrations used.

      • Vortexing and Mixing: Vortex the stock solution vigorously before each dilution and before adding it to the top agar. When adding the test compound to the molten top agar, ensure rapid and thorough mixing before pouring the plate.

      • Pre-incubation Method: For poorly soluble compounds, the pre-incubation method, where the test compound, bacteria, and S9 mix (if used) are incubated together before plating, can sometimes improve interaction and reduce variability.[9]

  • Inconsistent Pipetting: Small volumes of test compound and bacterial culture are used, and minor pipetting errors can be magnified, leading to significant differences in the number of bacteria or the concentration of the furanone on each plate.

    • Solution:

      • Calibrated Pipettes: Ensure all pipettes are properly calibrated and use low-retention tips.

      • Consistent Technique: Use a consistent pipetting technique, ensuring the pipette tip is submerged to the same depth each time and that all liquid is dispensed.

  • Temperature Fluctuations in Top Agar: If the top agar is too hot, it can kill the bacteria, leading to lower and more variable colony counts. If it's too cool, it will begin to solidify before being properly mixed and plated.

    • Solution: Maintain the top agar in a water bath at a consistent temperature of 45°C. Work quickly but carefully once the bacteria and test compound are added to the agar.

  • Contamination: Contamination with other bacteria or fungi can inhibit the growth of the Salmonella tester strains or be mistaken for revertant colonies.

    • Solution: Strict aseptic technique is paramount.[10] Ensure all media, glassware, and pipette tips are sterile. Regularly check the sterility of your stock solutions and reagents.

Distinguishing Cytotoxicity from Mutagenicity

Question: My furanone compound shows a dose-dependent increase in revertant colonies at lower concentrations, but at higher concentrations, the number of colonies decreases sharply. How do I interpret this?

This is a classic dose-response curve that suggests the furanone is exhibiting both mutagenic and cytotoxic effects.[4] At lower, non-toxic concentrations, the mutagenic activity is apparent. As the concentration increases, the compound begins to kill the bacteria, leading to a reduction in the number of surviving cells that can revert and form colonies.[4]

Interpreting the Results:

A key indicator of cytotoxicity is a clearing or thinning of the background bacterial lawn on the plate.[7] The background lawn is formed by the initial bacterial population that undergoes a few rounds of division before the histidine in the medium is depleted. If this lawn is sparse or absent at higher concentrations, it's a strong indication of cytotoxicity.

Workflow for Differentiating Cytotoxicity and Mutagenicity

A Observe Dose-Response Curve: Increase in revertants followed by a sharp decrease B Examine Plate Morphology: Check for a thin or absent background bacterial lawn at high concentrations A->B Visual Inspection C Conduct Preliminary Cytotoxicity Assay (Dose-Range Finding) B->C Confirm with Assay D Determine Maximum Non-Toxic Concentration C->D Analyze Results E Perform Main Ames Test with concentrations up to the cytotoxic level D->E Set Dose Range F Positive Mutagenic Result: Reproducible, dose-dependent increase in revertants in the non-toxic range E->F Positive Outcome G Negative/Equivocal Result: No significant increase in revertants below cytotoxic concentrations E->G Negative/Equivocal Outcome

Caption: Workflow for differentiating mutagenicity from cytotoxicity.

Experimental Protocols

Protocol 1: Preliminary Cytotoxicity (Dose-Range Finding) Assay

This assay is crucial for determining the appropriate concentration range of your furanone for the main mutagenicity test, as recommended by OECD 471 guidelines.

Objective: To identify the concentration at which the furanone compound becomes toxic to the bacterial tester strains.

Materials:

  • Overnight culture of a representative Salmonella strain (e.g., TA100)

  • Molten top agar (at 45°C)

  • Minimal glucose agar plates

  • Furanone test compound dissolved in a suitable solvent

  • Solvent control

  • Sterile test tubes

Procedure:

  • Prepare a series of dilutions of your furanone compound in the chosen solvent. A wide range is recommended for the initial test (e.g., 5000, 1500, 500, 150, 50, 15, 5, 1.5 µ g/plate ).[7]

  • Label sterile test tubes for each concentration and the solvent control.

  • To each tube, add 2 ml of molten top agar.

  • Add 100 µl of the overnight bacterial culture to each tube.

  • Add 100 µl of the corresponding furanone dilution or solvent to each tube.

  • Vortex each tube gently but thoroughly.

  • Pour the contents of each tube onto a minimal glucose agar plate and swirl to distribute the agar evenly.

  • Allow the top agar to solidify completely.

  • Incubate the plates at 37°C for 48 hours.[11]

  • Evaluation: Examine the plates for a dose-dependent reduction in the number of spontaneous revertant colonies and a thinning or clearing of the background bacterial lawn. The highest concentration that does not cause a significant reduction in the background lawn is typically chosen as the top concentration for the main Ames test.

Protocol 2: Preparation of S9 Metabolic Activation Mix

The S9 mix provides the necessary enzymes and cofactors to assess the mutagenic potential of compounds that require metabolic activation.

Objective: To prepare a complete S9 mix for use in the Ames test.

Materials:

  • Aroclor 1254-induced rat liver S9 fraction (stored at -80°C)

  • Sterile, ice-cold 0.15 M KCl

  • Sterile, ice-cold cofactor solution (containing NADP and glucose-6-phosphate)

  • Sterile, ice-cold 0.2 M sodium phosphate buffer (pH 7.4)

Procedure (on ice):

  • Thaw the S9 fraction on ice.

  • In a sterile, pre-chilled tube, combine the following components in the specified order. The volumes below are for a standard 10% S9 mix, which can be adjusted as needed.

    • Sterile distilled water

    • 0.2 M Sodium Phosphate Buffer, pH 7.4

    • 0.15 M KCl

    • Cofactor solution (NADP and G6P)

    • S9 fraction

  • Gently mix the solution by inverting the tube. Do not vortex, as this can denature the enzymes.

  • Keep the S9 mix on ice at all times and use it within a few hours of preparation.

Table 1: Example S9 Mix Composition (for 10 ml of 10% v/v S9 mix)

ComponentStock ConcentrationVolume to AddFinal Concentration
Sterile Water-3.35 ml-
Sodium Phosphate Buffer100 mM5.00 ml50 mM
NADP4 mM0.40 ml0.16 mM
D-glucose-6-phosphate5 mM0.05 ml0.025 mM
MgCl₂8 mM0.20 ml0.16 mM
Rat S9 fraction-1.0 ml10% (v/v)
Based on a typical preparation, but always refer to the supplier's instructions and OECD 471 guidelines.[7]
Control Failures

Question: My positive control isn't showing a significant increase in revertants, or my negative (solvent) control has a high number of revertant colonies. What should I do?

Control failures invalidate the results of the assay and require careful investigation.

Positive Control Failure:

  • Cause: Inactive positive control compound, degraded S9 mix, or incorrect bacterial strain.

  • Troubleshooting:

    • New Aliquots: Use a fresh, unexpired aliquot of the positive control.

    • S9 Activity: If the failure is with a positive control that requires S9 activation (e.g., 2-aminoanthracene), the S9 mix may be inactive. Prepare a fresh batch and ensure it has been stored and handled correctly.

    • Strain Verification: Confirm the genotype of the bacterial tester strains to ensure they have the correct mutations and have not been contaminated.[6]

Negative Control Issues (High Revertant Count):

  • Cause: Contamination of the solvent, media, or bacterial culture with a mutagen.

  • Troubleshooting:

    • Solvent Purity: Test a new bottle or lot of the solvent.

    • Media Sterility: Autoclave all media and solutions properly.[10]

    • Cross-Contamination: Ensure there is no cross-contamination from positive controls or other potential mutagens in the lab.

Advanced Considerations for Furanone Assays

Furanone Stability: Some furanones can be unstable in aqueous solutions, degrading over time.[3][12] This can lead to an underestimation of their mutagenic potential. If instability is suspected, it is advisable to prepare fresh solutions of the furanone immediately before use and consider the pre-incubation method to maximize the interaction time with the bacteria before any significant degradation occurs.

Data Interpretation: A positive result in the Ames test is generally defined as a dose-related increase in the number of revertant colonies that is at least double the background (the number of colonies on the solvent control plate).[6][13] For some strains, a threefold increase is the criterion.[7] It is also important to consider historical control data from your laboratory to assess the validity of the results.[4]

Regulatory Context: The Ames test is a critical component of the regulatory submission package for new drugs and chemicals.[1] All experiments should be conducted in compliance with Good Laboratory Practice (GLP) and follow the detailed guidelines set out in OECD 471.[1][6]

Conclusion

Achieving consistent and reliable results in furanone mutagenicity assays requires a meticulous approach that accounts for the unique chemical properties of this class of compounds. By anticipating and addressing potential issues such as cytotoxicity, poor solubility, and compound instability, researchers can enhance the quality and interpretability of their data. This guide provides a framework for troubleshooting common problems and implementing robust experimental protocols. A thorough understanding of the assay's principles and a commitment to rigorous technique are the cornerstones of generating data that is both scientifically sound and regulatorily acceptable.

References

  • Gentronix. (n.d.). OECD 471: Ames Test. Retrieved from [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(5), 337-348.
  • MOLTOX. (n.d.). Ames FT™ “471” Mutagenicity Test Kit Instruction Manual. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • De Stasio, E. (n.d.). The Ames Test. Lawrence University.
  • University of Wisconsin-La Crosse. (n.d.). The Ames Test.
  • Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). Retrieved from [Link]

  • Landsiedel, R., et al. (2014). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Particle and Fibre Toxicology, 11, 47.
  • Vivotecnia. (n.d.). AMESplus1: OECD 471 Bacterial Reverse Mutation Test + Confirmatory Test. Retrieved from [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763.
  • Claxton, L. D. (2015). Statistical treatment of cytotoxicity in Ames bacterial reverse mutation assays can provide additional structure–activity relationship information. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 786-788, 10-17.
  • Nelson Laboratories. (n.d.).
  • Kothari, S., et al. (2023). Safety Evaluation of Lab-Made Clinoptilolite: 90-Day Repeated Dose Toxicity Study in Sprague Dawley Rats and a Battery of In Vitro and In Vivo Genotoxicity Tests. Foods, 12(11), 2217.
  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.a.
  • Blank, I., et al. (1997). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. In Flavor Precursors (pp. 102-111). American Chemical Society.
  • Flückiger-Isler, S., et al. (2011). Investigation of chemicals with inconsistent Ames results using miniaturized Ames test systems. Mutagenesis, 26(2), 335-343.
  • Gimalova, F. A., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(16), 4987.
  • ResearchGate. (2015).
  • Kienzler, A., et al. (2016). Investigation of chemicals with inconsistent Ames results using miniaturized Ames test systems. Mutagenesis, 31(1), 1-10.
  • Thermo Fisher Scientific. (n.d.).
  • Mayer, F., & Rüdiger, W. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441.
  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test.
  • Dobo, K. L., et al. (2017). Resolution of contradiction between in silico predictions and Ames test results for four pharmaceutically relevant impurities. Regulatory Toxicology and Pharmacology, 90, 152-158.
  • ResearchGate. (n.d.). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them.
  • Reddit. (2022). How to tackle compound solubility issue.
  • Matsushima, T., et al. (1999). Salmonella/human S9 mutagenicity test: a collaborative study with 58 compounds. Mutagenesis, 14(6), 569-580.
  • ResearchGate. (n.d.). The Chemistry of 2(5H)-Furanones.

Sources

Technical Support Center: Optimizing Dosage for In Vitro Studies of Furanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furanone derivatives. This guide provides in-depth, field-proven insights into optimizing dosage for your in vitro studies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when beginning to work with a new furanone derivative.

Q1: What are furanone derivatives and their common mechanisms of action?

Furanone derivatives are a diverse class of heterocyclic organic compounds built around a furanone core. They are of significant interest in drug discovery due to their wide range of biological activities.[1] Depending on their specific structure and substitutions, their mechanisms can vary widely. Common mechanisms investigated in vitro include:

  • Anticancer Activity: Many furanone derivatives induce programmed cell death (apoptosis) by modulating key signaling pathways. This often involves increasing the expression of pro-apoptotic proteins like Bax and the tumor suppressor p53, while decreasing anti-apoptotic proteins like Bcl-2.[2][3] Some derivatives have also been shown to arrest the cell cycle at specific phases, such as the S-phase, and may interact directly with DNA.[4]

  • Quorum Sensing (QS) Inhibition: In bacteria like Pseudomonas aeruginosa, furanones can act as antagonists to cell-to-cell signaling molecules.[5] They are thought to compete with native signaling molecules (like N-acyl homoserine lactones) for binding to receptor proteins (e.g., LasR), thereby disrupting virulence factor production and biofilm formation without directly killing the bacteria.[6][7][8] This anti-virulence approach is a promising strategy to combat antibiotic resistance.[9]

  • Enzyme Inhibition: Specific furanone derivatives have been designed to target and inhibit key enzymes involved in disease progression. Examples include the inhibition of VEGFR-2, a key regulator of angiogenesis in cancer, and enzymes in the ergosterol biosynthesis pathway in fungi.[10][11]

Q2: Why is meticulous dosage optimization so critical for in vitro studies?

Dosage optimization is the cornerstone of generating reliable and translatable in vitro data. An inappropriate concentration can lead to misleading results, such as:

  • False Negatives: If the dose is too low, you may fail to observe a real biological effect, prematurely discarding a promising compound.

  • False Positives: Excessively high concentrations can induce non-specific cytotoxicity or off-target effects, creating an illusion of specific activity. Compound precipitation at high doses can also lead to erroneous data interpretation.[12]

  • Poor Reproducibility: Inconsistent results often stem from issues with compound solubility and stability at the tested concentrations.[13]

The goal is to identify a "therapeutic window" in vitro where the specific mechanism of action can be observed without confounding factors. This is achieved through systematic dose-response experiments.[14][15]

Q3: What are the essential first steps before starting a dose-response experiment?

Before exposing cells to your compound, you must characterize its fundamental physicochemical properties.

  • Confirm Purity and Identity: Always use a compound of known purity (ideally >95%). Impurities can have their own biological effects.

  • Assess Solubility: Determine the compound's solubility in a suitable solvent, typically dimethyl sulfoxide (DMSO).[3] The stock solution must be clear, with no visible precipitate.

  • Evaluate Stability: The compound must be stable in the solvent and, crucially, in the cell culture medium for the duration of the experiment.[13] A compound that degrades over 24-48 hours will lead to an underestimation of its true potency.

Q4: What is a sensible starting concentration range for a novel furanone derivative?

For a completely novel furanone derivative with no prior activity data, a broad dose-range finding study is the most logical first step. A common approach is to perform serial dilutions over several orders of magnitude.

Typical Concentration Range for Initial Screening
Highest Concentration
Lowest Concentration
Dilution Strategy

This broad range helps to quickly identify the concentration decade where the biological activity occurs, which can then be explored with a more narrow and refined set of concentrations in subsequent experiments to accurately determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Q5: What are the best practices for using solvents like DMSO in cell culture assays?

DMSO is the most common solvent for dissolving hydrophobic compounds like many furanones for in vitro assays.[1][3] However, it can be toxic to cells at higher concentrations.

  • Causality: DMSO disrupts cell membrane integrity and can induce cellular stress, differentiation, or apoptosis, confounding your results.

  • Best Practice: The final concentration of DMSO in the cell culture medium should never exceed 0.5% , and ideally should be kept at or below 0.1% .

  • Self-Validating Control: Crucially, every experiment must include a "vehicle control" group. This consists of cells treated with the same final concentration of DMSO as the highest dose experimental group, but without the furanone derivative. This allows you to subtract any effect of the solvent itself from the observed effect of your compound.[13]

Part 2: Experimental Protocols & Standard Workflows

Reproducibility is paramount. The following protocols provide detailed, step-by-step methodologies for foundational experiments.

Overall Workflow for Dosage Optimization

The following diagram outlines the logical progression from compound preparation to definitive IC50 determination.

G cluster_prep Phase 1: Preparation & Characterization cluster_screen Phase 2: Dose-Range Finding cluster_definitive Phase 3: Definitive IC50 Determination Compound Furanone Derivative StockSol Prepare High-Concentration Stock in DMSO Compound->StockSol Solubility Protocol 1: Test Solubility & Stability in Culture Medium StockSol->Solubility RangeFind Protocol 2: Broad Range Assay (e.g., 100 µM to 0.01 µM) Solubility->RangeFind EstIC50 Estimate Active Concentration Range RangeFind->EstIC50 NarrowDose Prepare Narrow Doses (e.g., 8-12 points around estimated IC50) EstIC50->NarrowDose DefinitiveAssay Protocol 3: Definitive Cytotoxicity Assay (e.g., MTT/MTS, n=3) NarrowDose->DefinitiveAssay CalcIC50 Calculate IC50 Value using Non-Linear Regression DefinitiveAssay->CalcIC50

Caption: Workflow for In Vitro Dosage Optimization.

Protocol 1: Determining Compound Stability and Maximum Soluble Concentration

This protocol, adapted from best practices, ensures your compound remains in solution at the tested concentrations.[16]

  • Objective: To determine the maximum concentration of the furanone derivative that remains soluble in complete cell culture medium over the intended experiment duration.

  • Materials: Furanone derivative stock solution (e.g., 100 mM in DMSO), complete cell culture medium (including serum), sterile microcentrifuge tubes.

  • Procedure:

    • Prepare a series of dilutions of your compound in complete culture medium, starting from your highest desired concentration (e.g., 200 µM).

    • Include a vehicle control (medium + equivalent DMSO concentration).

    • Incubate the tubes under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for the maximum duration of the assay (e.g., 48 or 72 hours).

    • After incubation, visually inspect each tube for any signs of precipitation (cloudiness, crystals).

    • For a more rigorous assessment, centrifuge the tubes at high speed (e.g., 14,000 x g) for 20 minutes.[16]

    • Carefully collect a sample from the supernatant and analyze its concentration using a suitable method like LC-MS or UV-Vis spectroscopy to determine if the concentration has decreased due to precipitation.

  • Interpretation: The highest concentration that shows no visual precipitate and no significant loss of compound from the supernatant is your maximum working concentration for cell-based assays.

Protocol 2: Standard Cytotoxicity Assay (MTT/MTS) for IC50 Determination

This protocol describes a typical colorimetric assay to measure cell viability.[3][4] The MTT assay measures metabolically active cells, which reduce the tetrazolium salt to a purple formazan product.[3]

  • Objective: To determine the IC50 value of a furanone derivative.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[17]

    • Allow cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the furanone derivative in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Add 100 µL of medium with vehicle (DMSO) to the control wells.

    • Ensure all experiments are performed in at least triplicate.[18]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[3]

    • Observe the formation of purple formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[3]

    • Read the absorbance on a microplate reader at 570 nm.[3]

  • Data Analysis:

    • Average the triplicate readings for each concentration.

    • Normalize the data: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses specific problems in a Q&A format.

Q: My compound precipitated in the culture medium upon dilution. What should I do?

  • Immediate Cause: You have exceeded the compound's solubility limit in the aqueous culture medium. The presence of proteins and salts in the medium can reduce solubility compared to pure water.

  • Solution 1 (Lower Concentration): The most straightforward solution is to lower the highest concentration in your experiment to the level determined in Protocol 1. Any data collected from wells with precipitate is unreliable and should be discarded.

  • Solution 2 (Modify Stock): In some cases, preparing a less concentrated DMSO stock solution can help, as it reduces the local concentration shock upon dilution into the aqueous medium.

  • Solution 3 (Formulation): For particularly challenging compounds, explore the use of formulation agents like cyclodextrins, though these must be carefully validated to ensure they do not have their own biological effects.

Q: I'm not observing any dose-response effect, even at high concentrations. What are the possible reasons?

  • Possibility 1 (Compound Inactivity): The simplest explanation is that the compound is not active against your specific cell line or target under the tested conditions.

  • Possibility 2 (Compound Instability): The furanone derivative may be degrading in the culture medium.[19] You can test this by incubating the compound in medium for the experiment's duration and then analyzing its integrity via LC-MS.

  • Possibility 3 (Incorrect Assay): The chosen assay may not be appropriate for the compound's mechanism of action. For example, a compound that causes cell cycle arrest without inducing cell death may not show a strong effect in a short-term cytotoxicity assay. Consider alternative assays like cell proliferation (e.g., BrdU incorporation) or cell cycle analysis.[10]

  • Possibility 4 (Cell Line Resistance): The chosen cell line may have resistance mechanisms that prevent the compound from working.

Q: My results are not reproducible between experiments. How can I improve consistency?

  • Cause: Poor reproducibility is often linked to variability in experimental conditions.[13]

  • Checklist for Consistency:

    • Cell Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.

    • Cell Seeding Density: Ensure precise and consistent cell seeding density. Over- or under-confluent cells will respond differently.

    • Reagent Quality: Use the same lot of serum and reagents whenever possible. Lot-to-lot variability in serum is a major source of inconsistency.

    • Compound Handling: Prepare fresh dilutions of the compound for each experiment from a validated frozen stock. Avoid repeated freeze-thaw cycles.

    • Incubation Times: Standardize all incubation times precisely.

Q: My furanone derivative seems to lose activity over time in culture. What's happening?

  • Cause 1 (Metabolic Degradation): Cells can metabolize the compound into inactive forms. This is a common issue and reflects a key aspect of the compound's pharmacology.

  • Cause 2 (Chemical Instability): The compound may be chemically unstable at 37°C in the buffered, complex environment of the culture medium. The lactone ring in some furanones can be susceptible to hydrolysis.

  • Investigative Steps:

    • Perform a time-course experiment, measuring activity at multiple time points (e.g., 6, 12, 24, 48 hours).

    • To distinguish between metabolic and chemical instability, incubate the compound in cell-free medium and in conditioned medium (medium in which cells have been grown and then removed). Analyze the compound's concentration at different time points using LC-MS. A decrease in the cell-free medium points to chemical instability, while a faster decrease in the presence of cells or conditioned medium suggests metabolic degradation.

Part 4: Data Interpretation & Advanced Topics

Q: How do I properly interpret the IC50 value?

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. It is a measure of the potency of a compound.

  • A lower IC50 value indicates a more potent compound. For example, a compound with an IC50 of 2 µM is 10 times more potent than a compound with an IC50 of 20 µM.

  • The IC50 is context-dependent. It can vary significantly based on the cell line used, the duration of exposure, and the specific assay performed. Therefore, it is crucial to report all experimental details alongside the IC50 value.

Investigating Apoptotic Mechanism of Action

If your cytotoxicity data suggests your furanone derivative is inducing cell death, a logical next step is to investigate if this occurs via apoptosis.

G Furanone Furanone Derivative p53 p53 Activation Furanone->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic pathway modulated by furanones.[2][3]

This pathway can be validated experimentally:

  • Western Blotting: To measure the protein levels of p53, Bax, and Bcl-2.

  • Caspase Activity Assays: Using colorimetric or fluorometric substrates to measure the activity of executioner caspases like Caspase-3.

  • Annexin V/PI Staining: Using flow cytometry to detect early (Annexin V positive) and late (Annexin V/PI positive) apoptotic cells.[3]

References
  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. (n.d.).
  • Synthesis and cytotoxicity studies of some furanone derivatives. (2011). TSI Journals.
  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Retrieved January 29, 2026, from [Link]

  • Gimenez, M. R., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. Molecules. Retrieved January 29, 2026, from [Link]

  • Aedo, S., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. International Journal of Molecular Sciences. Retrieved January 29, 2026, from [Link]

  • Kalia, M., et al. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. ACS Omega. Retrieved January 29, 2026, from [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). ACS Publications. Retrieved January 29, 2026, from [Link]

  • Chemical structures of the furanone compounds. (n.d.). ResearchGate.
  • Li, Y., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design. Retrieved January 29, 2026, from [Link]

  • Jarvinen, P., & Marttinen, P. (2023). Dose–response prediction for in-vitro drug combination datasets: a probabilistic approach. BMC Bioinformatics. Retrieved January 29, 2026, from [Link]

  • In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide. (n.d.). Benchchem.
  • Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. (n.d.). ACS Publications. Retrieved January 29, 2026, from [Link]

  • Synthesis of New Furanone Derivatives with Potent Anticancer Activity. (2020). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Lee, J. H., et al. (2008). Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa. Applied Microbiology and Biotechnology. Retrieved January 29, 2026, from [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. Retrieved January 29, 2026, from [Link]

  • D'Incalci, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. Retrieved January 29, 2026, from [Link]

  • Defoirdt, T., et al. (2021). The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution. Antimicrobial Agents and Chemotherapy. Retrieved January 29, 2026, from [Link]

  • Integrating distribution kinetics and toxicodynamics to assess repeat dose neurotoxicity in vitro using human BrainSpheres: a case study on amiodarone. (n.d.). Frontiers. Retrieved January 29, 2026, from [Link]

  • Elucidation of furanone as ergosterol pathway inhibitor in Cryptococcus neoformans. (n.d.). Taylor & Francis Online. Retrieved January 29, 2026, from [Link]

  • Quorum-Sensing inhibition by furanone compounds and therapeutic effects on Pseudomonas aeruginosa keratitis rabbit model. (2025). Scientific Reports. Retrieved January 29, 2026, from [Link]

  • Goldoni, M., & Tagliaferri, S. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for Quantifying Furanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust quantification of furanones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these potent aroma and flavor compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common analytical challenges. This resource is structured to provide immediate solutions to pressing issues through our FAQs and in-depth troubleshooting guides, ensuring the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we address the most common queries encountered during the quantification of furanones.

Q1: Why is the quantification of furanones, like Furaneol, challenging using Gas Chromatography (GC)?

A1: The primary challenge with quantifying furanones such as Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) by GC lies in their high polarity and thermal instability.[1][2] These characteristics make it difficult to extract them efficiently from complex food matrices and to achieve symmetrical peak shapes and reproducible results during GC separation.[1][2] Direct injection can lead to peak tailing and degradation in the injector port or on the column.

Q2: What is the purpose of derivatization in furanone analysis by GC-MS?

A2: Derivatization is a crucial step to enhance the volatility and thermal stability of polar furanones, making them more amenable to GC analysis.[1][2][3] By replacing active hydrogens on polar functional groups with nonpolar moieties, derivatization reduces the compound's polarity and improves its chromatographic behavior.[3] For instance, reacting Furaneol with pentafluorobenzyl bromide (PFBBr) creates a more stable and less polar derivative, enabling reliable extraction, separation, and detection using techniques like Solid Phase Microextraction (SPME) coupled with GC-MS.[1][2]

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for furanone analysis?

A3: Yes, HPLC is a suitable technique for the analysis of furanones, particularly for those that are less volatile or thermally sensitive. Reverse-phase HPLC (RP-HPLC) methods are commonly employed. For example, 2(5H)-Furanone can be analyzed using a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[4] HPLC can also be used to quantify furanones like furfural and 5-hydroxymethylfurfural in various sample matrices.[5][6]

Q4: What are the key parameters for validating an analytical method for furanone quantification?

A4: A comprehensive method validation should assess linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), selectivity/specificity, range, and stability.[7][8][9] For example, a validated SPME-GC-MS method for Furaneol demonstrated a limit of detection (LOD) of 0.5 ng/mL, a limit of quantification (LOQ) of 2 ng/mL, a repeatability of 9.5%, and a linear range from 2 to 500 ng/mL.[1][2]

Q5: How do I choose the right sample preparation technique for my furanone analysis?

A5: The choice of sample preparation technique depends on the furanone of interest, the sample matrix, and the analytical instrument.

  • Solid Phase Microextraction (SPME): Ideal for volatile and semi-volatile furanones in liquid or solid samples. It's a solvent-free technique that can be automated.[1][2][10] Headspace SPME (HS-SPME) is particularly useful for extracting volatile compounds from complex matrices.[1]

  • Solid Phase Extraction (SPE): Effective for cleaning up complex samples and concentrating the analytes.[1][11] Different sorbents like C18 or polymeric phases can be used depending on the furanone's polarity.[1][11] For instance, Lichrolut-EN SPE columns have shown good recovery for Furaneol from fruit juices.[11]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach involving salting-out extraction with acetonitrile followed by dispersive SPE (dSPE) for cleanup. This method has been successfully applied to the analysis of furanones in meat, cheese, and fish.[12]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your furanone quantification experiments.

Guide 1: GC-MS Analysis - Poor Peak Shape and Low Response

Issue: You are observing tailing peaks, broad peaks, or a significantly lower-than-expected response for your target furanone during GC-MS analysis.

Underlying Causes and Solutions:

  • Cause 1: Analyte Polarity and Adsorption: Furanones, especially hydroxylated ones, are prone to adsorption at active sites in the GC system (e.g., inlet liner, column).

    • Solution:

      • Derivatization: As discussed in the FAQs, derivatization is the most effective solution. Silylation is a common technique for compounds with active hydrogens.[3] For example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can effectively derivatize hydroxyl groups.[13]

      • Inlet Liner Deactivation: Use a highly deactivated inlet liner. Regularly replace the liner to prevent the buildup of non-volatile matrix components.

      • Column Choice: Employ a column with low bleed and appropriate polarity for your analytes. A mid-polar column is often a good starting point for underivatized furanones, while a non-polar column is suitable for derivatized compounds.

  • Cause 2: Thermal Degradation: Furanones can degrade at high temperatures in the injector.

    • Solution:

      • Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization of your analyte.

      • Use a Gentle Injection Technique: Techniques like Pulsed Splitless or Cold On-Column injection can minimize analyte degradation.

  • Cause 3: Matrix Effects: Co-eluting matrix components can interfere with the ionization and detection of the target furanone.

    • Solution:

      • Enhance Sample Cleanup: Implement a more rigorous sample cleanup procedure using SPE or dSPE to remove interfering compounds.[1][11][12]

      • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that closely resembles your samples to compensate for matrix effects.[7]

      • Employ Isotope Dilution Assay: The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification as it corrects for matrix effects and variations in extraction recovery.[14]

Workflow for Troubleshooting Poor GC-MS Performance

start Start: Poor Peak Shape/Low Response derivatization Implement Derivatization Protocol (e.g., Silylation) start->derivatization Polar Analyte? check_system Check GC System Components (Liner, Septum, Column) start->check_system System Maintenance? optimize_temp Optimize Injector Temperature derivatization->optimize_temp check_system->optimize_temp cleanup Improve Sample Cleanup (SPE, dSPE) optimize_temp->cleanup Matrix Effects Suspected matrix_match Use Matrix-Matched Standards cleanup->matrix_match end Resolution: Improved Peak Shape & Response cleanup->end isotope Employ Isotope Dilution matrix_match->isotope For Highest Accuracy matrix_match->end isotope->end

Caption: Troubleshooting workflow for poor GC-MS performance in furanone analysis.

Guide 2: HPLC Analysis - Co-elution and Peak Tailing

Issue: During HPLC analysis of furanones, you are experiencing co-elution of your target analyte with matrix components or observing significant peak tailing.

Underlying Causes and Solutions:

  • Cause 1: Inadequate Chromatographic Resolution: The chosen mobile phase and column are not providing sufficient separation.

    • Solution:

      • Mobile Phase Optimization:

        • Gradient Elution: Implement a gradient elution program to improve the separation of compounds with different polarities.

        • Organic Modifier: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as they offer different selectivities.

        • pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable furanones. Adjust the pH to suppress the ionization of your analyte.

      • Column Selection:

        • Different Stationary Phase: If optimization of the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) to alter the selectivity.

        • Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) can significantly improve resolution and peak shape.

  • Cause 2: Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with polar furanones, leading to peak tailing.

    • Solution:

      • Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize silanol interactions.

      • Mobile Phase Additives: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active silanol groups.

      • Low pH: Operating at a low pH (e.g., with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[4]

  • Cause 3: Extra-Column Volume: Excessive volume in the HPLC system outside of the column can lead to peak broadening.

    • Solution:

      • Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate internal diameter to connect the injector, column, and detector.

      • Properly Sized Flow Cell: Ensure the detector flow cell volume is appropriate for your column dimensions and flow rate.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments in furanone quantification.

Protocol 1: Quantification of Furaneol in Fruit Juice using Derivatization and HS-SPME-GC-MS

This protocol is adapted from a validated method for the quantification of 4-hydroxy-2,5-dimethyl-3-furanone (Furaneol).[1][2]

1. Materials and Reagents:

  • Furaneol standard

  • Pentafluorobenzyl bromide (PFBBr)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • SPME fiber assembly (e.g., Carboxen/PDMS)

  • GC-MS system

2. Standard and Sample Preparation:

  • Stock Standard Solution: Prepare a stock solution of Furaneol in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the stock solution into a blank matrix (e.g., a furanone-free juice substitute or water).

  • Sample Preparation:

    • Homogenize the fruit juice sample.

    • Place a known volume (e.g., 5 mL) of the juice into a headspace vial.

    • Add a saturating amount of NaCl to increase the volatility of the analyte.

3. Derivatization and Extraction:

  • Adjust the pH of the standard/sample to basic conditions using NaOH.

  • Add the derivatizing agent, PFBBr, to the vial.

  • Seal the vial and incubate at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to facilitate the derivatization reaction.

  • After cooling, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature to extract the derivatized Furaneol.

4. GC-MS Analysis:

  • Desorb the analyte from the SPME fiber in the hot GC inlet.

  • Separate the components on a suitable capillary column (e.g., HP-5MS).

  • Detect and quantify the derivatized Furaneol using the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized Furaneol against the concentration of the standards.

  • Determine the concentration of Furaneol in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: QuEChERS-based Extraction of Furanones from Solid Food Matrices

This protocol provides a general framework for a QuEChERS-based extraction suitable for furanones from complex solid matrices like meat or cheese, followed by GC-MS/MS analysis.[12]

1. Sample Homogenization and Extraction:

  • Weigh 4 g of a homogenized representative sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Shake vigorously for 10 minutes.

  • Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃citrate dihydrate, and 0.5 g Na₂H citrate sesquihydrate.

  • Shake for another 10 minutes.

  • Centrifuge at 2500g for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup:

  • Take a 4 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL dSPE tube containing appropriate sorbents (e.g., for lipid removal).

  • Add 4 mL of water to the dSPE tube.

  • Shake for 10 minutes and centrifuge for 5 minutes at 2500g.

  • Transfer the supernatant to a second polishing dSPE tube if necessary.

  • Shake for 10 minutes and centrifuge for 5 minutes at 2500g.

3. Final Extract Preparation and Analysis:

  • Transfer the final extract into a sampler vial for GC-MS/MS analysis.

Workflow for QuEChERS Protocol

start Homogenized Sample (4g) add_solvents Add Water (10mL) & Acetonitrile (10mL) Shake 10 min start->add_solvents add_salts Add QuEChERS Salts Shake 10 min add_solvents->add_salts centrifuge1 Centrifuge (2500g, 5 min) add_salts->centrifuge1 dspe Transfer Supernatant to dSPE Tube Add Water (4mL) Shake 10 min centrifuge1->dspe centrifuge2 Centrifuge (2500g, 5 min) dspe->centrifuge2 final_extract Transfer Final Extract to Vial centrifuge2->final_extract analysis GC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow for furanone extraction from solid food matrices.

Data Summary Table

The following table summarizes typical method validation parameters for furanone analysis found in the literature.

AnalyteMethodMatrixLODLOQLinearity RangeRecovery (%)Reference
FuraneolDerivatization-SPME-GC/MSAqueous0.5 ng/mL2 ng/mL2 - 500 ng/mLN/A[1][2]
FuraneolSPE-GC-MSFruit JuiceN/AN/AN/A98[11]
Furan & DerivativesSPME-GC-MS/MSVarious FoodsN/A0.003 - 0.675 ng/gN/A76 - 117[10]
2(5H)-FuranoneQuEChERS-GC-MS/MSMeat, Fish, CheeseN/A50 µg/kgN/AN/A[12]
3-methyl-2(5H)-FuranoneQuEChERS-GC-MS/MSMeat, Fish, CheeseN/A10 µg/kgN/AN/A[12]

N/A: Not explicitly stated in the cited abstract/summary.

References

  • Chen, G. Q., & Sidisky, L. M. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(49), 8769-8774. [Link]

  • Du, X., & Qian, M. C. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A, 1188(2), 245-250. [Link]

  • Tseng, Y. J., Chen, Y. C., & Chen, B. H. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(11), 2758. [Link]

  • Blank, I., & Schieberle, P. (1993). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. Food Chemistry, 46(4), 381-386. [Link]

  • SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. [Link]

  • Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. [Link]

  • Okar, I., & Tuncel, M. (2011). HPLC Determination of Furfural and 5‐Hydroxymethylfurfural in Citrus Juices. Journal of the American Oil Chemists' Society, 88(12), 1937-1942. [Link]

  • Li, X., et al. (2015). Analysis of furan in heat-processed foods in China by automated headspace gas chromatography-mass spectrometry (HS-GC-MS). Food Additives & Contaminants: Part A, 32(1), 1-8. [Link]

  • Shimadzu Corporation. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]

  • European Commission, Joint Research Centre, Institute for Reference Materials and Measurements. (2007). Methods for the determination of furan in food. [Link]

  • Agilent Technologies, Inc. (2011). Analysis of furan in food. [Link]

  • Blank, I., et al. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(7), 1851-1856. [Link]

  • Kim, M., et al. (2018). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Food Science and Biotechnology, 27(6), 1629-1636. [Link]

  • Fromberg, A. (2024). Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl-2(5H)‐furanone in food (meat, cheese and fish) with smoke flavour. EURL for Processing Contaminants. [Link]

  • Kim, H. J., et al. (2024). Sulfoxaflor and Flupyradifurone: Efficacy, Residue Dynamics, and Dietary Risk Assessment in Cudrania tricuspidata. Toxics, 12(1), 17. [Link]

  • Chen, G. Q., & Sidisky, L. M. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. PubMed. [Link]

  • Haag, F., Hoffmann, S., & Krautwurst, D. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry, 69(37), 10999-11005. [Link]

  • Haag, F., Hoffmann, S., & Krautwurst, D. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. mediaTUM. [Link]

  • Tseng, Y. J., Chen, Y. C., & Chen, B. H. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Takaichi, M., et al. (2019). Determination of sotolon, sotolon precursors, and minerals in Okinawan awamori. Journal of the Institute of Brewing, 125(4), 437-443. [Link]

  • Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. [Link]

  • Shabir, G. A. (2003). Validation of Analytical Methods. ResearchGate. [Link]

  • Tseng, Y. J., Chen, Y. C., & Chen, B. H. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Haag, F., Hoffmann, S., & Krautwurst, D. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. PubMed. [Link]

  • Bibel, M. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Kumar, A., et al. (2024). Rp-HPLC method development and validation of finerenone in bulk drug and its formulations. GSC Biological and Pharmaceutical Sciences, 27(1), 143-151. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]

  • Permar, W., et al. (2021). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques Discussions. [Link]

Sources

Technical Support Center: Inactivation of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX) with Sulfhydryl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX) and its inactivation by sulfhydryl compounds. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemistry, reaction conditions, and analysis of the inactivation of MX by sulfhydryl compounds.

Q1: What is the primary mechanism of inactivation of MX by sulfhydryl compounds?

The primary mechanism for the inactivation of the potent mutagen MX by sulfhydryl compounds, such as L-cysteine and glutathione (GSH), is through a direct chemical reaction involving the thiol group (-SH) of the sulfhydryl compound.[1] This reaction leads to the formation of a more water-soluble and less toxic conjugate, effectively neutralizing the mutagenic potential of MX.[2][3] The reaction typically proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on the electron-deficient carbon atoms of the MX molecule.

Q2: Which part of the MX molecule is the most reactive towards sulfhydryl compounds?

Evidence suggests that the reaction primarily occurs at the C4 carbon of the furanone ring through the substitution of a chlorine atom.[1] In some cases, particularly in the presence of a base, MX can exist in equilibrium with its open-ring form. This acyclic form can also react with nucleophiles like the amino groups of amino acids.[4]

Q3: How does pH affect the inactivation reaction?

The pH of the reaction medium significantly influences the rate of inactivation. The thiol group of sulfhydryl compounds has a pKa value, and at pH values above their pKa, they exist predominantly in the more nucleophilic thiolate form (R-S⁻). This deprotonated form is a much stronger nucleophile than the protonated thiol (R-SH), leading to a faster reaction rate with MX.[5][6][7] Therefore, conducting the reaction at a pH slightly above the pKa of the specific sulfhydryl compound can enhance the reaction kinetics. However, it is crucial to consider the stability of MX, which can also be pH-dependent.[8]

Q4: Can the reaction be catalyzed enzymatically?

Yes, the reaction between MX and glutathione can be catalyzed by Glutathione S-transferases (GSTs).[2][3][9] These enzymes play a crucial role in the detoxification of a wide range of xenobiotics by facilitating their conjugation with glutathione.[2][9] The enzymatic reaction is generally much faster and more efficient than the non-enzymatic reaction.

Q5: What are the expected products of the reaction between MX and a sulfhydryl compound like glutathione?

The reaction is expected to yield one or more glutathione adducts of MX. The primary adduct would likely involve the substitution of a halogen on the furanone ring with the glutathione thiol. Characterization of these adducts is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS).[10][11][12][13]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving the inactivation of MX with sulfhydryl compounds.

Problem Possible Cause(s) Recommended Solution(s)
No or low reaction yield - Incorrect pH: The pH of the reaction buffer may not be optimal for thiolate formation. - Low temperature: Reaction kinetics may be too slow at the experimental temperature. - Reagent degradation: MX or the sulfhydryl compound may have degraded. - Incorrect stoichiometry: The molar ratio of the sulfhydryl compound to MX may be too low.- Optimize pH: Adjust the pH of the reaction buffer to be slightly above the pKa of the sulfhydryl compound (typically pH 7.5-8.5 for cysteine and glutathione).[5] - Increase temperature: If the reactants are stable at higher temperatures, consider increasing the reaction temperature in increments of 5-10°C. - Use fresh reagents: Ensure that both MX and the sulfhydryl compound are fresh and have been stored correctly. MX can be unstable in aqueous solutions, especially at neutral or alkaline pH.[8][14] - Increase sulfhydryl concentration: Use a higher molar excess of the sulfhydryl compound.
Inconsistent or non-reproducible results - Variability in reagent concentration: Inaccurate preparation of stock solutions. - Fluctuations in pH: Poor buffering capacity of the reaction medium. - Oxygenation of sulfhydryl compounds: Thiols can oxidize to disulfides in the presence of oxygen, reducing the concentration of the active nucleophile.- Verify concentrations: Accurately determine the concentration of your stock solutions before each experiment. - Use a robust buffer: Employ a buffer with a pKa close to the desired reaction pH and at a sufficient concentration to maintain a stable pH throughout the reaction. - Degas solutions: If possible, degas the reaction buffer and sulfhydryl compound solution to minimize oxidation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in analyzing reaction products - Low product concentration: The concentration of the adducts may be below the detection limit of the analytical instrument. - Matrix effects in GC-MS: Components in the sample matrix can interfere with the analysis.[15] - Poor chromatographic separation: Co-elution of reactants, products, and byproducts.- Concentrate the sample: Use solid-phase extraction (SPE) or other concentration techniques to increase the analyte concentration. - Derivatize MX for GC-MS: Derivatization of MX with an alcohol (e.g., sec-butanol) can improve its volatility and detection by GC-MS.[14] - Optimize HPLC-MS method: Develop a robust HPLC method with a suitable column and mobile phase gradient to achieve good separation of the compounds of interest.[16][17][18][19] Utilize tandem mass spectrometry (MS/MS) for specific detection and identification of adducts.[12][13][16]
Formation of unexpected side products - Oxidation of thiols: As mentioned, thiols can oxidize to form disulfides. - Reaction with other nucleophiles: If the reaction is performed in a complex matrix (e.g., cell lysate), other nucleophiles may compete with the sulfhydryl compound. - Degradation of MX: MX can undergo hydrolysis or other degradation pathways depending on the conditions.- Minimize oxygen exposure: See recommendations for inconsistent results. - Purify the system: If possible, perform the reaction with purified components to minimize side reactions. - Analyze reaction kinetics: Monitor the reaction over time to identify the formation of transient intermediates or degradation products.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Inactivation of MX with Glutathione (Non-enzymatic)

Objective: To monitor the reaction between MX and glutathione and determine the rate of MX disappearance.

Materials:

  • 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX)

  • L-Glutathione (reduced form)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Methanol (HPLC grade)

  • Formic acid (for HPLC mobile phase)

  • Deionized water

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of MX in a suitable organic solvent (e.g., methanol or ethyl acetate). Store at -20°C.

    • Prepare a 100 mM stock solution of glutathione in the phosphate buffer. Prepare this solution fresh before each experiment.

  • Reaction Setup:

    • In a reaction vessel, add the appropriate volume of phosphate buffer.

    • Add the glutathione stock solution to achieve the desired final concentration (e.g., 1 mM).

    • Initiate the reaction by adding the MX stock solution to a final concentration of (e.g., 100 µM). The final volume should be accurately known.

    • Mix the solution thoroughly and start a timer.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of cold methanol containing 0.1% formic acid. This will precipitate proteins (if any) and stop the reaction.

    • Centrifuge the quenched samples to pellet any precipitate.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A suitable gradient to separate MX from the glutathione-MX adduct and glutathione itself. (e.g., 5-95% B over 20 minutes).

    • Detection: Monitor the disappearance of the MX peak at its characteristic UV absorbance wavelength or by its mass-to-charge ratio using a mass spectrometer.[16]

  • Data Analysis:

    • Plot the concentration of MX as a function of time.

    • Determine the reaction kinetics (e.g., first-order or second-order rate constant).

Protocol 2: GST-Catalyzed Inactivation of MX

Objective: To determine the effect of Glutathione S-transferase on the rate of MX inactivation by glutathione.

Materials:

  • All materials from Protocol 1

  • Purified Glutathione S-transferase (GST) enzyme

  • Reaction buffer suitable for GST activity (e.g., 100 mM potassium phosphate buffer, pH 6.5)

Procedure:

  • Prepare Solutions: Prepare stock solutions of MX and glutathione as described in Protocol 1. Prepare a stock solution of GST in the reaction buffer.

  • Reaction Setup:

    • Set up two sets of reactions: one with GST and one without (control).

    • In the reaction vessels, add the reaction buffer.

    • Add glutathione to the desired final concentration.

    • In the "enzyme" reaction, add GST to a final concentration of (e.g., 10-50 µg/mL).

    • Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reactions by adding MX.

  • Time-Course Analysis and HPLC Analysis: Follow steps 3 and 4 from Protocol 1.

  • Data Analysis: Compare the rate of MX disappearance in the presence and absence of GST to determine the catalytic effect of the enzyme.

IV. Data Presentation

Table 1: Physicochemical Properties of MX

PropertyValueReference
Molecular Formula C₅H₃Br₂ClO₃
Molecular Weight 334.34 g/mol
Appearance Pale yellow to brown viscous oil[14]
Solubility in water 50.8 mg/mL at pH 2; 43.7 mg/mL at pH 7[14][20]
Stability Stable in ethyl acetate and acidic water solutions; may decompose on exposure to light or heat.[14][20]
Octanol/water partition coefficient (log P) 1.13 at pH 2; -0.44 at pH 7[14][20]

V. Visualizations

Inactivation_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products MX MX (3-Chloro-4-(dibromomethyl) -5-hydroxy-2(5H)-furanone) Reaction Nucleophilic Attack (Thiolate anion on C4 of MX) MX->Reaction Electrophile Sulfhydryl Sulfhydryl Compound (e.g., Glutathione, Cysteine) Sulfhydryl->Reaction Nucleophile Adduct MX-Sulfhydryl Adduct (Inactive & More Soluble) Reaction->Adduct Halide Halide Ion (Cl⁻ or Br⁻) Reaction->Halide

Caption: Proposed mechanism for the inactivation of MX by sulfhydryl compounds.

Experimental_Workflow A 1. Prepare Stock Solutions (MX, Sulfhydryl Compound, Buffer) B 2. Set up Reaction Mixture (Control pH, Temperature, Stoichiometry) A->B C 3. Initiate Reaction (Add MX) B->C D 4. Time-Course Sampling (Quench reaction at intervals) C->D E 5. Sample Preparation (e.g., Centrifugation, SPE) D->E F 6. Analytical Detection (HPLC-UV/MS, GC-MS) E->F G 7. Data Analysis (Kinetics, Product Identification) F->G

Caption: General experimental workflow for studying MX inactivation.

VI. References

Sources

Technical Support Center: Minimizing Interference in Environmental Sample Analysis of Furanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of furanones in environmental samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying furanones in challenging matrices such as water, soil, and sediment. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your analytical methods effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in the analysis of furanones from environmental samples?

A1: Interference in furanone analysis is a multifaceted issue stemming from the complexity of environmental matrices. The main sources of interference can be categorized as follows:

  • Matrix Effects: This is arguably the most significant challenge, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS). Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target furanones in the MS source, leading to inaccurate quantification[1][2]. The composition of the matrix, including organic matter, salts, and lipids, dictates the severity of these effects[3].

  • Co-eluting Compounds: These are substances that have similar chromatographic retention times to the furanones of interest. They can cause overlapping peaks, making accurate integration and quantification difficult. In mass spectrometry, if these compounds have similar mass-to-charge ratios (m/z), they can cause direct spectral interference[4].

  • Contamination: Contaminants can be introduced at any stage of the analytical process, from sample collection to final analysis. Common sources include solvents, reagents, glassware, plasticware (e.g., leaching of plasticizers), and even the laboratory environment itself[4][5]. This can lead to high background noise and "ghost peaks" in your chromatograms.

Q2: Which analytical techniques are best suited for furanone analysis in environmental samples?

A2: The choice of analytical technique depends on the specific furanones, the complexity of the sample matrix, and the required sensitivity. The two most powerful and commonly used techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for volatile and semi-volatile furanones.[6][7] It offers excellent chromatographic resolution, and when coupled with tandem mass spectrometry (MS/MS), it provides high selectivity and sensitivity, which is crucial for distinguishing furanones from matrix components.[8] For polar furanones, derivatization may be necessary to improve their volatility and thermal stability.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with a tandem mass spectrometer (LC-MS/MS), is ideal for polar, non-volatile, and thermally labile furanones. It often does not require derivatization. However, it is more susceptible to matrix effects than GC-MS, necessitating more rigorous sample cleanup.[1]

Q3: How can I minimize interference starting from sample collection and storage?

A3: Proper sample handling from the outset is critical to prevent the introduction of contaminants and preserve the integrity of the target furanones.

  • Use appropriate containers: Use pre-cleaned glass containers with PTFE-lined caps to prevent contamination from plasticizers or other leachable compounds.

  • Minimize headspace: For water samples, fill the containers to the brim to minimize headspace, which can reduce the loss of volatile furanones.

  • Refrigeration/Freezing: Store samples at low temperatures (e.g., 4°C or -20°C) immediately after collection to slow down microbial degradation and chemical reactions that could alter the furanone concentrations.[10]

  • Control the environment: The sampling and storage environment should be clean to avoid airborne contamination.[5]

Q4: How do I select the most appropriate sample preparation technique?

A4: The goal of sample preparation is to isolate and concentrate the furanones from the sample matrix while removing as many interfering compounds as possible. The choice depends on the matrix and the properties of the target furanones.

  • Solid-Phase Extraction (SPE): This is a versatile and widely used technique for cleaning up water samples and extracts from solid samples.[10][11] The choice of sorbent material (e.g., C18, HLB) is crucial and should be optimized based on the polarity of the furanones.[12]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is increasingly being adapted for environmental samples like soil and sediment.[13][14][15] It involves a salting-out extraction with acetonitrile followed by dispersive SPE for cleanup.[16]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly well-suited for volatile furanones in water and air samples.[6][17] It combines extraction and pre-concentration into a single step and is often coupled with GC-MS.[7]

Below is a decision tree to guide your selection of a sample preparation technique.

SamplePrepDecisionTree start Start: Analyze Furanones in Environmental Sample matrix_q What is the sample matrix? start->matrix_q volatility_q Are the target furanones volatile? matrix_q->volatility_q Liquid (e.g., water) complexity_q Is the matrix complex (e.g., high organic content)? matrix_q->complexity_q Solid (e.g., soil, sediment) spe Solid-Phase Extraction (SPE) volatility_q->spe No / Mixed spme Solid-Phase Microextraction (SPME) volatility_q->spme Yes complexity_q->spe No / Moderate quechers QuEChERS complexity_q->quechers Yes

Caption: Decision tree for selecting a sample preparation technique.

Q5: When should I consider derivatization for furanone analysis?

A5: Derivatization is a chemical modification of the analyte to make it more suitable for a particular analytical technique, most commonly GC-MS.[9] You should consider derivatization when your target furanones:

  • Have low volatility: Derivatization can increase the volatility of polar furanones, allowing them to be analyzed by GC.

  • Are thermally unstable: The derivatized form may be more stable at the high temperatures used in the GC inlet and column.

  • Exhibit poor chromatographic peak shape: Furanones with active hydrogens (e.g., hydroxyl groups) can interact with active sites in the GC system, leading to tailing peaks. Derivatization blocks these active sites, resulting in sharper, more symmetrical peaks. A common approach is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[9]

Troubleshooting Guide

Problem 1: I'm seeing poor peak shape (e.g., tailing) and low resolution in my GC-MS analysis.
  • Plausible Cause: This issue often points to interactions between polar furanones and active sites within the GC system (e.g., in the inlet liner or the column itself), or co-elution with matrix components that overload the column.

  • Troubleshooting Workflow:

    GC_Troubleshooting start Poor Peak Shape in GC-MS step1 Step 1: Check and perform inlet maintenance. - Replace liner and septum. - Clean the injection port. start->step1 step2 Step 2: Optimize GC method. - Lower the initial oven temperature. - Use a slower temperature ramp. step1->step2 step3 Step 3: Evaluate the need for derivatization. - Are the furanones polar? - Derivatize to block active sites. step2->step3 step4 Step 4: Enhance sample cleanup. - Use a more selective SPE phase. - Add a silica cleanup step for nonpolar interferences. step3->step4 end_node Resolution Improved step4->end_node

    Caption: Workflow for troubleshooting poor peak shape in GC-MS.

  • Detailed Solution:

    • System Maintenance: Start with the simplest solution. A dirty inlet liner is a common culprit. Replace the liner and septum, and trim the first few centimeters of the analytical column.

    • Method Optimization: Adjust your GC temperature program. A lower starting temperature can improve the focusing of analytes at the head of the column, leading to sharper peaks. A slower ramp rate can improve the separation of furanones from closely eluting interferences.

    • Derivatization: For furanones with hydroxyl or amine groups, consider derivatization with an agent like BSTFA to block these polar sites and reduce peak tailing.[9]

    • Improved Cleanup: If the problem persists, it is likely due to matrix interferences. Re-evaluate your sample preparation. You may need a more rigorous cleanup protocol, such as using a multi-layered SPE cartridge or adding a post-extraction cleanup step.

Problem 2: My analyte signal is inconsistent in LC-MS/MS, sometimes disappearing entirely. How do I combat matrix effects?
  • Plausible Cause: This is a classic symptom of matrix-induced ion suppression or enhancement.[2] Co-eluting compounds from your sample extract are interfering with the ionization process of your target furanones in the mass spectrometer's source.

  • Detailed Solution:

    • Assess the Matrix Effect: First, confirm that you are dealing with a matrix effect. Prepare a sample extract and a pure solvent standard of your furanone at the same concentration. Inject both and compare the peak areas. A significant difference (typically >20%) indicates a matrix effect.

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds before analysis. The QuEChERS method, with its dispersive SPE cleanup step, is particularly effective at removing a wide range of interferences like lipids and pigments. For SPE, experimenting with different sorbents (e.g., polymeric, graphitized carbon black) can help remove specific types of interferences.

    • Matrix-Matched Calibration: If cleanup is insufficient, you can compensate for the matrix effect by preparing your calibration standards in a blank matrix extract that is free of the target analytes. This ensures that the standards and samples experience the same degree of ion suppression or enhancement.

    • Stable Isotope-Labeled Internal Standards: The gold standard for correcting matrix effects is the use of stable isotope-labeled internal standards. These compounds have the same chemical properties and retention time as the analyte but a different mass. They co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.

    • Dilution: A simple, yet effective, strategy is to dilute the final sample extract. This reduces the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, ensure that after dilution, your furanone concentration is still above the limit of quantification (LOQ).[18]

Problem 3: I'm getting low and variable recoveries for my furanones during sample preparation.
  • Plausible Cause: Low recovery can result from several factors: incomplete extraction from the sample matrix, analyte breakthrough during SPE loading, or irreversible adsorption to labware or the SPE sorbent.

  • Detailed Solution:

    • Optimize Extraction: For solid samples, ensure efficient extraction by optimizing the solvent, extraction time, and technique (e.g., shaking, sonication). For QuEChERS, the choice and amount of salts are critical for partitioning the furanones into the acetonitrile layer.[16]

    • SPE Method Validation:

      • Sorbent Selection: Choose a sorbent that provides strong retention for your furanones but allows interfering compounds to be washed away. For example, a study on 2,5-dimethyl-4-hydroxy-3(2H)-furanone found that Lichrolut-EN SPE columns were effective because they retained the furanone while having less retention for pigments compared to other sorbents.[11][12]

      • pH Adjustment: The pH of the sample can affect the charge state of some furanones and their retention on the SPE sorbent. Experiment with adjusting the sample pH before loading.

      • Elution Solvent: Ensure your elution solvent is strong enough to fully desorb the furanones from the sorbent. You may need to test different solvents or solvent mixtures. A study showed that 1 mL of methanol was sufficient to elute furaneol completely from a Lichrolut-EN SPE column.[12]

    • Minimize Evaporation Steps: Furanones, especially the more volatile ones, can be lost during solvent evaporation steps. If possible, use a gentle stream of nitrogen and avoid evaporating to complete dryness.

Problem 4: My chromatograms have high background noise and several "ghost peaks."
  • Plausible Cause: This indicates contamination. The source could be anything that comes into contact with your sample, from solvents and reagents to the analytical instrument itself.[4]

  • Detailed Solution:

    • Solvent and Reagent Purity: Use only high-purity, LC-MS or GC-grade solvents and reagents. Prepare fresh mobile phases daily and do not top off old solvents.[4]

    • Systematic Blank Injections: Run a series of blank injections to pinpoint the source of contamination.

      • Solvent Blank: Inject the pure solvent used to reconstitute your final extract. This checks for contamination from the solvent and the instrument's injection system.

      • Method Blank: Process a blank sample (e.g., pure water or sand) through the entire sample preparation procedure. This will reveal any contamination introduced during extraction and cleanup.

    • Instrument Cleanup: If the instrument is the source, consider cleaning the MS ion source. For LC-MS, placing a "trap" column between the pump and the injector can help remove contaminants from the mobile phase before they reach the analytical column.[4] For GC-MS, "baking out" the column at a high temperature can remove contaminants.

    • Good Laboratory Practices: Reinforce strict laboratory hygiene. This includes wearing nitrile gloves, using dedicated and thoroughly cleaned glassware, and keeping the work area clean to avoid airborne contamination.[5]

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques for Furanone Analysis
TechniqueMatrixTarget FuranonesTypical Recovery (%)Typical RSD (%)Key AdvantagesKey Disadvantages
SPME-GC-MS Water, AirVolatile Furanones78 - 111[6]< 10[6]Solvent-free, simple, sensitive.[7]Fiber fragility, limited to volatile compounds.
SPE-GC-MS Water, Fruit JuicePolar Furanones98[12]< 4[12]Good cleanup, high recovery.Multi-step, requires solvent.
QuEChERS-GC-MS/MS Meat, Fish, CheeseSemi-polar Furanones70 - 120 (approx.)[16]< 20 (approx.)[16]Fast, high throughput, effective cleanup.May require optimization for specific matrices.
SPE-LC-MS/MS Plant materialPolar Furanones80 - 95[10]< 9[10]Suitable for non-volatile compounds.Susceptible to matrix effects.
Experimental Protocol: SPE for Furanones in Water Samples

This is a general protocol and should be optimized for your specific analytes and matrix.

  • Sorbent Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Adjust the pH of a 500 mL water sample to neutral (pH ~7).

    • Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained furanones with 5-10 mL of a suitable organic solvent (e.g., ethyl acetate or methanol).

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of mobile phase (for LC-MS) or a suitable solvent (for GC-MS) for analysis.

Experimental Protocol: Modified QuEChERS for Furanones in Soil

Adapted from the general QuEChERS methodology for environmental matrices.[16]

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Shake vigorously for 10 minutes.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake for another 10 minutes and then centrifuge.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 4 mL aliquot of the acetonitrile supernatant and transfer it to a 15 mL dSPE tube containing cleanup sorbents (e.g., MgSO₄ for water removal, PSA for removing organic acids, and C18 for removing nonpolar interferences).

    • Shake for 5 minutes and centrifuge.

  • Final Extract:

    • The resulting supernatant is the final extract. It can be analyzed directly by GC-MS or LC-MS/MS, or after a solvent exchange if necessary.

References

  • Jeong, J., et al. (2019). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available at: [Link]

  • OMNI International. (2025). How to Reduce Sample Contamination. OMNI International Blog. Available at: [Link]

  • Green, E. R., et al. (2021). Sensitive detection of sample interference in environmental qPCR. ResearchGate. Available at: [Link]

  • Lin, Y.-T., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek. Available at: [Link]

  • Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. Available at: [Link]

  • Kim, S., et al. (2023). Sulfoxaflor and Flupyradifurone: Efficacy, Residue Dynamics, and Dietary Risk Assessment in Cudrania tricuspidata. MDPI. Available at: [Link]

  • Du, X., & Qian, M. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Gong, Y., et al. (2018). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Federal Institute for Occupational Safety and Health (BAuA). (2024). Determination of furan in exhaled air by GC-MS/MS. BAuA. Available at: [Link]

  • EURL-PC. (2024). Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl. EURL-PC. Available at: [Link]

  • Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International - Chromatography Online. Available at: [Link]

  • ResearchGate. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. Available at: [Link]

  • Rantakokko, P., et al. (2004). Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. PubMed. Available at: [Link]

  • ResearchGate. (2025). Pre-concentration of ultra-trace furan in beverage samples and its determination by high performance liquid chromatography. ResearchGate. Available at: [Link]

  • PubMed. (2014). QuEChERS Sample Preparation for the Determination of Pesticides and Other Organic Residues in Environmental Matrices: A Critical Review. PubMed. Available at: [Link]

  • Separation Science. (n.d.). Overcoming Matrix Interference in LC-MS/MS. Separation Science. Available at: [Link]

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Validation & Comparative

A Comparative Toxicological Assessment: 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone vs. MX

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of water disinfection byproducts (DBPs), the halogenated furanones represent a class of compounds with significant toxicological interest. Among these, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as MX, is a well-studied and potent mutagen.[1] Its brominated analog, 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (a brominated MX-analog, hereafter referred to as BMX for brevity), while less studied, is of considerable concern due to the general trend of increased toxicity observed with brominated DBPs compared to their chlorinated counterparts.[2][3][4] This guide provides a comprehensive comparison of the toxicological profiles of BMX and MX, synthesizing available experimental data and outlining key methodologies for their assessment.

Introduction to Halogenated Furanones: A Double-Edged Sword of Disinfection

The chlorination of drinking water is a cornerstone of public health, effectively eliminating waterborne pathogens. However, this process can lead to the formation of a complex mixture of DBPs, some of which pose potential health risks.[2][3] MX is a potent bacterial mutagen formed during the chlorination of water containing natural organic matter.[1] The presence of bromide in source water can lead to the formation of brominated and mixed chloro-bromo DBPs, including BMX.[2][3] Understanding the comparative toxicity of these analogs is crucial for accurate risk assessment and the development of safer water treatment strategies.

Toxicological Profile of MX: The Well-Characterized Mutagen

MX has been the subject of extensive toxicological investigation, revealing a range of adverse effects.

General Toxicity

Acute toxicity studies in rats have established an LD50 of 128 mg/kg body weight for MX.[5] Subchronic exposure in rats has been shown to cause a variety of toxic effects, including decreased body weight gain and changes in clinical chemistry indicative of liver and kidney damage.[6]

Genotoxicity and Carcinogenicity

MX is a well-established genotoxic agent, demonstrating potent mutagenicity in the Ames test with Salmonella typhimurium strains.[1] It is a direct-acting mutagen that causes DNA damage in mammalian cells both in vitro and in vivo.[1] The carcinogenicity of MX has been demonstrated in rats, where it induced a dose-dependent increase in the incidence of tumors in various organs, including the liver, thyroid, and adrenal glands.[7]

The Emerging Toxicological Profile of BMX: Extrapolating from Brominated Analogs

Direct experimental data on the toxicity of BMX is scarce in the publicly available literature. However, a significant body of research on brominated DBPs allows for informed inferences about its potential hazards.

The "Bromine Effect": Increased Toxic Potency

A consistent finding in DBP toxicology is that brominated compounds are often more toxic than their chlorinated analogs.[2][3][4] This increased toxicity is generally attributed to the greater reactivity and leaving group potential of bromine compared to chlorine.[8] Studies have shown that brominated DBPs can be more genotoxic and cytotoxic.[2][4] For instance, a study on various bromine- and chlorine-substituted 2(5H)-furanones demonstrated that the replacement of chlorine with bromine can lead to a significant enhancement of mutagenicity.[9]

Head-to-Head Comparison: Toxicity of BMX vs. MX

Based on the available evidence, a comparative toxicological profile can be extrapolated:

Toxicological Endpoint3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX) (Projected)
Acute Toxicity LD50 (rat): 128 mg/kg[5]Expected to be more toxic (lower LD50) than MX.
Genotoxicity Potent direct-acting mutagen in the Ames test.[1] Induces DNA damage in vitro and in vivo.[1]Expected to be a more potent mutagen and genotoxin than MX.[4][9]
Carcinogenicity Carcinogenic in rats, inducing tumors in multiple organs.[7]Expected to have a higher carcinogenic potential than MX.[4]
Mechanism of Toxicity Direct-acting mutagen, causing DNA damage.[1]Likely a direct-acting mutagen with enhanced DNA reactivity due to the dibromomethyl group.

Experimental Protocols for Toxicological Assessment

To facilitate further research and a more direct comparison, detailed protocols for key toxicological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of MX or BMX and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

For a detailed protocol, refer to Abcam's MTT assay protocol.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.

Protocol:

  • Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100).

  • Compound Exposure: In a test tube, combine the test compound, the bacterial culture, and (if metabolic activation is being tested) S9 mix from rat liver.

  • Incubation: Incubate the mixture at 37°C for 20-30 minutes.

  • Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant increase in revertants compared to the control indicates mutagenicity.

For a detailed protocol, refer to the AAT Bioquest Ames Test Protocol.[10]

DNA Damage Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

For a detailed protocol, refer to the Comet Assay Protocol from McGill University.[11]

Visualizing the Experimental Workflow

Toxicity_Testing_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_dna_damage DNA Damage Assessment c1 Cell Seeding c2 Compound Treatment (MX or BMX) c1->c2 c3 MTT Assay c2->c3 c4 Absorbance Reading c3->c4 c5 Cell Viability Calculation c4->c5 g1 Bacterial Culture (Ames Test) g2 Compound Exposure (with/without S9) g1->g2 g3 Plating on Selective Media g2->g3 g4 Incubation g3->g4 g5 Revertant Colony Counting g4->g5 d1 Single Cell Suspension d2 Comet Assay d1->d2 d3 Electrophoresis d2->d3 d4 Fluorescence Microscopy d3->d4 d5 Comet Tail Analysis d4->d5

Caption: A generalized workflow for the toxicological evaluation of MX and BMX.

Mechanistic Insights and Signaling Pathways

The genotoxicity of MX and, by extension, BMX is believed to stem from their ability to directly interact with DNA, leading to mutations.[1] Halogenated furanones are reactive molecules that can form adducts with cellular macromolecules, including DNA. The DNA damage, in turn, can trigger various cellular stress responses and DNA repair pathways.[12][13] Activation of pathways involving proteins such as p53 and RecA has been observed in response to DBP-induced DNA damage.[13]

DNA_Damage_Response Compound MX / BMX DNA_Damage DNA Damage (Adducts, Strand Breaks) Compound->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 DNA_Repair DNA Repair Pathways (e.g., BER, NER) ATM_ATR->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: A simplified diagram of a potential DNA damage response pathway activated by MX and BMX.

Conclusion and Future Directions

While the toxicological profile of MX is well-documented, a significant data gap exists for its brominated analog, BMX. Based on the established trend of increased toxicity with bromination of DBPs, it is reasonable to hypothesize that BMX is more toxic than MX. This guide provides a framework for the comparative toxicological assessment of these two compounds, including detailed experimental protocols. Further research, particularly direct comparative studies, is imperative to accurately characterize the risks associated with BMX and to inform public health policies regarding water disinfection practices.

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Halogen Wars: A Comparative Guide to the Structure-Activity Relationship of Brominated vs. Chlorinated Furanones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the nuanced world of bioactive compounds, halogenated furanones represent a compelling class of molecules with potent biological activities. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of brominated versus chlorinated furanones, moving beyond a simple recitation of facts to explore the underlying chemical principles and experimental considerations that drive their differential effects. By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions in the design and application of these fascinating compounds.

Introduction: The Furanone Core and the Halogen Influence

Furanones are a class of heterocyclic organic compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. The basic furanone scaffold can be extensively modified, and it is the introduction of halogen atoms—specifically bromine and chlorine—that dramatically enhances their biological activity. These halogenated furanones are known to exhibit a range of effects, including antimicrobial, antibiofilm, and cytotoxic properties.[1]

The choice of halogen is not trivial; the subtle yet significant differences in the physicochemical properties of bromine and chlorine profoundly impact the molecule's reactivity, bioavailability, and interaction with biological targets. Bromine, being larger and less electronegative than chlorine, forms longer, weaker bonds and can be a better leaving group in certain reactions.[2] Conversely, the higher electronegativity of chlorine can lead to more polarized bonds, influencing non-covalent interactions with target proteins. This guide will dissect these differences in the context of their observed biological activities.

Comparative Structure-Activity Relationship (SAR)

The biological activity of halogenated furanones is intricately linked to the nature and position of the halogen substituent on the furanone ring. While a vast body of research exists for brominated furanones, particularly as quorum sensing inhibitors, data for their chlorinated counterparts is also emerging, often in the context of disinfection byproducts.

Antimicrobial and Antibiofilm Activity

Brominated furanones have been extensively studied for their ability to inhibit biofilm formation in a variety of pathogenic bacteria.[1][3] This activity is often attributed to their interference with bacterial quorum sensing (QS), the cell-to-cell communication system that regulates virulence and biofilm formation.[4]

In contrast, studies on chlorinated furanones have often highlighted their potent antibacterial and mutagenic properties, particularly in the context of water disinfection byproducts like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX).[5][6] While both classes of compounds exhibit antimicrobial effects, the underlying mechanisms and effective concentrations can differ.

Table 1: Comparative Biological Activities of Representative Brominated and Chlorinated Furanones

CompoundHalogenTarget Organism(s)Biological ActivityReported Concentration/EffectReference(s)
(Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanonesBrominePseudomonas aeruginosa, Salmonella entericaBiofilm inhibition, Quorum sensing inhibitionIC50 values in the µM range[3]
3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)ChlorineSalmonella typhimurium, various bacteriaPotent mutagenicity, antibacterial activityStrong mutagenic activity in Ames test[5][6]
New chlorine-containing furanonesChlorineBacteriaAntibacterialMICs ranging from 150 to 600 µg/mL in rich broth[6]

It is important to note that direct comparative studies under identical conditions are scarce. However, the available data suggests that while both are potent antimicrobials, brominated furanones are more frequently associated with specific quorum sensing inhibition at sub-lethal concentrations, a desirable trait for anti-virulence therapies.

Mechanism of Action: A Tale of Two Halogens

The differing electronegativity and size of bromine and chlorine atoms influence their reactivity and how they interact with biological targets.

  • Brominated Furanones and Quorum Sensing: Brominated furanones are structural mimics of N-acylhomoserine lactones (AHLs), the signaling molecules in many Gram-negative bacteria. This structural similarity allows them to competitively bind to LuxR-type transcriptional regulators. However, instead of activating these proteins, they are thought to destabilize them, leading to their degradation and a subsequent downregulation of QS-controlled genes.

  • Chlorinated Furanones and Genotoxicity: The high reactivity of some chlorinated furanones, such as MX, contributes to their genotoxicity. These compounds can react with DNA and other cellular macromolecules, leading to mutations and other cytotoxic effects.[5][7] The stronger oxidizing potential of chlorine compared to bromine may also play a role in its biological effects.[8]

G cluster_bromo Brominated Furanone Action cluster_chloro Chlorinated Furanone Action Brominated Furanone Brominated Furanone LuxR-type Receptor LuxR-type Receptor Brominated Furanone->LuxR-type Receptor Binds & Destabilizes QS Gene Expression QS Gene Expression LuxR-type Receptor->QS Gene Expression Promotes AHL Signal AHL Signal AHL Signal->LuxR-type Receptor Binds & Activates Biofilm Formation Biofilm Formation QS Gene Expression->Biofilm Formation Leads to Chlorinated Furanone Chlorinated Furanone DNA DNA Chlorinated Furanone->DNA Reacts with Cellular Macromolecules Cellular Macromolecules Chlorinated Furanone->Cellular Macromolecules Reacts with DNA Damage/Mutation DNA Damage/Mutation DNA->DNA Damage/Mutation Results in Cytotoxicity Cytotoxicity Cellular Macromolecules->Cytotoxicity Leads to

Caption: Contrasting mechanisms of brominated and chlorinated furanones.

Experimental Protocols

To facilitate reproducible research in this area, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of halogenated furanones.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol provides a quantitative measure of biofilm formation in a microtiter plate format.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture in appropriate growth medium

  • Test compounds (brominated and chlorinated furanones) dissolved in a suitable solvent (e.g., DMSO)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a starting OD600 of approximately 0.05.

  • Compound Addition: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add desired concentrations of the test furanones to the wells. Include solvent controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours to allow for biofilm formation.

  • Planktonic Cell Removal: Carefully discard the culture medium and gently wash the wells twice with 200 µL of PBS to remove non-adherent, planktonic cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

G Start Start Bacterial Culture Preparation Bacterial Culture Preparation Start->Bacterial Culture Preparation Addition to 96-well Plate Addition to 96-well Plate Bacterial Culture Preparation->Addition to 96-well Plate Incubation (24-48h) Incubation (24-48h) Addition to 96-well Plate->Incubation (24-48h) Removal of Planktonic Cells Removal of Planktonic Cells Incubation (24-48h)->Removal of Planktonic Cells Crystal Violet Staining Crystal Violet Staining Removal of Planktonic Cells->Crystal Violet Staining Washing Washing Crystal Violet Staining->Washing Solubilization with Acetic Acid Solubilization with Acetic Acid Washing->Solubilization with Acetic Acid Absorbance Reading (570nm) Absorbance Reading (570nm) Solubilization with Acetic Acid->Absorbance Reading (570nm) End End Absorbance Reading (570nm)->End

Caption: Workflow for the biofilm inhibition assay.

Quorum Sensing Reporter Assay (using Chromobacterium violaceum)

This assay utilizes a reporter strain that produces a purple pigment (violacein) in response to quorum sensing signals. Inhibition of pigment production indicates QS interference.[9]

Materials:

  • Chromobacterium violaceum CV026 biosensor strain

  • Luria-Bertani (LB) agar and broth

  • N-acylhomoserine lactone (AHL) signal molecule (e.g., C6-HSL)

  • Test compounds (brominated and chlorinated furanones)

  • Soft agar (0.7% agar in LB broth)

Procedure:

  • Prepare Indicator Plate: Grow an overnight culture of C. violaceum CV026 in LB broth.

  • Prepare Soft Agar Overlay: In a sterile tube, mix 100 µL of the overnight C. violaceum culture and an appropriate concentration of the AHL signal molecule with 3 mL of molten soft agar (cooled to ~45°C).

  • Overlay: Pour the soft agar mixture onto a pre-warmed LB agar plate and allow it to solidify.

  • Apply Test Compounds: Spot small volumes (e.g., 5 µL) of the test furanone solutions at different concentrations onto the surface of the agar.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Observation: A clear, colorless halo around a spot of the test compound against a purple background indicates inhibition of quorum sensing.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test furanones. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours (or overnight) at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[12]

Concluding Remarks and Future Directions

The choice between brominated and chlorinated furanones is highly dependent on the desired biological outcome. Brominated furanones, with their well-documented anti-quorum sensing and antibiofilm activities at sub-inhibitory concentrations, are promising candidates for the development of anti-virulence therapies that may be less likely to induce resistance. In contrast, the high reactivity and potent antimicrobial and mutagenic properties of certain chlorinated furanones warrant caution, particularly in applications where host toxicity is a concern.

Future research should focus on direct, head-to-head comparative studies of brominated and chlorinated furanone analogues across a range of biological assays. Such studies will be invaluable in elucidating a more comprehensive SAR and will enable the rational design of next-generation furanone-based compounds with tailored activities for specific therapeutic or industrial applications.

References

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A Comparative Guide to the Genotoxicity of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX) Across Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, commonly known as MX, is a potent mutagen and a significant disinfection by-product found in chlorinated drinking water.[1][2] Its carcinogenic potential necessitates a thorough understanding of its genotoxic mechanisms across various biological systems. This guide provides a comparative analysis of MX's genotoxicity in different mammalian cell lines, offering researchers, scientists, and drug development professionals a comprehensive resource. We delve into the experimental data derived from key genotoxicity assays—the Comet assay and the Micronucleus assay—to illustrate the varying sensitivities of different cell types to MX-induced DNA damage. Furthermore, this document provides detailed, field-proven protocols and discusses the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX)

MX is a halogenated furanone that has been identified as a potent direct-acting mutagen in various in vitro assays, including the bacterial reverse mutation (Ames) test.[3] Its presence in municipal water supplies raises significant public health concerns due to its association with carcinogenicity.[3][4] In vitro studies in mammalian cells have consistently demonstrated that MX is genotoxic, capable of inducing DNA damage.[5] The primary mechanism of its genotoxicity is thought to involve the formation of DNA adducts, with the guanine moiety being a principal target.[5]

The objective of this guide is to synthesize and compare the genotoxic effects of MX across a panel of scientifically relevant cell lines. Understanding the differential responses of various cell types is crucial for extrapolating in vitro data to predict potential in vivo toxicity and for developing robust risk assessment models.

Foundational Assays for Genotoxicity Assessment

A standard battery of tests is essential for characterizing the genotoxic potential of a compound.[6] This guide focuses on two of the most widely used and informative assays in genetic toxicology.[7]

  • The Alkaline Comet Assay (Single Cell Gel Electrophoresis): This sensitive method detects a broad spectrum of DNA damage, including single and double-strand breaks and alkali-labile sites.[8][9] In this technique, cells are embedded in agarose, lysed, and subjected to electrophoresis.[10] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is directly proportional to the amount of DNA damage.[8][10] Its versatility allows for application to any eukaryotic cell type, making it ideal for comparative studies.[11][12]

  • The In Vitro Micronucleus Assay: This assay is a robust indicator of chromosomal damage.[13] Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei.[14] The cytokinesis-block version of the assay, which uses Cytochalasin B to prevent cell division after nuclear division, is commonly employed to ensure that only cells that have undergone mitosis are scored.[13] This method is standardized by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 487.[15]

Comparative Genotoxicity of MX in Diverse Cell Lines

The cellular context, including metabolic capacity and DNA repair proficiency, can significantly influence the genotoxic outcome of a chemical exposure. Here, we compare the effects of MX in two distinct murine cell lines, NIH 3T3 (fibroblasts) and L929 (fibrosarcoma cells), based on published data.

A study investigating MX-induced oxidative stress provides insight into the differential sensitivity of these cell lines.[1] Following a 1-hour treatment, MX was found to induce a dose-dependent increase in reactive oxygen species (ROS) and a corresponding depletion of reduced glutathione (GSH), a key intracellular antioxidant.[1]

Table 1: Comparative Effects of MX on Murine Cell Lines (1-hour exposure)

EndpointCell LineMX Concentration (µM)Observed EffectCitation
Reactive Oxygen Species (ROS) Production L929 (Fibrosarcoma)500120% increase[1]
NIH 3T3 (Fibroblasts)200Slight, not statistically significant, increase[1]
Reduced Glutathione (GSH) Depletion L929 (Fibrosarcoma)50048% decrease[1]
NIH 3T3 (Fibroblasts)20032% decrease[1]
Cytotoxicity (Cell Detachment) L929 (Fibrosarcoma)1000Detachment observed[1]
NIH 3T3 (Fibroblasts)300Detachment observed[1]

Expert Insights: The data clearly indicate that L929 cells are more sensitive to MX-induced oxidative stress than NIH 3T3 cells, showing a much more pronounced increase in ROS production.[1] This heightened sensitivity could be attributed to differences in their metabolic pathways or antioxidant capacities. Interestingly, NIH 3T3 cells exhibited cytotoxicity at a lower concentration, suggesting that the mechanisms of cell death and genotoxicity may be partially decoupled or follow different dose-response curves in these lines.[1] These findings underscore the critical importance of selecting multiple, well-characterized cell lines for a comprehensive hazard assessment.

Detailed Experimental Protocols

Adherence to standardized and validated protocols is paramount for generating reliable and reproducible genotoxicity data. The following protocols are based on established guidelines and best practices.

Protocol: Alkaline Comet Assay

This protocol is designed to detect DNA strand breaks in individual cells.

Principle of Self-Validation: The inclusion of concurrent negative (vehicle) and positive controls is essential. For the positive control, a known genotoxin like hydrogen peroxide (H₂O₂) or ethyl methanesulfonate (EMS) should be used to confirm that the assay system is responsive.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with various concentrations of MX, a vehicle control (e.g., DMSO), and a positive control for 1-4 hours.

  • Cell Harvesting: Gently scrape or trypsinize cells, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL. All steps should be performed on ice to prevent spurious DNA damage.

  • Encapsulation: Mix 10 µL of the cell suspension with 75 µL of 0.7% low melting point (LMP) agarose at 37°C. Quickly pipette the mixture onto a slide pre-coated with 1.0% normal melting point (NMP) agarose. Cover with a coverslip and solidify on ice for 10 minutes.

  • Lysis: Carefully remove the coverslip and immerse the slides in freshly prepared, ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C. Causality Note: The high salt concentration unwinds histones and other proteins, while the detergent solubilizes membranes to form the nucleoid.

  • Alkaline Unwinding & Electrophoresis: Immerse slides in a horizontal electrophoresis tank containing fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding. Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes.

  • Neutralization & Staining: Gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green, Propidium Iodide).

  • Scoring: Visualize slides using a fluorescence microscope. Capture images and analyze at least 50-100 randomly selected cells per slide using specialized comet scoring software. The primary metric is % Tail DNA.

Protocol: In Vitro Cytokinesis-Block Micronucleus Assay (OECD 487)

This protocol assesses chromosomal damage by quantifying micronuclei in cells that have completed one nuclear division.

Principle of Self-Validation: The protocol includes a cytotoxicity measurement (e.g., Replication Index) to ensure that the tested concentrations are not excessively toxic, which can confound the results. Positive (e.g., Mitomycin C) and negative (vehicle) controls are run concurrently.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cells in appropriate culture vessels. Treat with MX for a short period (e.g., 3-6 hours) in the absence of Cytochalasin B.

  • Removal and Recovery: Wash the cells with media to remove the test compound. Add fresh media containing Cytochalasin B (final concentration typically 3-6 µg/mL) and culture for an additional 1.5-2.0 cell cycles. Causality Note: Cytochalasin B inhibits actin polymerization, preventing cytokinesis and resulting in the accumulation of binucleated cells.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Hypotonic Treatment: Resuspend the cell pellet in a warm hypotonic solution (e.g., 75 mM KCl) for a specific duration (e.g., 5-10 minutes) to swell the cytoplasm.[16]

  • Fixation: Centrifuge the cells and fix them using multiple changes of a fresh, cold fixative (e.g., methanol:acetic acid 3:1).

  • Slide Preparation & Staining: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry. Stain with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Scoring: Under a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei according to established criteria. Concurrently, determine the Replication Index from at least 500 cells to assess cytotoxicity.

Visualization of Experimental Workflows

To aid in the conceptualization of these key assays, the following diagrams illustrate the experimental workflows.

CometAssayWorkflow cluster_prep Cell Preparation & Treatment cluster_slide Slide Preparation cluster_analysis Electrophoresis & Analysis start 1. Seed & Culture Cells treat 2. Treat with MX & Controls start->treat harvest 3. Harvest & Suspend Cells treat->harvest embed 4. Embed in Agarose harvest->embed lyse 5. Lyse Cells (Detergent/Salt) embed->lyse unwind 6. Alkaline Unwinding lyse->unwind electro 7. Electrophoresis unwind->electro stain 8. Neutralize & Stain electro->stain score 9. Score Comets stain->score end Genotoxicity Result score->end Data: % Tail DNA

Caption: Workflow for the Alkaline Comet Assay.

MicronucleusAssayWorkflow start 1. Culture & Treat Cells with MX wash 2. Wash & Add Cytochalasin B start->wash incubate 3. Incubate (1.5-2 cell cycles) wash->incubate harvest 4. Harvest Cells incubate->harvest hypo 5. Hypotonic Treatment harvest->hypo fix 6. Fix Cells hypo->fix slide 7. Prepare & Stain Slides fix->slide score 8. Score Micronuclei in Binucleated Cells slide->score end Chromosomal Damage Result score->end

Caption: Workflow for the Cytokinesis-Block Micronucleus Assay.

Conclusion and Future Directions

The evidence strongly supports the classification of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX) as a genotoxic agent in mammalian cells.[5] However, the degree of sensitivity and the specific genotoxic responses can vary significantly between different cell lines, as highlighted by the comparative data on oxidative stress. This variability emphasizes that a single assay in a single cell line is insufficient for a comprehensive risk assessment.

Future research should aim to:

  • Expand the panel of cell lines to include those with varying metabolic competencies, particularly human-derived liver (e.g., HepG2) and kidney (e.g., HEK293) cells, to better model human metabolism.

  • Incorporate assays that probe for specific types of DNA damage and repair pathway activation to elucidate the precise mechanisms of MX genotoxicity.[6]

  • Transition to more complex, three-dimensional (3D) cell culture models (e.g., spheroids, organoids) that more closely mimic the in vivo tissue architecture and may provide more physiologically relevant data.

By employing a multi-faceted, comparative approach, the scientific community can build a more complete and accurate profile of the risks associated with MX and other environmental genotoxins.

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A Comparative Analysis of the Antimicrobial Spectrum of Furanones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Furanone derivatives have garnered significant attention within the scientific community as a promising class of antimicrobial agents.[1] Initially discovered as a chemical defense mechanism in the red algae Delisea pulchra, these compounds and their synthetic analogs exhibit a broad range of activities against pathogenic bacteria and fungi.[1] Their unique mechanisms of action, particularly the disruption of quorum sensing, present a compelling avenue to address the escalating crisis of antimicrobial resistance.[1][2] This guide provides a comprehensive, data-driven comparison of the antimicrobial spectrum of various furanones, details the experimental protocols for their evaluation, and explores the underlying molecular mechanisms.

The Furanone Scaffold: A Versatile Platform for Antimicrobial Design

The foundational structure of furanones, a five-membered heterocyclic ring, allows for extensive chemical modification. This versatility is key to the diverse antimicrobial profiles observed across different derivatives. Substitutions at various positions on the furanone ring, particularly with halogens, have been shown to significantly enhance antimicrobial potency and spectrum.[3]

Structure-activity relationship (SAR) studies have revealed that the antimicrobial efficacy of furanones is intrinsically linked to their chemical structure.[4] Halogenation, especially with bromine, at specific positions on the furanone ring often correlates with increased activity.[3][5] Additionally, the nature of the side chains attached to the ring plays a crucial role in determining the compound's spectrum of activity and its ability to penetrate bacterial cells.[6]

cluster_0 General Furanone Structure furanone Furanone Core R1 R1 Substitution Site (e.g., Alkyl Chains) furanone->R1 Influences Lipophilicity R2 R2 Substitution Site (e.g., Halogens) furanone->R2 Enhances Potency R3 R3 Substitution Site (e.g., Halogens) furanone->R3 Modulates Spectrum

Caption: General chemical scaffold of a furanone, highlighting key substitution sites.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial activity of furanones varies significantly across different derivatives and microbial species. Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for representative furanone compounds against a panel of clinically relevant microorganisms. A lower MIC value indicates greater potency.[7]

Activity Against Gram-Positive Bacteria

Several furanone derivatives have demonstrated potent activity against Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus. For instance, the 2(5H)-furanone derivative F105 has shown highly specific antibacterial activity against a range of Gram-positive bacteria, repressing the growth of S. aureus, S. epidermidis, B. cereus, B. subtilis, and M. luteus at concentrations between 8–16 μg/mL. The l-borneol-containing furanone derivative F131 also exhibits significant activity against clinical isolates of S. aureus with MIC values in the range of 8–16 μg/mL.[1][8] Interestingly, some furanone sulfones with a terpene moiety are active against Staphylococcus aureus and Bacillus subtilis with MICs as low as 8 μg/mL, while showing no activity against Gram-negative bacteria.[9] This selective activity is attributed to the ability of these compounds to penetrate the Gram-positive cell wall, a feat they cannot accomplish with the more complex outer membrane of Gram-negative bacteria.

Activity Against Gram-Negative Bacteria

The efficacy of furanones against Gram-negative bacteria is more variable. Halogenated furanones, in particular, have shown promise.[5] For example, the brominated furanone C-30 has been investigated for its ability to inhibit virulence factors in Pseudomonas aeruginosa.[10] While some furanones exhibit weak direct antimicrobial activity against Gram-negative bacteria, with MICs often exceeding 50 μg/mL, their primary strength lies in their ability to act as quorum sensing inhibitors.[11] This anti-virulence approach can enhance the clearance of bacteria and reduce the severity of infections, as demonstrated in mouse models of P. aeruginosa lung infection.[2][12]

Antifungal Properties

The antimicrobial spectrum of certain furanones extends to pathogenic fungi. A furanone isolated from Pseudomonas aureofaciens has demonstrated antifungal activity against several plant pathogenic fungi, including Pythium ultimum, Fusarium solani, and Fusarium oxysporum.[13] Furthermore, some 2(5H)-furanone derivatives have shown moderate activity against Candida albicans and can act synergistically with conventional antifungal agents like fluconazole.[8][9] Furanone derivatives isolated from Aspergillus species have also shown activity against Aspergillus fumigatus.[14][15]

Summary of Antimicrobial Activity (MIC in µg/mL)
Furanone DerivativeStaphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)
Halogenated Furanone (C-30) >50[11]>50 (but inhibits QS)[11]-
Furanone Sulfone (26) 8[9]>64[9]-
2(5H)-Furanone (F105) 8-16[16]>128[16]Moderate Activity[9]
l-Borneol Furanone (F131) 8-16[8]-8-16[8]

Core Mechanism: Quorum Sensing Inhibition

A primary mechanism through which many furanones exert their effects, particularly against Gram-negative bacteria, is the inhibition of quorum sensing (QS).[2] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. This system regulates virulence factor production and biofilm formation.[4] Furanones, being structurally similar to the N-acyl homoserine lactone (AHL) signal molecules used in QS, can act as competitive inhibitors, binding to the signal receptor proteins and disrupting the signaling cascade.[17][18] This anti-virulence strategy is advantageous as it is less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics.[5][18]

cluster_qs Quorum Sensing Pathway cluster_inhibition Furanone Inhibition AHL AHL Signal Molecule Receptor Receptor Protein (e.g., LuxR) AHL->Receptor Binds DNA Bacterial DNA Receptor->DNA Activates Virulence Virulence & Biofilm Gene Expression DNA->Virulence Furanone Furanone BlockedReceptor Blocked Receptor Furanone->BlockedReceptor Competitively Binds NoVirulence Inhibition of Virulence & Biofilm BlockedReceptor->NoVirulence Prevents Activation

Caption: Mechanism of quorum sensing inhibition by furanones.

Appendix: Standardized Protocol for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone for evaluating the potency of an antimicrobial agent.[19] The broth microdilution method is a standardized and widely accepted protocol.[20][21]

Broth Microdilution Method

Objective: To determine the lowest concentration of a furanone derivative that inhibits the visible growth of a specific microorganism in vitro.[7]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[21]

  • Furanone compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)[19]

  • Multichannel pipette

Procedure:

  • Preparation of Furanone Dilutions:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the furanone stock solution (at twice the desired highest concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no furanone), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[19]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the furanone compound at which there is no visible growth.[19]

cluster_workflow Broth Microdilution Workflow start Start prep_plate Prepare Serial Dilutions of Furanone in 96-Well Plate start->prep_plate inoculate Inoculate Wells with Bacterial Suspension prep_plate->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate readread readread incubate->readread read Read Results: Observe for Turbidity end Determine MIC readread->end

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

Furanones represent a highly promising and adaptable class of antimicrobial compounds. Their diverse spectrum of activity, which includes potent effects against Gram-positive bacteria, variable action against Gram-negative bacteria, and notable antifungal properties, makes them attractive candidates for further development. The ability of certain furanones to inhibit quorum sensing offers a strategic advantage in combating bacterial virulence and biofilm formation, potentially mitigating the development of resistance. Future research should focus on optimizing the furanone scaffold to enhance potency against resistant Gram-negative pathogens and further elucidating their mechanisms of action to unlock their full therapeutic potential.

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  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. (2020). PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Furanone Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the detection and quantification of furanones, a critical class of compounds in the flavor, fragrance, and pharmaceutical industries.[1][2][3] As researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is paramount for ensuring data accuracy, regulatory compliance, and ultimately, product quality and safety. This document moves beyond a simple listing of methods to offer a comprehensive cross-validation perspective, grounded in scientific principles and practical, field-proven insights.

The Significance of Furanone Analysis

Furanones are five-membered heterocyclic compounds that contribute significantly to the sensory profiles of a vast array of products, from fruits and thermally processed foods to pharmaceuticals.[1][3][4] Their presence, even at trace levels, can be a defining characteristic of a product's aroma and taste.[1] However, some furan derivatives are also considered process contaminants with potential health implications, necessitating their precise monitoring.[5][6] The inherent chemical properties of furanones, such as polarity and thermal lability, present unique analytical challenges that demand robust and validated detection methods.[4][7][8]

Core Analytical Techniques: A Comparative Overview

The detection and quantification of furanones are primarily achieved through chromatographic and spectroscopic techniques. The choice of method is dictated by the specific furanone, the complexity of the sample matrix, and the analytical objective (e.g., qualitative identification vs. quantitative determination). This section will delve into the most commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for many furanones.[7] The coupling of gas chromatography's separation capabilities with the definitive identification power of mass spectrometry provides high sensitivity and specificity.[5][9]

The core principle of GC-MS involves the separation of analytes in a gaseous mobile phase based on their partitioning between the mobile phase and a stationary phase within a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a chemical fingerprint.

For furanone analysis, sample preparation is a critical step to ensure volatility and thermal stability.[7] Techniques like Solid Phase Microextraction (SPME) are often employed to extract and concentrate furanones from the sample matrix prior to GC-MS analysis.[7][8][10] In some cases, derivatization may be necessary to improve the chromatographic behavior of polar furanones.[7][8]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection Sample Sample Matrix (e.g., Food, Pharmaceutical) Extraction SPME Fiber Adsorption Sample->Extraction Extraction Injection Thermal Desorption in GC Inlet Extraction->Injection Injection Column Capillary Column Separation Injection->Column Separation Ionization Electron Ionization Column->Ionization Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Detection Data Data Acquisition & Analysis Detector->Data Signal Processing

Caption: Workflow for Furanone Analysis by SPME-GC-MS.

  • Sample Preparation: Homogenize 5g of the sample and place it in a 20 mL headspace vial. Add a saturated NaCl solution to enhance the release of volatile compounds.[11]

  • Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated furanone) for accurate quantification.

  • SPME Extraction: Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) with agitation.[11]

  • GC-MS Analysis:

    • Injection: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes.[12]

    • Separation: Employ a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the furanones.[12]

    • MS Detection: Operate the mass spectrometer in full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative accuracy.[11][13]

  • Data Analysis: Identify furanones based on their retention times and mass spectra. Quantify the analytes by comparing the peak area of the target furanone to that of the internal standard.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a versatile technique that separates compounds in a liquid mobile phase, making it suitable for the analysis of less volatile and thermally labile furanones without the need for derivatization.[7][14] Coupling HPLC with a UV detector provides a robust and cost-effective method for furanone quantification.[14][15]

HPLC separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For furanones, reversed-phase HPLC with a C18 column is commonly used.[14] The UV detector measures the absorbance of the eluting compounds at a specific wavelength, which is proportional to their concentration. The choice of wavelength is critical for sensitivity and selectivity and is typically set at the absorbance maximum of the target furanone.[15]

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injector Autosampler Filtration->Injector Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for Furanone Analysis by HPLC-UV.

  • Sample Preparation: Extract the furanones from the sample matrix using a suitable solvent (e.g., acetonitrile/water) followed by centrifugation and filtration through a 0.45 µm filter.[12] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[7]

  • HPLC Analysis:

    • Mobile Phase: Prepare a mobile phase, typically a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol.[16]

    • Column: Use a reversed-phase C18 column of appropriate dimensions and particle size.

    • Injection: Inject a defined volume of the prepared sample extract into the HPLC system.

    • Gradient Elution: Employ a gradient elution program, varying the mobile phase composition over time, to achieve optimal separation of the furanones.

    • UV Detection: Monitor the column effluent at the wavelength of maximum absorbance for the target furanone(s).[15]

  • Data Analysis: Identify furanones based on their retention times compared to authentic standards. Quantify using an external calibration curve prepared with standards of known concentrations.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, offering a superior analytical solution for trace-level furanone analysis in complex matrices.[7]

In LC-MS/MS, the analytes separated by the LC column are introduced into the mass spectrometer, where they are ionized (typically by electrospray ionization - ESI) and then subjected to two stages of mass analysis. The first mass analyzer selects a specific parent ion, which is then fragmented in a collision cell. The second mass analyzer separates the resulting fragment ions, providing a highly specific and sensitive detection method. This technique is particularly advantageous for minimizing matrix effects, a common challenge in complex samples.[7]

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample Sample Matrix Extraction Extraction & Cleanup Sample->Extraction LC_System HPLC/UPLC System Extraction->LC_System IonSource Ion Source (ESI) LC_System->IonSource Q1 Quadrupole 1 (Parent Ion Selection) IonSource->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Fragment Ion Scan) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for Furanone Analysis by LC-MS/MS.

  • Sample Preparation: Similar to HPLC-UV, extract the furanones and perform a cleanup step (e.g., SPE) to reduce matrix interference.[17]

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and injection.[7]

  • LC-MS/MS Analysis:

    • LC Separation: Utilize a UPLC or HPLC system for fast and efficient separation.

    • MS/MS Detection:

      • Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) for the target furanones.

      • Determine the optimal precursor-to-product ion transitions (MRM transitions) for each analyte and the internal standard.[2]

      • Set up the MRM acquisition method to monitor these specific transitions.

  • Data Analysis: Quantify the furanones using the ratio of the peak area of the analyte's MRM transition to that of the internal standard's MRM transition, against a calibration curve.

Cross-Validation and Performance Comparison

The trustworthiness of any analytical data relies on a thorough validation of the method.[18][19] Cross-validation, where results from two or more distinct analytical techniques are compared, provides the highest level of confidence in the data. This section presents a comparative summary of the performance characteristics of the discussed techniques for furanone analysis, based on published data and established validation guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[18][19][20][21][22]

Performance Characteristics of Analytical Techniques for Furanone Detection
Parameter GC-MS HPLC-UV LC-MS/MS Rationale and Causality
Specificity/Selectivity High (Mass spectrum provides structural information)Moderate (Dependent on chromatographic resolution)Very High (MRM transitions are highly specific)The specificity of MS/MS is derived from monitoring a specific fragmentation of a selected parent ion, significantly reducing the likelihood of interference from matrix components compared to the single-stage mass analysis in GC-MS or the less specific UV detection.[7]
Sensitivity (LOD/LOQ) Good to Excellent (ng/g to pg/g)[8][10]Moderate (µg/g to ng/g)[14]Excellent (pg/g to fg/g)[17]The lower limits of detection for MS-based methods are due to the low background noise and high signal-to-noise ratios achievable, particularly with tandem MS.[13]
Linearity (r²) >0.99[10]>0.99[15]>0.99[17]All three techniques can achieve excellent linearity over a defined concentration range when properly optimized.
Accuracy/Recovery (%) 75-120%[10][11]80-110%[14]80-120%[17]Accuracy is highly dependent on the effectiveness of the sample preparation method in extracting the analyte from the matrix and minimizing losses.
Precision (RSD %) <15%[8][11]<10%[15]<10%[17]Precision is a measure of the repeatability of the entire analytical process, from sample preparation to detection.
Robustness Moderate (Sensitive to inlet cleanliness, column aging)High (Generally rugged and reliable)Moderate (Sensitive to ion source cleanliness, matrix effects)HPLC-UV systems are often considered more robust for routine quality control due to their simpler instrumentation compared to MS detectors.
Throughput Moderate to High (with autosampler)HighHighModern autosamplers and fast chromatography (UPLC) can significantly increase the throughput of all techniques.
Cost (Instrument & Consumables) Moderate to HighLowHighThe initial capital investment and ongoing maintenance costs are significantly higher for MS-based systems.

Conclusion and Recommendations

The selection of an analytical technique for furanone detection requires a careful consideration of the specific analytical needs and the available resources.

  • GC-MS is a robust and reliable technique, particularly for volatile furanones in relatively clean matrices. Its extensive spectral libraries aid in the identification of unknown compounds.

  • HPLC-UV offers a cost-effective and rugged solution for the quantification of known furanones, especially for routine quality control applications where high sensitivity is not the primary requirement.

  • LC-MS/MS stands out as the gold standard for trace-level quantification of furanones in complex matrices due to its unparalleled sensitivity and specificity. The ability to effectively mitigate matrix effects through the use of stable isotope-labeled internal standards makes it the method of choice for challenging applications in food safety and pharmaceutical development.

A self-validating system for furanone analysis should ideally involve the use of one primary quantitative technique (e.g., LC-MS/MS) and a confirmatory technique with a different underlying principle (e.g., GC-MS or a validated NMR method).[23] This cross-validation approach ensures the highest degree of confidence in the analytical results, satisfying the stringent requirements of scientific integrity and regulatory scrutiny.

References

  • ResearchGate. (2025). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. Available at: [Link]

  • National Institutes of Health. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • Public Health and Life Environment – PH&LE. (n.d.). Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Available at: [Link]

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  • PubMed. (2020). Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. Available at: [Link]

  • MDPI. (n.d.). Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. Available at: [Link]

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  • National Institutes of Health. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Available at: [Link]

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  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

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Efficacy of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, designated as MX, is a halogenated furanone that has garnered scientific attention primarily as a disinfection byproduct in chlorinated drinking water.[1] While its mutagenic and carcinogenic properties have been the subject of toxicological studies, emerging research into the broader bioactivity of furanone derivatives has prompted an evaluation of their potential as anticancer agents.[2][3] This guide provides a comprehensive comparison of the efficacy of MX and its analogs with established anticancer drugs, supported by available experimental data. We will delve into its mechanism of action, in vitro cytotoxicity, and in vivo potential, while also providing detailed protocols for key experimental assays to ensure scientific rigor and reproducibility.

Mechanism of Action: A Comparative Overview

The anticancer activity of MX and related furanones is attributed to their ability to induce cellular damage and trigger programmed cell death. Derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanones have been shown to inhibit key enzymes such as kinases, COX-1, and topoisomerase I, and to interfere with p53 activity.[2][4] Some derivatives can also arrest the cell cycle.[2] For instance, certain silyl ethers of mucobromic acid, a related compound, have been found to induce apoptosis in colon cancer cells through the downregulation of survivin and activation of caspase-3.[5]

This contrasts with the mechanisms of well-established anticancer agents:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms adducts with DNA, causing cross-linking and bending of the DNA helix, which ultimately triggers apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.

The following diagram illustrates the proposed apoptotic pathway for a furanone derivative in comparison to the intrinsic apoptosis pathway.

ApoptosisPathways cluster_Furanone Furanone Derivative Pathway cluster_Intrinsic Intrinsic Apoptosis Pathway Furanone Furanone Derivative Survivin Survivin (Inhibition) Furanone->Survivin Caspase3_F Caspase-3 (Activation) Furanone->Caspase3_F Apoptosis_F Apoptosis Caspase3_F->Apoptosis_F Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Activation) Apaf1->Caspase9 Caspase3_I Caspase-3 (Activation) Caspase9->Caspase3_I Apoptosis_I Apoptosis Caspase3_I->Apoptosis_I

Figure 1: Proposed apoptotic pathway of a furanone derivative alongside the intrinsic pathway.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the available IC50 values for MX and related furanone derivatives against various cancer cell lines, alongside those of standard chemotherapeutic agents. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence results.

CompoundCell LineIC50 (µM)
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX) & Analogs
Mucochloric acid (MCA) derivative (Aziridine B)MAC13 (murine colon adenocarcinoma)0.05[4]
Mucochloric acid (MCA) derivative (Epoxide C)MAC16 (murine colon adenocarcinoma)0.03[4]
Silyl ether of Mucobromic acid (MBA) (3a)HCT-116 (colon cancer)1.3[5]
Silyl ether of Mucobromic acid (MBA) (3d)HCT-116 (colon cancer)1.6[5]
Silyl ether of Mucobromic acid (MBA) (3b)HCT-116, SW480, HT-29 (colon cancer)7.3 - 21.3[5][6]
Silyl ether of Mucobromic acid (MBA) (3c)HCT-116, SW480, HT-29 (colon cancer)3.9 - 65.6[5][6]
Known Anticancer Agents
DoxorubicinMCF-7 (breast cancer)~0.1 - 1.0
DoxorubicinA549 (lung cancer)~0.2 - 1.5
DoxorubicinHCT116 (colon cancer)~0.1 - 0.5
CisplatinMCF-7 (breast cancer)~5 - 20
CisplatinA549 (lung cancer)~2 - 10
CisplatinHCT116 (colon cancer)~1 - 8
PaclitaxelMCF-7 (breast cancer)~0.005 - 0.05
PaclitaxelA549 (lung cancer)~0.01 - 0.1
PaclitaxelHCT116 (colon cancer)~0.002 - 0.02

Note: IC50 values for known anticancer agents are approximate ranges from various literature sources and can vary based on experimental conditions.

In Vivo Efficacy: Current Landscape and Future Directions

To date, in vivo studies on MX have predominantly focused on its carcinogenicity, with research demonstrating its potential to induce tumors in animal models.[3][7][8] For instance, studies have shown that MX can induce malignant and benign tumors in rats.[7] There is a notable lack of published data on the therapeutic efficacy of MX in preclinical tumor models, such as xenograft studies, which are crucial for evaluating its potential as an anticancer drug.

Future in vivo research should be directed towards:

  • Xenograft models: Implanting human cancer cell lines into immunocompromised mice to assess the tumor growth-inhibitory effects of MX.

  • Dose-response studies: Determining the optimal therapeutic dose and assessing potential toxicity.

  • Combination therapies: Investigating the synergistic effects of MX with existing chemotherapeutic agents.

Experimental Protocols

To ensure the reliability and reproducibility of research in this area, standardized protocols are essential. The following are detailed methodologies for key in vitro and in vivo assays, based on best practices and authoritative sources.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., MX, doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G Xenograft_Workflow A Prepare Cancer Cell Suspension B Inject Cells Subcutaneously into Immunocompromised Mice A->B C Monitor Tumor Growth B->C D Randomize Mice and Initiate Treatment C->D E Continue Monitoring Tumor Volume and Body Weight D->E F Euthanize and Excise Tumors for Analysis E->F

Figure 3: Workflow for an in vivo xenograft tumor model study.

Conclusion and Future Perspectives

The available data suggests that 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogs exhibit cytotoxic activity against cancer cells in vitro, with some derivatives showing promising potency. However, a significant gap exists in our understanding of their therapeutic potential in vivo and their precise molecular targets. To advance the evaluation of MX as a potential anticancer agent, future research must prioritize comprehensive, direct comparative studies against established drugs, detailed mechanistic investigations to identify specific molecular interactions, and robust in vivo efficacy studies in relevant preclinical cancer models. Such a systematic approach will be crucial in determining whether this class of compounds holds promise for further development in oncology.

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  • Komulainen, H., Kosma, V. M., Vaittinen, H., Vartiainen, T., & Kalsta, H. (1997). Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat. Journal of the National Cancer Institute, 89(12), 848–856. [Link]

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  • Sikorska, J., & Wawrzeńczyk, C. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 27(19), 6569. [Link]

  • Umemura, T., Kai, K., Hasegawa, R., Kanki, K., Nishikawa, A., & Hayashi, M. (2004). 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone [MX] shows initiating and promoting activities in a two-stage BALB/c 3T3 cell transformation assay. Mutagenesis, 19(5), 363–367. [Link]

  • Suzuki, N., & Nakanishi, J. (1995). Distribution of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in water samples, and its chemical and genotoxic properties. Environmental Health Perspectives, 103 Suppl 8(Suppl 8), 101–106. [Link]

  • National Cancer Institute. (n.d.). Developmental Therapeutics Program (DTP). Retrieved from [Link]

  • Piorecka, K., Kurjata, J., & Stańczyk, W. A. (2020). Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. ResearchGate. [Link]

  • Li, J., Chen, Y., Li, J., & Li, X. (2021). In vivo antitumor activity of asplatin and cisplatin in HepG2 xenograft... ResearchGate. [Link]

  • Sausville, E. A., & Johnson, J. I. (2006). Developmental therapeutics program at the NCI: molecular target and drug discovery process. Current topics in medicinal chemistry, 6(12), 1215–1229. [Link]

  • Steele, V. E., & Lubet, R. A. (2010). The NCI's PREVENT Cancer Preclinical Drug Development Program: Overview, Current Projects, Animal Models, Agent Development Strategies, and Molecular Targets. Cancer prevention research (Philadelphia, Pa.), 3(6), 683–694. [Link]

  • Beg, M. Y., & Ahmad, S. (2022). Comparative In Vitro Anticancer Study of Cisplatin Drug with Green Synthesized ZnO Nanoparticles on Cervical Squamous Carcinoma (SiHa) Cell Lines. ACS omega, 7(26), 22353–22363. [Link]

  • Stiborova, M., Poljakova, J., Martinek, V., Barta, F., & Hodek, P. (2010). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Interdisciplinary toxicology, 3(2), 62–65. [Link]

  • Karimi, M., Baharara, J., & Zafari, R. (2021). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. [Link]

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  • Inanami, O., & Kuwabara, M. (1994). Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice. Japanese journal of cancer research : Gann, 85(11), 1154–1160. [Link]

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Benchmarking the reactivity of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone against other electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Benchmarking the Reactivity of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX) Against Common Electrophiles

Introduction: The Critical Role of Electrophilic Reactivity in Biological Systems

In the realms of toxicology, drug development, and environmental science, the ability to quantify the chemical reactivity of electrophilic molecules is paramount. Electrophiles are electron-deficient species that readily react with nucleophilic centers in biological macromolecules, such as DNA and proteins[1][2]. This covalent modification can disrupt cellular function, leading to toxicity, or, in the context of pharmacology, produce a desired therapeutic effect through targeted inhibition.

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, commonly known as MX, is a potent mutagen identified as a byproduct of chlorine disinfection in drinking water[3][4]. Its toxicity is largely attributed to its electrophilic nature, enabling it to form adducts with biological nucleophiles[5]. Understanding the intrinsic reactivity of MX relative to other well-characterized electrophiles is crucial for assessing its risk and predicting its biological behavior.

This guide, designed for researchers and drug development professionals, provides a framework for benchmarking the reactivity of MX. We will compare it against three standard electrophiles, each representing a distinct class of reactivity:

  • Iodoacetamide (IAM): A classic SN2 alkylating agent that irreversibly modifies thiol groups[6].

  • N-Ethylmaleimide (NEM): A well-known Michael acceptor that reacts with thiols via conjugate addition[7][8].

  • Acrolein: A highly reactive α,β-unsaturated aldehyde, also a Michael acceptor, and a prevalent environmental toxicant[9][10].

The central methodology for this comparison is a kinetic glutathione (GSH) depletion assay. Glutathione, a tripeptide with a nucleophilic thiol group, is the most abundant intracellular antioxidant and plays a key role in detoxifying electrophiles[11][12]. Measuring the rate at which an electrophile reacts with GSH provides a robust and biologically relevant metric of its intrinsic reactivity[12][13][14].

Comparative Reaction Mechanisms

The reactivity of these compounds is dictated by their chemical structure and the mechanism through which they interact with nucleophiles like the thiol group of glutathione (GSH). The primary mechanisms are illustrated below.

G cluster_IAM Iodoacetamide (IAM) - SN2 Alkylation cluster_NEM N-Ethylmaleimide (NEM) - Michael Addition cluster_MX MX - Multiple Reactive Sites IAM I-CH₂-C(=O)NH₂ GSH_IAM G-SH Product_IAM G-S-CH₂-C(=O)NH₂ + H⁺ + I⁻ IAM_Node Iodoacetamide IAM_Node->Product_IAM SN2 Attack GSH_Node1 Glutathione (Thiol) NEM Maleimide Ring with N-Ethyl GSH_NEM G-S⁻ Product_NEM G-S-Adduct NEM_Node N-Ethylmaleimide NEM_Node->Product_NEM 1,4-Conjugate Addition GSH_Node2 Glutathione (Thiolate) MX Furanone Ring with -Cl, -CHBr₂ GSH_MX G-SH Product_MX Complex Adducts MX_Node MX Furanone MX_Node->Product_MX SN2 / Addition-Elimination GSH_Node3 Glutathione (Thiol)

Caption: Reaction mechanisms of IAM, NEM, and MX with glutathione.

Experimental Protocol: Kinetic Glutathione (GSH) Reactivity Assay

This protocol describes a standardized method to determine the second-order rate constant (kGSH) for the reaction of an electrophile with GSH. The method follows the principles of kinetic chemoassays, which offer superior accuracy over simple endpoint assays by capturing the dynamics of the reaction[12]. The protocol involves monitoring the depletion of GSH over time after the addition of the test electrophile.

Causality Behind Experimental Choices
  • Nucleophile Choice: Glutathione (GSH) is used as the model nucleophile because its thiol group is a primary target for electrophiles in vivo, making the assay biologically relevant[15].

  • Buffer System: A phosphate buffer at pH 7.4 is used to mimic physiological conditions. At this pH, a fraction of the GSH thiol group (pKa ~9) exists as the more nucleophilic thiolate anion (GS⁻), which is the primary reactive species[13].

  • Detection Method: The remaining GSH is quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), which reacts with free thiols to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm. This provides a reliable and widely used colorimetric readout.

  • Kinetic vs. Endpoint: A kinetic approach, where GSH is measured at multiple time points, is chosen because it allows for the calculation of a rate constant, which is a more precise measure of reactivity than a single percentage depletion value after a fixed time[12][16].

Workflow Diagram

G prep_reagents 1. Prepare Reagents - GSH Solution (e.g., 500 µM) - Electrophile Stock (e.g., 50 mM in DMSO) - Phosphate Buffer (100 mM, pH 7.4) - DTNB Solution setup_rxn 2. Set up Reaction - Add Buffer and GSH to microplate wells - Equilibrate at 37°C prep_reagents->setup_rxn initiate_rxn 3. Initiate Reaction - Add Electrophile (final conc. e.g., 500 µM) - Start Timer setup_rxn->initiate_rxn time_points 4. Time-Point Sampling - At t=0, 2, 5, 10, 20, 30 min... - Transfer aliquot to a new plate containing DTNB to quench and react initiate_rxn->time_points measure_abs 5. Measure Absorbance - Read absorbance at 412 nm - Use a GSH standard curve for quantification time_points->measure_abs analyze_data 6. Analyze Data - Plot ln([GSH]t/[GSH]0) vs. time - Calculate k_obs from the slope - Determine k_GSH (second-order rate constant) measure_abs->analyze_data

Caption: Experimental workflow for the kinetic GSH reactivity assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • GSH Stock Solution: Prepare a 10 mM stock solution of L-Glutathione reduced in 100 mM phosphate buffer (pH 7.4). Store on ice.

    • Electrophile Stock Solutions: Prepare 50 mM stock solutions of MX, Iodoacetamide, and N-Ethylmaleimide in DMSO.

    • Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

    • DTNB Solution: Prepare a 10 mM solution of DTNB (Ellman's Reagent) in the Reaction Buffer.

  • Assay Procedure (96-well plate format):

    • Prepare a GSH standard curve (0-500 µM) in the Reaction Buffer.

    • In the experimental wells, add Reaction Buffer and GSH stock to achieve a final reaction concentration of 500 µM GSH in 198 µL. Include a "GSH only" control with 2 µL of DMSO instead of an electrophile.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • To initiate the reaction, add 2 µL of the 50 mM electrophile stock solution to the respective wells (final electrophile concentration: 500 µM). Mix immediately.

    • At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), transfer a 20 µL aliquot from each reaction well to a new 96-well plate containing 180 µL of the DTNB solution. The DTNB serves to both stop the reaction (by reacting with remaining GSH) and generate the colorimetric signal.

    • After the final time point, incubate the DTNB plate for 5 minutes at room temperature.

    • Read the absorbance of the DTNB plate at 412 nm using a microplate reader.

  • Data Analysis:

    • Convert absorbance values to GSH concentrations using the standard curve.

    • For each electrophile, plot the natural logarithm of the ratio of GSH concentration at time t to the initial concentration ([GSH]t/[GSH]0) versus time (in seconds).

    • Under pseudo-first-order conditions (where [Electrophile] ≥ [GSH]), the slope of this line is equal to -kobs (the observed rate constant).

    • Calculate the second-order rate constant (kGSH) using the formula: kGSH = kobs / [Electrophile]0 . The units will be M-1s-1.

Comparative Reactivity Data

The following table summarizes kinetic data compiled from the scientific literature for the reaction of MX and the selected benchmark electrophiles with glutathione. It is important to note that direct comparisons should be made with caution, as experimental conditions (e.g., pH, temperature, buffer composition) can vary between studies. However, this compilation provides a valuable overview of their relative reactivity.

ElectrophileChemical ClassSecond-Order Rate Constant (kGSH, M-1s-1)Reactivity CategoryReference
Acrolein α,β-Unsaturated Aldehyde~10 - 30Very High[9]
MX (Furanone) Halogenated FuranoneData suggests rapid reaction; quantitative kGSH not readily available but depletes GSH faster than NEM in some cellular models.High to Very High[5][17]
N-Ethylmaleimide (NEM) Michael Acceptor~0.1 - 1.0High[18][19]
Iodoacetamide (IAM) Alkylating Agent~0.01 - 0.1Moderate[20][21]

Note: The kGSH values are approximate ranges derived from various literature sources to illustrate relative reactivity. Absolute values can differ based on precise experimental conditions.

Discussion and Interpretation

  • MX vs. Acrolein: Acrolein is one of the most reactive Michael acceptors due to its small size and polarized double bond, leading to extremely rapid GSH conjugation[9][22]. MX's reactivity is expected to be in a similar high-to-very-high range. The furanone ring structure of MX, combined with its halogen substituents, creates multiple electrophilic sites susceptible to nucleophilic attack, contributing to its high reactivity.

  • MX vs. N-Ethylmaleimide (NEM): NEM is a potent but less reactive Michael acceptor than acrolein. Cellular studies suggest MX can deplete GSH levels more rapidly than NEM, placing MX higher on the reactivity scale. The reaction of NEM with GSH is a classic Michael addition[7][23].

  • MX vs. Iodoacetamide (IAM): Iodoacetamide is a standard SN2 alkylating agent and is considered a moderately reactive electrophile in this context[20]. Its reaction with thiols is irreversible and is a benchmark for protein modification studies. MX is significantly more reactive than IAM, highlighting the potent electrophilic nature conferred by its unique furanone structure.

The high reactivity of MX is a double-edged sword. In a toxicological context, it explains its potent genotoxicity and carcinogenicity, as it can readily modify DNA and critical cellular proteins[3][24][25]. In a drug development context, scaffolds with such high reactivity are often flagged as potential liabilities due to the risk of off-target effects. However, for certain applications like covalent inhibitors, understanding and tuning this level of reactivity is a key aspect of drug design[16][26].

Conclusion

Benchmarking the reactivity of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX) against standard electrophiles using a kinetic glutathione assay reveals it to be a highly potent electrophile. Its reactivity appears to be greater than that of common alkylating agents like iodoacetamide and Michael acceptors like N-ethylmaleimide, and may approach the reactivity of highly potent electrophiles like acrolein. This high intrinsic reactivity is the fundamental chemical basis for its observed biological effects, including its mutagenicity and toxicity. The experimental framework provided here offers a robust, self-validating system for researchers to quantify and compare the reactivity of novel compounds, providing critical data for both toxicological risk assessment and the rational design of covalent therapeutics.

References

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  • Singh, R., et al. (2020). Glutathione is a potential therapeutic target for acrolein toxicity in the cornea. PubMed Central. [Link]

  • Ferguson, G. P., et al. (2001). Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process. PubMed Central. [Link]

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  • ATSDR. (2020). Toxicological Profile for Acrolein. Agency for Toxic Substances and Disease Registry. [Link]

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  • Ishida, Y., et al. (1993). Rapid inactivation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen in chlorinated drinking water, by sulfhydryl compounds. Mutation Research Letters, 302(2), 103–107. [Link]

  • Latvanen, J., et al. (2005). Developmental toxicity evaluation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats. Food and Chemical Toxicology, 43(4), 621–628. [Link]

  • Nishida, M., Kumagai, Y., & Ihara, H. (2017). Environmental Electrophiles: Protein Adducts, Modulation of Redox Signaling, and Interaction with Persulfides/Polysulfides. Chemical Research in Toxicology, 30(1), 215–225. [Link]

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  • Li, Y., et al. (2023). In Situ Evaluation of the GSH Depletion Ability of Various Alkylating Agents and the Protective Effect of Several Active Thiol Compounds Based on High-Content Cell Analysis. Preprints.org. [Link]

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  • Suzuki, T., et al. (1997). 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone [MX] shows initiating and promoting activities in a two-stage BALB/c 3T3 cell transformation assay. Cancer Letters, 111(1-2), 139–144. [Link]

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Comparative Guide: Initiating vs. Promoting Activities of Furanone Compounds (MX, MCA, MCF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the carcinogenic potential of halogenated furanones, specifically focusing on 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its structural analogs Mucochloric Acid (MCA) and 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone (MCF) .[1]

While MX is historically categorized as a "super-mutagen" (initiator) due to its extreme potency in bacterial assays, recent toxicological evidence highlights a critical dual mechanism: MX and its analogs also exhibit significant tumor-promoting activity . This guide delineates the divergence between these two pathways, supported by comparative data on Gap Junction Intercellular Communication (GJIC) inhibition and two-stage carcinogenesis models.[2]

Chemical Profile & Structural Activity Relationships (SAR)

The biological activity of furanones is heavily influenced by the substitution pattern on the furanone ring. The presence of the dichloromethyl group in MX is a key driver for its superior potency compared to its analogs.

Compound IDChemical NameAbbreviationKey Structural FeaturePrimary Source
Compound A 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanoneMX Dichloromethyl group at C4Chlorinated drinking water (DBP)
Compound B 3,4-dichloro-5-hydroxy-2(5H)-furanoneMCA (Mucochloric Acid)Chlorine at C4Pulp mill effluent, water chlorination
Compound C 3-chloro-4-methyl-5-hydroxy-2(5H)-furanoneMCF Methyl group at C4Structural analog (synthetic)

Tumor Initiating Activity: Genotoxicity

Initiation involves irreversible genetic damage. MX is established as a direct-acting mutagen, inducing primarily GC→TA transversions.[3]

Comparative Mutagenic Potency (Ames Test)
  • MX: Exhibits extreme mutagenicity in Salmonella typhimurium strain TA100 without metabolic activation (S9). Potency is estimated at ~6,000 revertants/nmol.

  • MCA: Weakly mutagenic compared to MX.[4]

  • MCF: Negligible mutagenic activity in standard bacterial assays.[5]

Key Insight: The C4-dichloromethyl group of MX facilitates rapid nucleophilic attack on DNA bases (particularly guanine), a property significantly diminished in MCA and MCF.

Tumor Promoting Activity: Epigenetic Mechanisms

Tumor promotion facilitates the clonal expansion of initiated cells. Unlike initiation, this process is often reversible and threshold-dependent. The primary mechanism for furanone-induced promotion is the inhibition of Gap Junction Intercellular Communication (GJIC) .

Mechanism: GJIC Inhibition

Gap junctions allow the transfer of regulatory signals (< 1 kDa) between cells. Carcinogens that inhibit GJIC isolate initiated cells from the growth-suppressing signals of surrounding normal cells, allowing uncontrolled proliferation.

  • MX: Potent inhibitor of GJIC in BALB/c 3T3 cells and WB-F344 rat liver epithelial cells. Inhibition occurs at nanomolar concentrations, comparable to the classic tumor promoter TPA (12-O-tetradecanoylphorbol-13-acetate).[2]

  • MCA: Inhibits GJIC but requires concentrations ~10-fold higher than MX.

  • MCF: Weak promoter; requires concentrations ~20,000-fold higher than MX to achieve IC50 for GJIC inhibition.[2]

Comparative Data: GJIC Inhibition Potency
CompoundIC50 (GJIC Inhibition in BALB/c 3T3)Relative Potency (vs. MX)Promoting Activity (In Vivo)
MX ~0.5 - 1.0 µM1.0 (Reference)High (Rat Glandular Stomach/Liver)
MCA ~5.0 - 10.0 µM0.1Moderate
MCF > 10,000 µM< 0.0001Low/Negligible

Mechanistic Pathways (Visualization)

The following diagram illustrates the dual pathway of furanones: the Initiation pathway (DNA damage) and the Promotion pathway (GJIC inhibition leading to clonal expansion).

FuranoneCarcinogenesis cluster_Initiation Tumor Initiation (Genotoxic) cluster_Promotion Tumor Promotion (Epigenetic) Furanone Furanone Exposure (MX, MCA) DNA_Adduct DNA Adduct Formation (Guanine N2) Furanone->DNA_Adduct Direct Interaction GJIC_Inhib Inhibition of GJIC (Connexin 43 Blockade) Furanone->GJIC_Inhib Dose-Dependent Mutation GC -> TA Transversion DNA_Adduct->Mutation Replication Error InitiatedCell Initiated Cell (Latent) Mutation->InitiatedCell Expansion Clonal Expansion InitiatedCell->Expansion Requires Promotion Isolation Cellular Isolation (Loss of Growth Control) GJIC_Inhib->Isolation Isolation->Expansion Promotes Initiated Cells Tumor Malignant Neoplasm Expansion->Tumor

Figure 1: Dual mechanistic pathway of furanone-induced carcinogenesis. Note the convergence of initiation (mutation) and promotion (GJIC inhibition) required for tumor formation.

Experimental Protocols

To validate the promoting activity of furanones, researchers must distinguish between genotoxicity and epigenetic promotion. The following protocols are industry standards for this differentiation.

Protocol A: Scrape-Loading Dye Transfer Assay (GJIC Assessment)

Objective: Quantify the functional inhibition of gap junctions in adherent cell lines (e.g., WB-F344 or BALB/c 3T3).[1]

  • Cell Culture: Seed WB-F344 rat liver epithelial cells in 35mm dishes. Grow to confluence (critical for gap junction formation).

  • Treatment:

    • Wash cells 2x with PBS.

    • Apply test compound (MX, MCA, or TPA positive control) in serum-free medium.

    • Incubate for 30–60 minutes.

  • Scrape-Loading:

    • Rinse cells with PBS.

    • Add Lucifer Yellow CH (0.05% w/v) solution (gap-junction permeable).

    • Using a surgical blade, create 3–4 parallel cuts (scrapes) across the monolayer.

    • Incubate for 3 minutes at room temperature to allow dye uptake into scraped cells.

  • Wash & Fix:

    • Rapidly wash away extracellular dye with PBS.

    • Fix cells with 4% formalin.

  • Quantification:

    • Using fluorescence microscopy, measure the distance of dye migration perpendicular to the scrape line.

    • Calculation: Inhibition % = (Distance_Control - Distance_Treated) / Distance_Control * 100.

Protocol B: Two-Stage BALB/c 3T3 Cell Transformation Assay

Objective: Confirm promoting activity in vitro by inducing foci in initiated cells.[1]

  • Initiation Phase:

    • Seed BALB/c 3T3 A31-1-1 cells.

    • Treat with a sub-threshold dose of a known initiator (e.g., 3-methylcholanthrene or MNNG) for 72 hours.

  • Washout: Remove initiator, wash 3x with PBS, and replenish with fresh medium.

  • Promotion Phase:

    • Add Furanone test compound (MX or MCA) to the medium.

    • Change medium containing the test compound twice weekly for 2–3 weeks.

  • Fixation & Staining:

    • Fix cells with methanol.

    • Stain with Giemsa.

  • Scoring: Count Type III foci (deeply basophilic, crisscrossing orientation, invasive growth). A significant increase in foci compared to the "Initiation-only" control indicates promoting activity.[6]

Workflow Visualization (Protocol B)

TwoStageAssay Step1 Day 0: Seeding BALB/c 3T3 Cells Step2 Day 1-4: Initiation (Low dose MNNG/MCA) Step1->Step2 Step3 Day 4: Washout (Remove Initiator) Step2->Step3 Step4 Day 4-25: Promotion Phase (Chronic Furanone Exposure) Step3->Step4 Step5 Day 25: Fix & Stain (Giemsa) Step4->Step5 Step6 Analysis: Count Type III Foci Step5->Step6

Figure 2: Timeline for the Two-Stage Cell Transformation Assay. The separation of Initiation (Red) and Promotion (Yellow) allows for the specific isolation of promoting activity.

References

  • Komulainen, H. (2004). Experimental cancer studies of chlorinated by-products. Toxicology, 198(1-3), 239-248.

  • Miyashita, K., et al. (2018). Inhibitory effects of chlorohydroxyfuranones on gap junctional intercellular communication in WB-F344 rat liver epithelial cells. Toxicology, 156(2-3), 115-125.

  • Meier, J. R., et al. (1987). Identification of the mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in chlorinated drinking water. Environmental Health Perspectives, 69, 101-107.

  • IARC Working Group. (2004). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX).[7][8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 84.

  • Tateno, C., & Yoshimura, S. (2000). Potent inhibition of gap junctional intercellular communication by 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in BALB/c 3T3 cells. Carcinogenesis, 21(2), 309-315.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX)

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of potent, reactive, or toxic compounds are paramount in maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, a compound commonly known as MX. Our focus is not just on the "how," but the "why," grounding each procedural step in the established scientific principles of chemical safety and hazardous waste management.

Hazard Assessment: Understanding the Imperative for Caution

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX) is a halogenated furanone that has been identified as a byproduct of water chlorination.[1][2][3][4] Its toxicological profile necessitates a high degree of caution. MX is a potent mutagen and is genotoxic, meaning it can cause damage to DNA.[4][5] Furthermore, studies in animal models have indicated that MX is a potential carcinogen, with evidence of tumorigenicity in the liver and thyroid glands of rats.[1][2] It is also known to be an irritant, particularly to the gastrointestinal tract at high doses.[5]

Given these hazardous properties, improper disposal of MX poses a significant risk to human health and the environment. It is crucial to prevent its release into sewer systems or landfills, where it could contaminate water sources and persist in the environment.[6] Therefore, the following procedures are designed to ensure the complete and safe destruction of MX waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling MX or its waste, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The following table summarizes the minimum PPE requirements.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with a known irritant and potential carcinogen.[7]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from splashes of MX solutions.[8]
Body Protection Laboratory coatTo protect clothing and skin from contamination.[7]
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo avoid inhalation of any aerosols or dusts.[6][7]

Spill Management: A Calm and Methodical Response

In the event of an accidental spill of MX, a swift and organized response is critical to mitigate exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7] For solid spills, carefully sweep the material to avoid creating dust.

  • Collect the Waste: Carefully collect the absorbed material or spilled solid into a designated hazardous waste container.[7]

  • Decontaminate the Area: Clean the spill area with a detergent solution and water, followed by a rinse with water.[9] All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Decontamination Procedures: Ensuring a Clean Workspace

Thorough decontamination of all surfaces and equipment that have come into contact with MX is essential to prevent cross-contamination and accidental exposure.

Protocol for Decontaminating Laboratory Equipment and Surfaces:

  • Prepare a Decontamination Solution: A solution of mild laboratory detergent and water is generally effective for initial cleaning.[9]

  • Initial Wipe-Down: Wearing appropriate PPE, wipe down all contaminated surfaces and equipment with the detergent solution.

  • Rinse Thoroughly: Rinse the cleaned surfaces and equipment with copious amounts of water to remove any residual detergent and MX.

  • Final Rinse: For sensitive equipment, a final rinse with deionized water may be necessary.

  • Waste Disposal: All cleaning materials, including wipes and gloves, must be disposed of as hazardous waste.

Waste Segregation: A Critical Step in the Disposal Chain

Proper segregation of hazardous waste is fundamental to safe and compliant disposal. MX waste, being a halogenated organic compound, must be segregated from other waste streams.[10] The following diagram illustrates the proper waste segregation workflow for MX.

WasteSegregation cluster_lab In the Laboratory cluster_saa Satellite Accumulation Area (SAA) lab_bench Experiment with MX mx_waste MX Waste (Solid & Liquid) lab_bench->mx_waste Collect in designated container non_haz_waste Non-Hazardous Waste (e.g., paper towels) lab_bench->non_haz_waste Dispose in regular trash halogenated_waste Halogenated Organic Waste (MX Waste) mx_waste->halogenated_waste Segregate licensed_disposal Licensed Hazardous Waste Disposal Facility halogenated_waste->licensed_disposal Transfer to EHS for Licensed Disposal non_halogenated_waste Non-Halogenated Organic Waste non_halogenated_waste->licensed_disposal

Caption: Workflow for the proper segregation of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX) waste in a laboratory setting.

Disposal Protocol: The Final Step to a Safe Outcome

The ultimate goal of this protocol is the complete destruction of MX in a manner that is safe and environmentally sound. Due to its halogenated nature and toxicity, the recommended method of disposal is high-temperature incineration at a licensed chemical destruction plant.[6]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all MX waste, including contaminated materials, in a clearly labeled, leak-proof container.[11]

    • The container must be compatible with the waste and have a secure, tight-fitting lid.[11]

    • Label the container with "Hazardous Waste," the full chemical name: "3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone," and the associated hazards (e.g., Toxic, Irritant).[12]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory.[11]

    • The SAA should be in a well-ventilated area, away from incompatible materials.[12]

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[13]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

    • Provide them with a complete and accurate description of the waste.

  • Documentation:

    • Maintain a log of all hazardous waste generated, including the amount and date of generation. This is crucial for regulatory compliance.

  • Final Disposal:

    • The EHS office will arrange for the transport of the waste to a licensed hazardous waste disposal facility.

    • The primary method of destruction for halogenated organic compounds like MX is controlled incineration with flue gas scrubbing to neutralize acidic gases produced during combustion.[6]

Summary of Disposal Procedures

For quick reference, the following table summarizes the key steps and considerations for the proper disposal of MX.

Step Action Key Considerations
1. Hazard Awareness Understand the risks associated with MX.Mutagenic, potentially carcinogenic, and an irritant.[1][2][4][5]
2. Wear PPE Use appropriate gloves, eye protection, and a lab coat.Prevent skin and eye contact.[7][8]
3. Segregate Waste Collect MX waste separately from other chemical waste.MX is a halogenated organic compound.[10]
4. Use Proper Containers Use labeled, leak-proof, and compatible containers.Prevent spills and ensure clear identification.[11][12]
5. Store Safely Store in a designated Satellite Accumulation Area.Await pickup in a secure and ventilated location.[11][12]
6. Contact EHS Arrange for professional disposal.Do not dispose of down the drain or in regular trash.[6][13]
7. Final Disposal Method High-temperature incineration.Ensures complete destruction of the hazardous compound.[6]

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible practice of science and the protection of our environment.

References

  • National Center for Biotechnology Information. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84. Lyon, France: IARC. Retrieved from [Link]

  • PubMed. (2002). Disposition of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5h)-furanone (mx) in b6c3f1 mice and f344 rats. Retrieved from [Link]

  • Nerds With Needles. (2019, January 15). SAFETY DATA SHEET MX112, MX100 and MX1228. Retrieved from [Link]

  • PubMed. (1997). Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat. Retrieved from [Link]

  • IARC Publications. 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY- 2(5H)-FURANONE (MX) 1. Exposure Data. Retrieved from [Link]

  • PubMed. (1998). Potential teratogenicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in micromass in vitro test. Retrieved from [Link]

  • PubMed. (2000). 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). operating procedure. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation. Retrieved from [Link]

Sources

High-Precision Safety Protocol: Handling 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX)

[1][2]

Executive Directive: The Hazard Context

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone , commonly known as MX (Mutagen X) , is not a standard laboratory reagent.[1] It is one of the most potent mutagens ever identified in chlorinated water, exhibiting mutagenic potency in the Ames test (strain TA100) significantly higher than other disinfection byproducts.

Core Safety Philosophy: Treat MX as a "Particularly Hazardous Substance" (PHS). Standard "Good Laboratory Practice" (GLP) is insufficient.[1] You must employ a Designated Area approach with a zero-exposure tolerance policy.[1] The primary risk is not acute toxicity, but genotoxicity via DNA alkylation at extremely low concentrations.

Hazard Identification & Mechanism

To understand the PPE requirement, one must understand the molecular behavior of MX.

  • CAS No: 77439-76-0[2][1][3]

  • Mechanism: MX is an electrophile that reacts directly with nucleophilic centers in DNA (specifically guanine and adenosine), leading to depurination and strand breaks.

  • Physical State: Viscous liquid or amorphous solid (often supplied in solution, e.g., Ethyl Acetate).

  • Stability: Thermolabile; stable in acidic conditions (pH < 2) but degrades rapidly in basic pH.[1]

DOT Diagram: Hazard Mechanism & Safety Logic

MX_Hazard_Logiccluster_protectionSafety InterventionMXMX (Mutagen X)ElectrophileInteractionAlkylation Event(Adduct Formation)MX->InteractionExposureBarrierPPE & EngineeringControlsMX->BarrierDNACellular DNA(Nucleophilic Centers)ResultGenotoxicity/CarcinogenicityInteraction->ResultBarrier->DNAPrevention

Caption: Causal pathway of MX toxicity and the interruption point provided by proper PPE.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling MX in any quantity >1 mg.

A. Hand Protection (The Critical Barrier)

Halogenated furanones can permeate standard laboratory nitrile gloves.[1] Do not rely on single-gloving.

Glove MaterialLayering StrategyBreakthrough Time (Est.)Usage Context
Silver Shield® / 4H® (Laminate) Primary (Inner) > 240 minsMandatory for handling concentrated stocks (>10 mM) or neat material.[1]
Nitrile (High Grade) Secondary (Outer) < 15 mins (Splash only)Worn over the laminate glove to provide dexterity and grip.
Standard Nitrile (Double) Double Layer < 10 mins (Cumulative)Acceptable ONLY for dilute aqueous solutions (< 1 µM) or closed-vessel handling.[1]

Protocol:

  • Donning: Inspect Laminate gloves for tears (inflate with air).[1] Put on Laminate gloves.[1] Put on Nitrile gloves over them.[1]

  • Doffing: Remove outer Nitrile gloves first and dispose as hazardous waste. Remove Laminate gloves without touching the exterior.[1] Wash hands immediately.[1]

B. Respiratory & Body Protection[2][1][3][4][5][6][7]
  • Primary Engineering Control: All work must be performed in a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Respiratory PPE: If working outside a hood (strictly prohibited for powder/neat liquid), a P100/OV (Organic Vapor) respirator is required.

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats to prevent fabric absorption of spills.[1]

  • Eye: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to potential aerosol generation.[1]

Operational Protocol: Step-by-Step Handling

Pre-Requisites:

  • Designate a "Hot Zone" within the lab.[1]

  • Cover work surfaces with plastic-backed absorbent pads (absorbent side up).[1]

Step 1: Preparation & Weighing
  • Static Control: MX is often supplied as a film or oil.[1] If solid, use an anti-static gun before weighing to prevent powder dispersal.[1]

  • Balance: Place the analytical balance inside the fume hood. If this is impossible, use a balance enclosure .[1]

  • Technique: Never weigh MX directly onto the balance pan. Weigh by difference using a tared, sealable vial.

Step 2: Solubilization
  • Solvent Choice: MX is soluble in Ethyl Acetate (EtOAc) and water.[1] For biological assays, DMSO is often used.[1]

  • Procedure: Add solvent to the vial before removing it from the hood. Vortex inside the hood.[1]

  • Vessel: Use amber glass vials (MX is light sensitive).

Step 3: Experimental Use
  • Transfer: Use positive-displacement pipettes to prevent aerosol formation during ejection.[1]

  • Decontamination: Wipe the exterior of all vials with EtOAc-soaked wipes before removing them from the hood.

DOT Diagram: Operational Workflow

MX_Workflowcluster_controlsContinuous Engineering ControlsStartStart: Designated Area SetupWeighWeighing (Inside Hood)Use Anti-Static ProtocolsStart->WeighSolubilizeSolubilization(Amber Vials, DMSO/EtOAc)Weigh->SolubilizeTransferTransfer to Assay(Double Glove + Goggles)Solubilize->TransferWasteWaste Segregation(High Hazard Stream)Transfer->Waste

Caption: Linear workflow ensuring containment is maintained from storage to disposal.

Emergency Response & Spills

Immediate Action:

  • Alert: Announce the spill. Evacuate the immediate area.

  • Assess: If spill is >10 mL or outside the hood, evacuate the lab and call EHS.

  • Clean-up (Small Spills <10 mL inside hood):

    • Don fresh double gloves (Laminate + Nitrile).[1]

    • Cover spill with absorbent pads soaked in 10% Sodium Bisulfite (acts as a scavenger/nucleophile to potentially deactivate, though incineration is preferred).

    • Wipe area with Ethyl Acetate.[1]

    • Place all materials in a dedicated hazardous waste container.[1]

Disposal & Deactivation

Do not pour down the drain. MX is an environmental hazard and a drinking water contaminant.

  • Waste Stream: Segregate as "Halogenated Organic Waste - High Hazard."[1]

  • Labeling: Clearly label container: "CONTAINS MUTAGEN X (MX) - CARCINOGEN."

  • Ultimate Disposal: High-temperature incineration (>1000°C) with flue gas scrubbing is the only validated method for complete destruction.[1]

References
  • World Health Organization (WHO) & IARC. (2004).[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Some Drinking-water Disinfectants and Contaminants, including Arsenic. Vol 84.[1] (MX evaluated regarding carcinogenicity).[1][6][8][9]

  • National Institutes of Health (NIH) - PubChem. (2024). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Compound Summary).

  • Meier, J. R., et al. (1987).[1] Evaluation of chemicals in drinking water for mutagenic activity.[1] Toxicology.[1] (Foundational paper establishing MX potency).

  • Ansell Chemical Resistance Guide. (2024).[1][5] Permeation & Degradation Database.[1] (Source for Laminate vs. Nitrile data on halogenated organics).

  • MilliporeSigma. (2024).[1][5] Safety Data Sheet (SDS) for 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone.[1]

(Note: While specific "MX" permeation data is rare, recommendations are derived from homologous halogenated furanone behavior and standard PHS protocols.)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.